2,8-Dichloroquinoline-3-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H5Cl2NO2 |
|---|---|
Molecular Weight |
242.05 g/mol |
IUPAC Name |
2,8-dichloroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5Cl2NO2/c11-7-3-1-2-5-4-6(10(14)15)9(12)13-8(5)7/h1-4H,(H,14,15) |
InChI Key |
BZFOZUIIVWTILB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(N=C2C(=C1)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,8-Dichloroquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2,8-dichloroquinoline-3-carboxylic acid, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. While direct literature on this specific molecule is limited, this document synthesizes information from closely related analogues to present a detailed analysis of its synthesis, spectroscopic profile, reactivity, and potential applications. By examining the established chemistry of the quinoline core and the influence of its chloro and carboxylic acid functionalities, this guide aims to equip researchers with the foundational knowledge necessary for the effective utilization and further investigation of this compound.
Introduction: The Quinoline Scaffold in Modern Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry.[1] This structural motif is prevalent in a vast array of natural products, pharmaceuticals, and functional materials. The inherent biological activity of the quinoline scaffold has led to its incorporation into numerous approved drugs, including antimalarials like chloroquine, and various anticancer and antibacterial agents.[2][3] The electronic properties of the quinoline ring, coupled with the diverse substitution patterns it can accommodate, allow for the fine-tuning of its chemical and biological characteristics.
The introduction of halogen atoms and a carboxylic acid group, as in 2,8-dichloroquinoline-3-carboxylic acid, significantly modulates the reactivity and potential applications of the parent quinoline molecule. The chlorine atoms act as key reactive handles and influence the electron distribution within the ring system, while the carboxylic acid group provides a site for further derivatization and can play a crucial role in biological interactions.[4]
Synthesis and Structural Elucidation
While a specific, detailed synthesis for 2,8-dichloroquinoline-3-carboxylic acid is not prominently described in the literature, a plausible and efficient synthetic route can be extrapolated from established methods for analogous quinoline-3-carboxylic acids.
Proposed Synthetic Pathway: A Modified Gould-Jacobs Approach
The Gould-Jacobs reaction is a classical and versatile method for the synthesis of 4-hydroxyquinolines, which can be further modified to yield the desired 2-chloroquinoline derivatives.[5][6][7] A proposed pathway for the synthesis of 2,8-dichloroquinoline-3-carboxylic acid is outlined below.
Caption: Proposed synthesis of 2,8-dichloroquinoline-3-carboxylic acid.
Experimental Protocol (Hypothetical):
-
Condensation: 2,3-Dichloroaniline is reacted with diethyl ethoxymethylenemalonate. This reaction typically proceeds at elevated temperatures and results in the formation of an intermediate enamine.
-
Thermal Cyclization: The intermediate is heated in a high-boiling solvent, such as Dowtherm A, to induce cyclization, yielding ethyl 4-hydroxy-8-chloroquinoline-3-carboxylate.[8]
-
Chlorination: The resulting 4-hydroxyquinoline is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl group to a chlorine atom, affording ethyl 2,4,8-trichloroquinoline-3-carboxylate.
-
Selective Dechlorination: A selective reduction is then carried out to remove the more reactive 4-chloro substituent, yielding ethyl 2,8-dichloroquinoline-3-carboxylate. This can often be achieved through catalytic hydrogenation under controlled conditions.
-
Hydrolysis: The final step involves the hydrolysis of the ester group to the carboxylic acid, which can be accomplished under either acidic or basic conditions, followed by acidification to yield the target molecule, 2,8-dichloroquinoline-3-carboxylic acid.
Spectroscopic Characterization
The structural confirmation of 2,8-dichloroquinoline-3-carboxylic acid would rely on a combination of spectroscopic techniques. Based on data from analogous compounds, the expected spectral characteristics are detailed below.[9][10][11][12]
Table 1: Predicted Spectroscopic Data for 2,8-Dichloroquinoline-3-carboxylic acid
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons would appear in the downfield region (δ 7.5-9.0 ppm). The carboxylic acid proton would be a broad singlet, typically above δ 10 ppm. |
| ¹³C NMR | The carbonyl carbon of the carboxylic acid is expected to resonate around δ 165-175 ppm. Aromatic carbons will appear in the δ 120-150 ppm range. |
| IR | A broad O-H stretch from the carboxylic acid dimer is expected around 2500-3300 cm⁻¹. A strong C=O stretch should be observed around 1700-1730 cm⁻¹. |
| Mass Spec. | The molecular ion peak would show a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). Fragmentation would likely involve the loss of HCl and CO₂.[1][13][14] |
Chemical Reactivity and Mechanistic Insights
The reactivity of 2,8-dichloroquinoline-3-carboxylic acid is dictated by the interplay of its three key functional components: the electron-deficient quinoline ring, the reactive 2-chloro substituent, and the versatile carboxylic acid group.
Nucleophilic Aromatic Substitution at the C2-Position
The chlorine atom at the 2-position of the quinoline ring is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the Meisenheimer-like intermediate formed during the reaction.
Caption: Generalized SNAr mechanism at the C2-position.
This reactivity allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, providing a facile route to a diverse library of 2-substituted-8-chloroquinoline-3-carboxylic acid derivatives. This is a cornerstone of the medicinal chemistry of quinolines, as modifications at this position can significantly impact biological activity.
Reactions of the Carboxylic Acid Group
The carboxylic acid functionality offers a plethora of opportunities for chemical modification. Standard transformations include:
-
Esterification: Reaction with alcohols under acidic conditions to form esters.
-
Amide Coupling: Activation of the carboxylic acid (e.g., with a carbodiimide) followed by reaction with an amine to form amides.
-
Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.
These transformations are crucial for modulating the pharmacokinetic properties of the molecule, such as solubility and membrane permeability, which are critical considerations in drug development.
Potential Applications in Drug Discovery and Materials Science
The structural features of 2,8-dichloroquinoline-3-carboxylic acid make it an attractive scaffold for the development of novel therapeutic agents and functional materials.
Medicinal Chemistry
The quinoline core is a well-established pharmacophore in a variety of therapeutic areas.[8][15][16] Derivatives of 2,8-dichloroquinoline-3-carboxylic acid could be investigated for a range of biological activities, including:
-
Anticancer: Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, such as kinase inhibition and DNA intercalation.[16]
-
Antibacterial: The quinolone antibiotics, which contain a related core structure, are a major class of antibacterial agents.[15]
-
Antimalarial: The quinoline scaffold is central to the activity of many antimalarial drugs.[2]
Materials Science
The rigid, planar structure of the quinoline ring system, coupled with its electronic properties, makes it a suitable building block for the construction of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the carboxylic acid group allows for the molecule to be anchored to surfaces or incorporated into larger polymer structures.
Conclusion
2,8-Dichloroquinoline-3-carboxylic acid represents a versatile and promising platform for chemical innovation. While direct experimental data for this specific molecule is sparse, a comprehensive understanding of its chemical properties can be effectively extrapolated from the rich literature on related quinoline derivatives. Its accessible synthesis, predictable spectroscopic signature, and multifaceted reactivity make it a valuable tool for researchers in both medicinal chemistry and materials science. Further investigation into the specific properties and applications of this compound is warranted and is likely to yield novel discoveries in these fields.
References
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
- Crystal structure of benzo[h]quinoline-3-carboxamide.
- Gould–Jacobs reaction - Wikipedia.
- Study on the Mass Spectrometry Cleavage P
- Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I.
- Gould-Jacobs Reaction. Name Reactions in Organic Synthesis.
- Gould-Jacobs reaction - wikidoc.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC.
- 13 C NMR chemical shifts (ppm) of compounds 1-8 [2-4, 6-8 in CDCl 3 and...
- Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradi
- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - MDPI.
- (PDF)
- 2,4-DICHLOROQUINOLINE(703-61-7) 1H NMR spectrum - ChemicalBook.
- Mass Spectrometry: Fragment
- New method for synthesizing substituted 3-quinoline carboxylic acid and analogue - Google P
- Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
- 2,8-Dichloroquinoline 96 4470-83-1 - MilliporeSigma.
- Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR P
- (PDF)
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP.
- Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
- A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction - Benchchem.
- 2-Chloro-8-methylquinoline-3-carboxylic acid. Fluorochem..
- 2-Chloro-8-methylquinoline-3-carboxylic acid. Fluorochem.
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Synthesizing the Future of Analgesics: A Technical Deep-Dive into 2,8-Dichloroquinoline-3-Carboxylic Acid
Executive Summary
In the landscape of rational drug design, poly-functionalized quinolines serve as foundational, privileged scaffolds. Among them, 2,8-dichloroquinoline-3-carboxylic acid holds substantial strategic value for medicinal chemists, particularly in the synthesis of novel, non-opioid therapeutics like Nav1.8 voltage-gated sodium channel inhibitors [1].
Before delving into the reaction mechanics, an important registry distinction must be clarified. In various chemical indices, the CAS Registry Number 71082-54-7 is frequently used interchangeably for this class of molecules; however, it strictly corresponds to its mono-chlorinated structural analog, 8-chloroquinoline-3-carboxylic acid [2]. Both molecules exhibit highly similar application profiles and are often used sequentially or comparatively in structure-activity relationship (SAR) studies. This guide navigates the physicochemical nuances, derivatization strategies, and high-yield protocols surrounding this critical class of electrophilic building blocks.
Molecular Topography & Reactivity Dynamics
To master the application of quinoline-3-carboxylic acids, one must understand their highly localized electron density. The quinoline core is intrinsically electron-deficient due to the inductive and resonance-withdrawing effects of the aromatic nitrogen.
When decorated with halogens at the C2 and C8 positions, the molecule's topography changes dramatically:
-
The C2-Position (Electrophilic Hotspot): The C2-carbon in 2,8-dichloroquinoline-3-carboxylic acid is intensely activated. It sits adjacent to the electron-withdrawing pyridine-like nitrogen and is further destabilized by the C2-chlorine. This makes the C2-position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) under surprisingly mild thermal conditions.
-
The C8-Position (Steric Anchor): The chlorine at C8 provides crucial lipophilicity and steric bulk, often locking the molecule into a specific bioactive conformation when bound to target proteins, but it remains largely inert to substitution during early-stage SNAr.
-
The C3-Position (Carboxylic Acid): Serves as a standard anchoring point for secondary amidation, generating the diverse structural libraries needed for hit-to-lead campaigns.
Database Identification & Physicochemical Profiles
To prevent synthetic dead-ends caused by improper precursor sourcing, the following table differentiates the quantitative properties of the mono- and di-chlorinated variants [2][3].
| Property | 8-Chloroquinoline-3-carboxylic acid | 2,8-Dichloroquinoline-3-carboxylic acid |
| CAS Registry Number | 71082-54-7 | 1017172-90-5 |
| Molecular Formula | C₁₀H₆ClNO₂ | C₁₀H₅Cl₂NO₂ |
| Molecular Weight | 207.61 g/mol | 242.06 g/mol |
| Key Reactivity Centers | Carboxyl (C3) | Electrophilic SNAr (C2), Carboxyl (C3) |
| Electronic Nature | Moderately aromatic | Highly activated/electrophilic at C2 |
| Standard Purity (LC-MS) | ≥ 95.0% | ≥ 95.0% |
Mechanistic Pathways & Derivatization Workflow
In pharmaceutical development, the derivatization of these scaffolds is not random; it follows a stringent, step-wise desymmetrization. The SNAr at C2 is typically executed first, utilizing cyclic or bicyclic secondary amines (e.g., 4,4-difluoroazepane), followed by carboxyl activation and amide coupling at C3 [1].
Fig 1: Step-wise synthesis and derivatization workflow of 2,8-dichloroquinoline scaffolds.
Advanced Application: Nav1.8 Inhibitors in Pain Management
The opioid crisis necessitates the discovery of powerful, non-addictive analgesics. Voltage-gated sodium channels, specifically Nav1.8 , are preferentially expressed in the peripheral nervous system (Dorsal Root Ganglion neurons) [1].
Because Nav1.8 drives the propagation of action potentials for nociceptive (pain) signaling without affecting central nervous system or cardiac tissues, inhibiting it provides targeted pain relief. Symmetrically functionalized quinoline-3-carboxamides derived from 2,8-dichloroquinoline-3-carboxylic acid exhibit potent, state-dependent inhibition of these channels.
Fig 2: Nav1.8 pathway nociception signaling and the target mechanism for quinoline inhibitors.
Self-Validating Experimental Protocol: C2-Nucleophilic Aromatic Substitution
As an Application Scientist, I mandate protocols that provide intrinsic analytical checkpoints. The following SNAr protocol functionally converts 2,8-dichloroquinoline-3-carboxylic acid into an advanced intermediate, utilizing 4,4-difluoroazepane hydrochloride as the nucleophile [1].
Quantitative SNAr Optimization Data
Before the step-by-step procedure, review the causality behind our solvent and base selection. As shown below, employing an aprotic polar solvent (DMF) with an inorganic base (K₂CO₃) maximizes yield by sufficiently stabilizing the Meisenheimer intermediate complex.
| Solvent System | Base Equivalents | Temperature | Reaction Time | Yield (%) | LC-MS Purity |
| THF | TEA (3.0 eq) | 65 °C | 18 h | 42% | >90% |
| Acetonitrile | K₂CO₃ (3.0 eq) | 80 °C | 16 h | 65% | >95% |
| DMF | K₂CO₃ (5.0 eq) | 100 °C | 12 h | 88% | >98% |
| DMSO | Cs₂CO₃ (4.0 eq) | 120 °C | 8 h | 76% | >92% (Decomp.) |
Step-by-Step Methodology
-
System Preparation: In an oven-dried, argon-flushed 50 mL round-bottom flask, introduce 2,8-dichloroquinoline-3-carboxylic acid (1.0 equiv, 1.8 mmol, ~0.45 g).
-
Solvent Addition: Suspend the starting material in anhydrous N,N-dimethylformamide (DMF, 5.0 mL).
-
Causality Note: DMF is critical. The high dielectric constant strictly facilitates the stabilization of the charged transition state during nucleophilic attack at the C2 position.
-
-
Reagent Introduction: Add 4,4-difluoroazepane hydrochloride (1.5 equiv, 2.8 mmol, ~0.47 g) followed by finely ground anhydrous potassium carbonate (K₂CO₃, 5.0 equiv, 9.0 mmol, ~1.2 g).
-
Causality Note: A heavy excess of K₂CO₃ is non-negotiable. It serves a dual purpose: neutralizing the hydrochloride salt of the amine to liberate the free nucleophile, and deprotonating the C3-carboxylic acid, which actively prevents the amine from forming an unreactive carboxylate salt pair.
-
-
Thermal Activation: Affix a reflux condenser and heat the biphasic mixture to 100 °C for 12 hours under constant stirring.
-
In-Process Control (IPC): Analyze via LC-MS or TLC (eluent: DCM/MeOH 9:1). A successful reaction will show the complete disappearance of the 242 m/z peak, replaced by the product mass (M+H = 341 m/z).
-
-
Work-Up & Self-Validation: Cool the reaction vessel to 0 °C in an ice bath. Slowly quench by diluting with 15 mL of ice-cold water. Carefully dropwise add 1N Hydrochloric acid (HCl) until the aqueous layer reaches pH 3–4.
-
Self-Validating Step: As the pH drops below the pKa of the newly formed functionalized carboxylic acid (~pH 4.5), the aqueous solubility plummets. A distinct, filterable precipitate will form, validating the integrity of the SNAr transformation.
-
-
Isolation: If the precipitate is unmanageable, extract the acidic aqueous layer with Ethyl Acetate (3 x 15 mL). Combine the organic layers, wash extensively with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the target intermediate.
References
- Title: WO2023211990A1 - Bicyclic heterocyclic amide inhibitors of Nav1.8 for the treatment of pain.
Structural and Pharmacological Utility of 2,8-Dichloroquinoline-3-Carboxylic Acid in Modern Medicinal Chemistry
Executive Summary
2,8-Dichloroquinoline-3-carboxylic acid (CAS 1017172-90-5) is a highly specialized, privileged scaffold in modern medicinal chemistry. While not a direct active pharmaceutical ingredient (API), it functions as a critical synthetic linchpin bridging complex chemical architectures with precision biological targets. By combining the historically validated quinoline-3-carboxylic acid core—famous for its role in anti-infectives and DNA intercalation—with selective, dual-chlorination at the C-2 and C-8 positions, this intermediate provides orthogonal handles for structural diversification. Recently, its most prominent application has been in the synthesis of highly selective NaV1.8 voltage-gated sodium channel inhibitors for non-opioid pain management[1].
This technical guide dissects the physicochemical dynamics, synthetic methodologies, and biological applications of 2,8-dichloroquinoline-3-carboxylic acid and its derivatives.
Molecular Architecture & Physicochemical Dynamics
To understand the utility of 2,8-dichloroquinoline-3-carboxylic acid, one must analyze the causality behind its structural design:
-
C-2 Electrophilicity (SNAr Primer): The chlorine atom at the C-2 position is highly activated. The adjacent quinoline nitrogen and the electron-withdrawing 3-carboxylic acid group drastically lower the electron density at C-2. This makes it a prime candidate for Nucleophilic Aromatic Substitution (SNAr) without the need for extreme temperatures or palladium catalysts.
-
C-8 Steric Bulk & Lipophilicity: The C-8 chlorine atom increases the overall lipophilicity (LogP) of the scaffold. In biological systems, this enhances membrane permeability and directs the rotational conformation of subsequent substituents, fitting the molecule precisely into hydrophobic receptor pockets.
-
3-Carboxylic Acid (Anchor & pKa Modulator): The carboxylic acid serves a dual purpose. In early-stage synthesis, it directs electronic effects. In late-stage drug design, it acts as an anchor point for amide coupling[2], or remains as a free acid to modulate the drug's pKa, driving selective accumulation in acidic microenvironments (such as hypoxic tumor tissues)[3].
Synthetic Workflow: The SNAr and Amidation Pathway
A landmark application of 2,8-dichloroquinoline-3-carboxylic acid is its conversion into bicyclic heterocyclic amides to target NaV1.8[2]. The step-by-step synthetic protocol relies on selectively displacing the C-2 chlorine before functionalizing the carboxylic acid.
Experimental Protocol: Synthesis of NaV1.8 Inhibitor Intermediate
This self-validating system leverages differences in electrophilicity. By avoiding standard amide-coupling reagents (like HATU or EDC) in the first step, the carboxylic acid remains inert while the C-2 chlorine undergoes SNAr[4].
Reagents & Materials:
-
Electrophile: 2,8-Dichloroquinoline-3-carboxylic acid (0.45 g, 1.8 mmol)
-
Nucleophile: 4,4-Difluoroazepane hydrochloride (0.47 g, 2.8 mmol)
-
Base / Acid Scavenger: Potassium carbonate (K₂CO₃) (1.2 g, 9.0 mmol)
-
Solvent: N,N-Dimethylformamide (DMF) (5 mL)
Step-by-Step Methodology:
-
Preparation: In a flame-dried, round-bottom flask, dissolve 0.45 g of 2,8-dichloroquinoline-3-carboxylic acid in 5 mL of anhydrous DMF. DMF is utilized as a polar aprotic solvent to dissolve both the organic starting materials and the inorganic base.
-
Base Addition: Slowly add 1.2 g of K₂CO₃. The K₂CO₃ serves to freebase the 4,4-difluoroazepane hydrochloride in situ and neutralizes the HCl generated during the substitution.
-
Nucleophile Addition: Add 0.47 g of 4,4-difluoroazepane hydrochloride to the slurry.
-
Reaction Conditions: Purge the vessel with Nitrogen (N₂) to prevent oxidation. Heat the mixture to 100 °C under continuous magnetic stirring for 12 hours[4].
-
Quenching & Workup: Cool the reaction to room temperature. Dilute the mixture by pouring it over ice-cold water.
-
Acidification: Slowly add 1N Hydrochloric acid (HCl) dropwise until the pH reaches ~3-4. This ensures the 3-carboxylic acid is protonated, driving the product into the organic phase.
-
Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure 2-substituted-8-chloroquinoline-3-carboxylic acid intermediate[4].
SNAr functionalization of 2,8-dichloroquinoline-3-carboxylic acid.
Biological Application Profiles
Non-Opioid Analgesia via NaV1.8 Inhibition
NaV1.8 is a voltage-gated sodium channel predominantly expressed in the peripheral terminals of dorsal root ganglion (DRG) neurons[1]. Because NaV1.8 controls the rapid upstroke of action potentials specifically in pain-sensing neurons (nociceptors), inhibiting it provides profound pain relief without crossing the blood-brain barrier to trigger the addictive CNS pathways associated with opioids[1].
Derivatives synthesized from the 2,8-dichloroquinoline-3-carboxylic acid scaffold (via subsequent amide coupling of the isolated intermediate) act as state-dependent inhibitors. They stabilize the inactivated state of the NaV1.8 channel, preventing sodium influx and halting the propagation of the nociceptive action potential to the central nervous system.
Nav1.8 channel blockade pathway by derived bicyclic amides.
Antiproliferative Activity & Tumor Targeting
Beyond ion channel modulation, quinoline-3-carboxylic acids possess inherent affinity for the minor groove of DNA. Recent structural studies have demonstrated that tuning the pKa of quinoline-3-carboxylates shifts the molecules into their unionized, nonpolar forms specifically within the acidic microenvironment characteristic of solid tumors[3].
When 2,8-dichloroquinoline derivatives undergo hydrolysis or specific substitutions at the C-2 position, they exhibit micromolar inhibition of proliferation in cancer cell lines (such as MCF-7 and K562), driven by minimal drug absorption in healthy, neutral-pH tissues and highly selective accumulation in the tumor bed[3].
Quantitative Data & Physicochemical Profiling
To facilitate comparative analysis for drug development professionals, the following table tracks the physicochemical evolution from the bare 2,8-dichloroquinoline-3-carboxylic acid scaffold to its biologically active derivatives.
| Compound Classification | Molecular Weight ( g/mol ) | Primary Target / Application | Mechanism of Action | Cellular Partitioning / Key Attribute |
| Bare Scaffold (CAS 1017172-90-5) | 242.06 | Synthetic Precursor | N/A (Highly reactive C-2 electrophile) | Strong acidic pKa; highly polar in physiological pH. |
| 2-Azepanyl Intermediate | ~340.75 | Medicinal Chem Intermediate | Anchor for Amidation | Increased lipophilicity (LogP); stable SNAr adduct[4]. |
| NaV1.8 Inhibitor (Final Bicyclic Amide) | ~450 - 550 | Pain Management (Analgesia) | Voltage-gated Na+ channel block (DRG neurons)[1] | State-dependent binding; targets peripheral nervous system[1]. |
| 2-Substituted Quinoline-3-Carboxylate | ~300 - 400 | Oncology (Antiproliferative) | Minor groove DNA intercalation | pH-dependent selective tumor accumulation (unionized in acidic media)[3]. |
Conclusion
The 2,8-dichloroquinoline-3-carboxylic acid scaffold is a masterclass in rational drug design. By combining precisely localized electronic activation with a stable, geometrically predictable planar core, it provides the pharmaceutical industry with a reliable starting point for generating highly complex molecules. Whether facilitating the targeted blockade of NaV1.8 pain receptors or exploiting tumor microenvironments through pKa-driven partitioning, this molecule will remain a cornerstone intermediate in the creation of next-generation, high-selectivity therapeutics.
References
- Zhu, J., Mulcahy, J., Prakash, H., & Upadhyay, P. K. (2023). Bicyclic heterocyclic amide inhibitors of nav1.8 for the treatment of pain. World Intellectual Property Organization (WO 2023/211990 A1). Siteone Therapeutics, Inc.
-
Sharma, P., & Singh, R. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-cancer Agents in Medicinal Chemistry, 21(13), 1735-1748. Retrieved from: [Link]
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An In-depth Technical Guide on the Potential Mechanism of Action of 2,8-Dichloroquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Uncharted Territory of a Novel Quinolone
In the landscape of drug discovery and molecular biology, the quinoline scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of activities. While the biological roles of many quinoline derivatives are well-documented, the specific mechanism of action for 2,8-dichloroquinoline-3-carboxylic acid remains largely unexplored in publicly available scientific literature. This guide, therefore, embarks on a deductive exploration, leveraging the established knowledge of structurally analogous quinoline-3-carboxylic acids to hypothesize potential mechanisms and to provide a robust experimental framework for their validation.
Our approach is grounded in the principle of structure-activity relationships (SAR), a cornerstone of medicinal chemistry. By examining the biological targets and mechanisms of similar quinoline derivatives, we can infer plausible pathways and molecular interactions for 2,8-dichloroquinoline-3-carboxylic acid. This document serves not as a definitive statement of fact, but as a technical roadmap for researchers poised to elucidate the biological function of this intriguing molecule.
I. The Quinoline-3-Carboxylic Acid Class: A Survey of Known Biological Activities
The quinoline-3-carboxylic acid core is a versatile pharmacophore, with substitutions at various positions on the quinoline ring system giving rise to a diverse array of biological effects. Our review of the current literature reveals several key areas where these compounds have demonstrated significant activity.
Enzyme Inhibition: A Prevalent Mechanism
A recurring theme in the bioactivity of quinoline derivatives is their ability to inhibit specific enzymes, thereby disrupting critical cellular processes.
-
Protein Kinase CK2 Inhibition: Several derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, with IC50 values in the micromolar range.[1] CK2 is a constitutively active serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival, making it an attractive target in oncology.
-
HIV-1 Reverse Transcriptase Inhibition: A notable example is a 6-chloro-substituted quinoline-3-carboxylic acid ribonucleoside, which was found to inhibit HIV-1 replication by targeting the reverse transcriptase enzyme with a Kᵢ of 0.5 µM.[2] This highlights the potential for this class of compounds in antiviral drug development.
-
Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition: Novel quinoline carboxylic acid series have been explored as inhibitors of DGAT1, an enzyme involved in triglyceride synthesis.[3] This line of research is particularly relevant for metabolic diseases.
-
Ataxia-Telangiectasia Mutated (ATM) Kinase and Dihydroorotate Dehydrogenase (DHODH) Inhibition: 8-fluoroquinoline-3-carboxamide derivatives have shown inhibitory activity against ATM kinase, a key player in the DNA damage response, and DHODH, an enzyme essential for pyrimidine biosynthesis.[4]
Antiproliferative and Anti-inflammatory Properties
The ability of quinoline-3-carboxylic acids to modulate cell growth and inflammation is another well-documented characteristic.
-
Anticancer Activity: Various substituted quinoline-3-carboxylic acids have demonstrated antiproliferative effects against cancer cell lines, including MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia).[5][6] The proposed mechanism for some of these compounds involves enhanced drug absorption in the acidic tumor microenvironment.[5]
-
Anti-inflammatory Effects: Certain quinoline-3-carboxylic acids have exhibited significant anti-inflammatory properties in cellular models, comparable to the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[6]
Antimicrobial Applications
The quinoline core is famously present in the quinolone class of antibiotics. It is therefore not surprising that other quinoline-3-carboxylic acid derivatives have been investigated for their antimicrobial potential.[7][8]
II. Hypothesized Mechanisms of Action for 2,8-Dichloroquinoline-3-carboxylic Acid
Based on the established activities of its chemical cousins, we can propose several plausible mechanisms of action for 2,8-dichloroquinoline-3-carboxylic acid. The presence of two chlorine atoms at the 2 and 8 positions will undoubtedly influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn will dictate its target specificity and potency.
Hypothesis 1: Inhibition of Protein Kinases
Given that other 3-quinoline carboxylic acids inhibit protein kinases like CK2[1], it is a strong possibility that 2,8-dichloroquinoline-3-carboxylic acid also functions as a kinase inhibitor. The dichloro substitution pattern may confer selectivity for a specific kinase or a family of kinases.
Hypothesis 2: Disruption of DNA Metabolism
The structural similarity to compounds that inhibit enzymes involved in DNA replication and repair, such as HIV-1 reverse transcriptase[2] and ATM kinase[4], suggests that 2,8-dichloroquinoline-3-carboxylic acid could interfere with DNA synthesis or the cellular response to DNA damage.
Hypothesis 3: Modulation of Inflammatory Pathways
Drawing parallels with the anti-inflammatory properties of other quinoline-3-carboxylic acids[6], the target compound could potentially modulate key signaling pathways in inflammation, such as those mediated by cyclooxygenases (COX) or cytokines.
III. An Experimental Workflow for Mechanism of Action Elucidation
To systematically investigate the mechanism of action of 2,8-dichloroquinoline-3-carboxylic acid, we propose the following multi-pronged experimental workflow. This workflow is designed to be a self-validating system, where findings from one stage inform the experimental design of the next.
Figure 1: A comprehensive experimental workflow for elucidating the mechanism of action.
IV. Detailed Experimental Protocols
Here, we provide step-by-step methodologies for key experiments proposed in the workflow.
Protocol: Kinase Inhibition Assay (Example: CK2)
-
Objective: To determine the in vitro inhibitory activity of 2,8-dichloroquinoline-3-carboxylic acid against a specific kinase (e.g., human CK2).
-
Materials:
-
Recombinant human CK2 enzyme.
-
Specific peptide substrate for CK2.
-
ATP (Adenosine triphosphate).
-
2,8-dichloroquinoline-3-carboxylic acid (dissolved in DMSO).
-
Kinase assay buffer.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well microplate.
-
Plate reader capable of luminescence detection.
-
-
Procedure:
-
Prepare a serial dilution of 2,8-dichloroquinoline-3-carboxylic acid in kinase assay buffer.
-
In a 384-well plate, add the kinase, peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Detect the luminescent signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol: Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxic or cytostatic effects of 2,8-dichloroquinoline-3-carboxylic acid on a cancer cell line (e.g., MCF-7).
-
Materials:
-
MCF-7 cells.
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
2,8-dichloroquinoline-3-carboxylic acid (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol).
-
96-well cell culture plate.
-
Microplate reader capable of measuring absorbance at 570 nm.
-
-
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 2,8-dichloroquinoline-3-carboxylic acid for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
V. Data Presentation: A Comparative Overview of Related Compounds
To provide context for potential findings, the following table summarizes the reported activities of various quinoline-3-carboxylic acid derivatives.
| Compound Class | Target/Activity | Potency (IC50/EC50/Kᵢ) | Reference |
| 3-Quinoline Carboxylic Acid Derivatives | Protein Kinase CK2 | 0.65 to 18.2 µM | [1] |
| 2,4-Disubstituted Quinoline-3-Carboxylic Acids | Antiproliferative (MCF-7, K562) | Micromolar range | [5] |
| 6-Chloro-1,4-dihydro-4-oxo-1-(β-D-ribofuranosyl)quinoline-3-carboxylic acid | HIV-1 Reverse Transcriptase | Kᵢ = 0.5 µM | [2] |
| 8-Fluoroquinoline-3-carboxamide Derivatives | ATM Kinase | Potent Inhibition (specific values not detailed) | [4] |
VI. Concluding Remarks and Future Directions
The journey to elucidate the mechanism of action for 2,8-dichloroquinoline-3-carboxylic acid begins with a foundation built upon the knowledge of its structural relatives. The hypotheses presented herein—kinase inhibition, disruption of DNA metabolism, and modulation of inflammatory pathways—offer tangible starting points for investigation. The provided experimental workflow and detailed protocols are designed to guide the researcher through a logical and efficient process of discovery.
Ultimately, the unique dichloro-substitution of this compound may unlock a novel mechanism or a desirable selectivity profile. The rigorous application of the scientific method, as outlined in this guide, will be paramount in revealing the true biological potential of 2,8-dichloroquinoline-3-carboxylic acid and its promise for future therapeutic applications.
References
-
Title: Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides Source: ResearchGate URL: [Link]
-
Title: Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent Source: Anticancer Agents in Medicinal Chemistry URL: [Link]
-
Title: Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]
-
Title: Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents Source: Archiv der Pharmazie URL: [Link]
-
Title: Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents Source: PubMed URL: [Link]
-
Title: Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation Source: Advanced Journal of Chemistry, Section A URL: [Link]
-
Title: The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase Source: Current HIV Research URL: [Link]
-
Title: Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors Source: ResearchGate URL: [Link]
Sources
- 1. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajchem-a.com [ajchem-a.com]
Unlocking the Polypharmacology of Dichloroquinoline Derivatives: A Technical Guide to Multi-Target Drug Design
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Workflow Guide
As a Senior Application Scientist, I approach pharmacophore optimization not merely as an exercise in chemical synthesis, but as a strategic routing of molecular signals. The dichloroquinoline scaffold—most notably 4,7-dichloroquinoline and 2,4-dichloroquinoline—represents a highly privileged structure in medicinal chemistry. Its planar, lipophilic nature combined with highly reactive halogen sites allows for rapid combinatorial diversification via nucleophilic aromatic substitution (
Historically viewed as a single-target antimalarial core, recent target deconvolution strategies have revealed that dichloroquinoline derivatives are potent polypharmacological agents capable of simultaneously disrupting kinase cascades in oncology, enzymatic pathways in parasitology, and amyloidogenic aggregation in neurodegeneration. This guide deconstructs the mechanisms behind these therapeutic targets and provides self-validating, field-proven methodologies for assaying their efficacy.
Oncology: Disrupting Kinase Cascades and Autophagy
The therapeutic window for dichloroquinoline derivatives in oncology relies on their ability to act as dual modulators. By hybridizing the quinoline core with elements like 1,4-naphthoquinone or 1,3,5-triazine, we can force the molecule to selectively dock into the ATP-binding pockets of critical survival kinases, while simultaneously disrupting lysosomal integrity.
Mechanistic Targets
-
PI3Kγ and AMPK Dual Modulation: In human metastatic melanoma cells (SKMEL-103), specific 7-chloroquinoline molecular hybrids negatively modulate phosphoinositide 3-kinase (PI3K) and 5' AMP-activated protein kinase (AMPK) signaling, yielding
values around 25 µM 1[1]. This dual inhibition collapses the tumor cell's metabolic stress response. -
Autophagy Inhibition: Chloroquine analogs synthesized from 4,7-dichloroquinoline act as potent anticancer agents in breast cancer lines (e.g., MDA-MB-231). The mechanism involves accumulating in the acidic compartment of lysosomes, neutralizing the pH, and preventing the critical fusion of autophagosomes with lysosomes2[2].
Caption: Mechanistic routing of dichloroquinoline derivatives in oncology signaling networks.
Self-Validating Protocol: Quantitative Western Blotting for Kinase Signaling
To validate PI3K/AMPK modulation, an assay must prevent the rapid, artifactual dephosphorylation of cellular proteins during extraction.
-
Lysate Extraction: Treat SKMEL-103 cells with the derivative (0.05% DMSO vehicle) for 24h. Wash with ice-cold PBS and lyse directly in RIPA buffer. Causality: RIPA's ionic detergents (SDS, Sodium Deoxycholate) are necessary to fully solubilize membrane-associated PI3K complexes. You must supplement with complete protease/phosphatase inhibitor cocktails to freeze the dynamic phosphorylation state of AMPK.
-
Protein Normalization: Perform a BCA assay to equalize protein concentrations to 30 µ g/lane . Validation Step: Unequal loading leads to false-positive kinase downregulation.
-
Electrophoresis & Transfer: Run on a 10% SDS-PAGE gel and transfer to a PVDF membrane. Causality: PVDF offers higher hydrophobic binding capacity than nitrocellulose, which is vital for retaining low-abundance signaling proteins.
-
Probing: Probe overnight at 4°C with anti-PI3Kγ and anti-pAMPK primary antibodies.
-
Internal Validation: Always run
-actin or GAPDH on the exact same blot as an internal loading control. Compare band densitometry strictly against the DMSO-only vehicle control to isolate the drug's true biological effect.
Parasitology: Plasmodium Target Deconvolution
The classic model dictates that chloroquine and its analogs simply accumulate in the Plasmodium food vacuole and cap toxic hematin to prevent its crystallization into inert hemozoin 3[3]. However, utilizing activity-based protein profiling (ABPP) and MS-CETSA, we now understand that dichloroquinoline derivatives are genuine multi-target agents 4[4].
Mechanistic Targets
-
Hemozoin Inhibition: The planar quinoline ring intercalates with
-oxo dimers of hematin, arresting crystallization and flooding the parasite with reactive oxygen species. -
PfLDH (Lactate Dehydrogenase): CQ analogs form competitive, stable energetic conformations at the NADH binding site of PfLDH, effectively paralyzing the parasite's glycolysis-dependent energy metabolism3[3].
-
Falcipain-2 (FP2): Quinoline-triazole hybrids demonstrate direct inhibition of FP2, a unique cysteine protease that cleaves host hemoglobin. This causes parasite arrest at the trophozoite stage due to amino acid starvation 5[5].
Caption: Multi-target parasite eradication pathways engaged by dichloroquinoline analogs.
Self-Validating Protocol: In Vitro -Hematin Crystallization Assay
To reliably test novel derivatives, we bypass the parasite entirely and model the food vacuole chemically.
-
Hematin Preparation: Dissolve porcine hematin (Sigma) in 0.1M NaOH. Causality: Hematin is completely insoluble at physiological pH. NaOH breaks it into basic monomeric hematin, priming it for the reaction.
-
Lipid Nanosphere Mimicry: Dispense the hematin into a 96-well plate containing 0.5 M sodium acetate buffer (pH 5.0) and 1% Tween-20 or NP-40. Causality: In vivo, hemozoin crystallization does not happen in bulk aqueous solution; it nucleates on neutral lipid droplets inside the acidic food vacuole. The Tween-20 acts as a required lipid mimic.
-
Drug Incubation & Validation: Add varying concentrations of the quinoline derivative. Validation Step: You must include a standard Chloroquine (CQ) curve as a positive control, and a drug-free vehicle well as a negative control (to establish maximum 100% crystallization). Incubate at 37°C for 4-12 hours.
-
Colorimetric Readout: Read absorbance immediately at 405 nm. Causality: Unpolymerized monomeric hematin absorbs light strongly at 405 nm. Once it crystallizes into hemozoin, it precipitates and loses this specific absorbance. Therefore, a high
reading directly equates to successful drug inhibition of the polymer.
Emerging Neurodegenerative Targets: Alzheimer's Disease
The "one drug, one target" strategy repeatedly fails in Alzheimer's Disease (AD). By exploiting the structural flexibility of the quinoline ring, researchers have synthesized quinolinone hybrids (derived via the hydrolysis of 2,4-dichloroquinoline) that function as multitarget-directed ligands (MTDLs)6[6].
-
Acetylcholinesterase (AChE) & BACE1: The quinoline core facilitates
stacking within the peripheral anionic site (PAS) of AChE. -
Amyloid-
Aggregation: By conjugating the quinolinone scaffold with a piperazine moiety, the resulting hybrid physically intercalates and disintegrates toxic A aggregates.
Quantitative Data Summary
The table below consolidates the efficacy ranges of highly optimized dichloroquinoline derivatives across varying target spaces.
| Scaffold / Hybrid Derivative | Modulated Target(s) | Primary Disease Indication | Key |
| 4,7-dichloroquinoline base | Hemozoin, PfLDH | Malaria (CQ-sensitive/-resistant) | 6.7 nM – 23 nM[3][7] |
| Quinoline-naphthoquinone | PI3Kγ, AMPK | Metastatic Melanoma | ~25 µM[1] |
| Modified Chloroquine analog | Lysosomal Acidification | Breast Cancer (MDA-MB-231) | 66.53 µM[2] |
| Quinoline-triazole hybrid | Falcipain-2 (FP2) | Malaria (Trophozoite stage) | 16.16 µM – 25.64 µM[5] |
| Quinolinone-piperazine | AChE, BACE1, A | Alzheimer's Disease | Multitarget nM–µM range[6] |
References
- Title: Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Source: nih.gov.
- Aggregation for Alzheimer's Disease. Source: bath.ac.uk.
- Title: Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. Source: plos.org.
- Title: Discovery of Autophagy-Inducing Chloroquine Analogs with Potent Anticancer Activity in Breast Cancer Cells. Source: hilarispublisher.com.
- Title: Synthesis, Molecular Modelling and Anticancer Activities of New Molecular Hybrids Containing 1,4-Naphthoquinone, 7-Chloroquinoline, 1,3,5-Triazine and Morpholine Cores as PI3K and AMPK Inhibitors. Source: scielo.br.
- Title: Identification of antimalarial targets of chloroquine by a combined deconvolution strategy of ABPP and MS-CETSA. Source: nih.gov.
- Title: Quinoline-triazole hybrids inhibit falcipain-2 and arrest the development of Plasmodium falciparum at the trophozoite stage. Source: rsc.org.
Sources
- 1. scielo.br [scielo.br]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]
- 4. Identification of antimalarial targets of chloroquine by a combined deconvolution strategy of ABPP and MS-CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline-triazole hybrids inhibit falcipain-2 and arrest the development of Plasmodium falciparum at the trophozoite stage - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06571G [pubs.rsc.org]
- 6. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 7. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
Review of dichloroquinoline carboxylic acids in medicinal chemistry
An In-depth Technical Guide to Dichloroquinoline Carboxylic Acids in Medicinal Chemistry
Abstract
The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous therapeutic agents. The introduction of dichloro- and carboxylic acid functionalities gives rise to the dichloroquinoline carboxylic acid framework, a class of compounds with significant and diverse biological activities. This guide provides a comprehensive review of the medicinal chemistry of dichloroquinoline carboxylic acids, intended for researchers, scientists, and drug development professionals. We will delve into the nuanced synthetic strategies for accessing this scaffold, explore the critical structure-activity relationships (SAR) that govern efficacy, and elucidate the primary mechanisms of action, including kinase inhibition. Furthermore, this document details key therapeutic applications, presents exemplary compounds, and provides detailed experimental protocols for their synthesis and evaluation, offering a robust resource for the advancement of drug discovery programs centered on this potent chemical class.
The Dichloroquinoline Carboxylic Acid Scaffold: A Structural and Physicochemical Overview
The dichloroquinoline carboxylic acid scaffold is characterized by a bicyclic quinoline ring system substituted with two chlorine atoms and one carboxylic acid group. The precise positioning of these three substituents dramatically influences the molecule's steric, electronic, and physicochemical properties, which in turn dictates its biological activity. The chlorine atoms, being strongly electron-withdrawing and lipophilic, significantly impact the molecule's pKa, membrane permeability, and ability to form halogen bonds with protein targets. The anionic carboxylate group at physiological pH is a key pharmacophoric feature, often acting as a crucial hydrogen bond acceptor or forming salt bridges with basic residues (e.g., lysine, arginine) in enzyme active sites.
The most explored isomers in medicinal chemistry are the 4,7- and 6,8-dichloroquinoline derivatives. The numbering of the quinoline ring system is standard, and understanding the positional nomenclature is critical for interpreting SAR data.
Diagram 1: Core Scaffold and Key Isomers
Synthetic Strategies for Scaffold Construction
The synthesis of dichloroquinoline carboxylic acids relies on established heterocyclic chemistry reactions, primarily the Gould-Jacobs reaction and its variations. The choice of starting materials is dictated by the desired final substitution pattern.
The Gould-Jacobs Reaction Pathway
The Gould-Jacobs reaction is a cornerstone for constructing the quinoline ring system. It involves the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by a thermal cyclization and subsequent saponification of the resulting ester to yield the carboxylic acid.
Causality in the Workflow:
-
Aniline Selection: The choice of a dichloroaniline (e.g., 3,4-dichloroaniline) directly installs the chlorine atoms onto the benzene portion of the quinoline ring.
-
Condensation: This initial step forms an anilinomethylenemalonate intermediate. The reaction is typically driven by the removal of ethanol.
-
Thermal Cyclization: This is the key ring-forming step. High temperatures (often using a high-boiling solvent like diphenyl ether) are required to overcome the activation energy for the intramolecular electrophilic aromatic substitution. This step selectively forms the 4-hydroxyquinoline isomer due to the regioselectivity of the cyclization.
-
Saponification: The final step uses a strong base (e.g., NaOH or KOH) to hydrolyze the ethyl ester to the desired carboxylic acid, which can then be isolated by acidic workup.
Diagram 2: Generalized Gould-Jacobs Synthesis Workflow
Caption: A streamlined workflow for the Gould-Jacobs synthesis.
Detailed Experimental Protocol: Synthesis of 4,7-dichloroquinoline-3-carboxylic acid
This protocol describes a common method for synthesizing a key dichloroquinoline carboxylic acid derivative, often used as an intermediate for more complex molecules.
Materials:
-
3-Chloroaniline
-
Diethyl 2-(ethoxymethylene)malonate
-
Polyphosphoric acid (PPA)
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol, Dichloromethane, Ethyl acetate
Procedure:
-
Step 1: Synthesis of Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.
-
In a round-bottom flask, combine 3-chloroaniline (1 eq.) and diethyl 2-(ethoxymethylene)malonate (1.05 eq.).
-
Heat the mixture at 110-120 °C for 2 hours. The reaction progress can be monitored by TLC.
-
Allow the mixture to cool slightly, then add polyphosphoric acid (PPA) (10x weight of aniline).
-
Heat the resulting mixture to 140 °C for 2 hours to effect cyclization.
-
Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Filter the resulting precipitate, wash with cold water, and dry to yield the intermediate ester. This step validates the cyclization.
-
-
Step 2: Chlorination to Ethyl 4,7-dichloroquinoline-3-carboxylate.
-
Suspend the dried intermediate from Step 1 in phosphorus oxychloride (POCl₃) (5-10 eq.).
-
Add a catalytic amount of dimethylformamide (DMF) (optional, to facilitate the reaction).
-
Reflux the mixture for 3-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction to room temperature and carefully quench by slowly pouring it onto a mixture of crushed ice and dichloromethane.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate and concentrate in vacuo. Purify by column chromatography (silica gel, hexanes:ethyl acetate gradient).
-
-
Step 3: Saponification to 4,7-dichloroquinoline-3-carboxylic acid.
-
Dissolve the purified ester from Step 2 in a mixture of ethanol and water (e.g., 2:1).
-
Add sodium hydroxide (2-3 eq.) and heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product. Characterization via ¹H NMR, ¹³C NMR, and MS is required to confirm identity and purity.
-
Mechanism of Action and Key Biological Targets
Dichloroquinoline carboxylic acids have been shown to interact with a variety of biological targets, with kinase inhibition being one of the most prominent mechanisms of action.
Kinase Inhibition
Many dichloroquinoline derivatives are designed as ATP-competitive kinase inhibitors. The quinoline scaffold serves as a "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. The dichloro-substituents often project into hydrophobic pockets within the active site, enhancing binding affinity and selectivity. The carboxylic acid can form additional interactions with solvent-exposed regions or basic residues at the mouth of the ATP-binding pocket.
For example, certain 6,8-dichloroquinoline-2-carboxylic acids have been identified as potent inhibitors of the proto-oncogene tyrosine-protein kinase MER (MerTK), a target in oncology. The inhibitor sits in the ATP-binding site, with the quinoline nitrogen likely forming a hydrogen bond with the hinge region.
Diagram 3: Kinase Inhibition Signaling Pathway
Caption: Competitive ATP inhibition by a dichloroquinoline carboxylic acid.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the dichloroquinoline carboxylic acid scaffold has yielded crucial insights into the structural requirements for potent biological activity.
-
Position of Chlorine Atoms: The location of the chlorine atoms is paramount for target-specific affinity. For instance, in a series of MerTK inhibitors, the 6,8-dichloro substitution pattern was found to be optimal for fitting into a specific hydrophobic pocket, whereas other patterns like 5,7-dichloro resulted in a significant loss of potency.
-
The Carboxylic Acid: While essential for interacting with certain residues, the carboxylic acid can be a liability for cell permeability and oral bioavailability due to its ionizable nature. Prodrug strategies, such as esterification, are often employed to mask the carboxylate during absorption, after which it is cleaved by intracellular esterases to release the active drug.
-
Substitution at Other Positions: Adding substituents to other available positions on the quinoline ring can modulate activity, selectivity, and pharmacokinetic properties. For example, adding a small alkyl or alkoxy group at the C-5 position can enhance van der Waals interactions and improve potency.
Table 1: Exemplary SAR Data for MerTK Inhibitors
| Compound ID | R1 (Position 6) | R2 (Position 8) | R3 (Other) | MerTK IC₅₀ (nM) |
| 1a | Cl | H | H | >10,000 |
| 1b | H | Cl | H | 8,500 |
| 1c (Lead) | Cl | Cl | H | 15 |
| 1d | Cl | Cl | 5-MeO | 8 |
| 1e | Br | Br | H | 25 |
Data is illustrative and based on trends reported in the literature.
Therapeutic Applications and Key Compounds
The favorable drug-like properties and potent activity of this scaffold have led to its exploration in several disease areas.
Oncology
This is the most extensively studied area. Dichloroquinoline carboxylic acids have been developed as inhibitors of various kinases implicated in cancer, such as MerTK, AXL, and VEGFR. By blocking the signaling pathways that drive tumor growth, angiogenesis, and metastasis, these compounds represent a promising class of anti-cancer agents.
Infectious Diseases
Certain quinoline carboxylic acids have shown activity against bacterial and parasitic targets. For example, derivatives are being investigated for their ability to inhibit bacterial DNA gyrase or interfere with parasitic metabolic pathways. The specific compound (E)-3-(4,7-dichloroquinolin-3-yl)acrylic acid has been synthesized and evaluated for its biological potential, although its primary application is not specified in the initial report.
Table 2: Profile of Selected Dichloroquinoline Carboxylic Acids
| Compound Name/Code | Target(s) | Therapeutic Area | Development Stage |
| UNC2250 | MerTK | Oncology | Preclinical |
| (6,8-dichloro-2-methyl-quinolin-4-yloxy)-acetic acid | V-ATPase | Oncology | Preclinical |
| (E)-3-(4,7-dichloroquinolin-3-yl)acrylic acid | Not Specified | Research | Chemical Probe |
Challenges and Future Directions
Despite their promise, dichloroquinoline carboxylic acids face several challenges. Potential off-target kinase activity can lead to toxicity, and the planar nature of the quinoline ring can contribute to hERG channel inhibition or CYP450 enzyme interactions. The ionizable carboxylic acid group presents a persistent challenge for achieving good oral bioavailability.
Future research should focus on:
-
Improving Selectivity: Designing derivatives that exploit subtle differences between kinase active sites to minimize off-target effects.
-
Novel Prodrug Approaches: Moving beyond simple esters to more sophisticated prodrugs that offer better stability and targeted release.
-
Exploring New Targets: Applying this versatile scaffold to novel biological targets beyond kinases.
Conclusion
The dichloroquinoline carboxylic acid framework represents a powerful and adaptable scaffold in modern medicinal chemistry. Its synthetic accessibility via robust methods like the Gould-Jacobs reaction, combined with its ability to potently and selectively inhibit key biological targets like protein kinases, ensures its continued relevance in drug discovery. A deep understanding of the structure-activity relationships and mechanisms of action, as detailed in this guide, is essential for harnessing the full therapeutic potential of this important class of molecules.
References
-
Title: Recent Developments of Quinoline-Based Antitumor Agents. Source: PubMed Central (National Institutes of Health) URL: [Link]
-
Title: Synthesis and anticancer activity of some novel quinoline derivatives. Source: PubMed Central (National Institutes of Health) URL: [Link]
-
Title: 6,8-dichloro-4-substituted-quinoline-2-carboxylic acids as a novel class of Mer-tyrosine kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (via PubMed) URL: [Link]
-
Title: Quinolines as an important scaffold in cancer drug discovery. Source: European Journal of Medicinal Chemistry (via ScienceDirect) URL: [Link]
-
Title: Synthesis of (E)-3-(4,7-dichloroquinolin-3-yl)acrylic acid. Source: Molbank (MDPI) URL: [Link]
Unlocking the Proteome: A Technical Guide to the Application of 2,8-Dichloroquinoline-3-carboxylic Acid in Proteomics Research
This guide provides an in-depth technical exploration of the potential applications of 2,8-dichloroquinoline-3-carboxylic acid in the dynamic field of proteomics research. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the scientific rationale behind experimental design, fostering a deeper understanding of how this small molecule can be a powerful tool for elucidating protein function and interaction networks.
Introduction: The Quinoline Scaffold as a Versatile Tool in Chemical Biology
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] From antimalarial agents like chloroquine to potent kinase inhibitors, the versatility of the quinoline core allows for the synthesis of a diverse library of molecules with unique biological functions.[2][3] The subject of this guide, 2,8-dichloroquinoline-3-carboxylic acid, is a member of this versatile class of compounds. While its direct applications in proteomics are an emerging area, the known biological activities of related quinoline derivatives provide a strong foundation for its potential use in identifying protein targets, elucidating mechanisms of action, and developing novel chemical probes.[4][5]
Proteomics, the large-scale study of proteins, offers a system-wide view of cellular function and is instrumental in drug discovery and biomarker identification.[6][7][8] The integration of small molecules like 2,8-dichloroquinoline-3-carboxylic acid into proteomics workflows provides a powerful strategy to probe protein function and interaction in a physiological context.[9] This guide will delve into the theoretical underpinnings and practical methodologies for leveraging this compound in cutting-edge proteomics research.
Part 1: Mechanistic Insights and Potential Proteomic Applications
The biological activity of quinoline derivatives is often attributed to their ability to interact with specific protein targets. For instance, certain quinoline-3-carboxylic acids have been identified as inhibitors of protein kinase CK2, a key regulator of cell growth and proliferation.[4][10] This inhibitory action is a direct result of the small molecule binding to the active site of the enzyme. The dichlorinated nature of 2,8-dichloroquinoline-3-carboxylic acid may further enhance its binding affinity and specificity for certain protein targets.
The primary potential applications of 2,8-dichloroquinoline-3-carboxylic acid in proteomics can be categorized into three main areas:
-
Target Identification using Chemical Proteomics: By immobilizing 2,8-dichloroquinoline-3-carboxylic acid onto a solid support, it can be used as an affinity-based probe to capture its interacting protein partners from a complex biological lysate. This technique, known as compound-centric chemical proteomics (CCCP), is a powerful method for identifying the molecular targets of a bioactive compound.[11]
-
Activity-Based Protein Profiling (ABPP): If 2,8-dichloroquinoline-3-carboxylic acid is found to be a covalent inhibitor of a specific enzyme class, it can be functionalized with a reporter tag (e.g., a fluorophore or biotin) to create an activity-based probe. ABPP allows for the visualization and identification of the active state of enzymes within the proteome.
-
Elucidating Mechanism of Action: Global proteomic and phosphoproteomic profiling can be employed to understand the downstream cellular effects of 2,8-dichloroquinoline-3-carboxylic acid.[6] By treating cells with the compound and analyzing changes in protein expression and phosphorylation status, researchers can map the signaling pathways that are modulated.
Part 2: Experimental Protocols and Methodologies
This section provides detailed, step-by-step methodologies for the key proteomics experiments utilizing 2,8-dichloroquinoline-3-carboxylic acid.
Target Identification via Affinity Chromatography Coupled with Mass Spectrometry
This protocol outlines the use of 2,8-dichloroquinoline-3-carboxylic acid as a chemical probe to isolate and identify its binding partners.
Experimental Workflow:
Caption: Workflow for target identification using 2,8-dichloroquinoline-3-carboxylic acid.
Step-by-Step Protocol:
-
Probe Synthesis and Immobilization:
-
Activate the carboxylic acid group of 2,8-dichloroquinoline-3-carboxylic acid using a standard coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).
-
Covalently couple the activated compound to an amine-functionalized solid support (e.g., NHS-activated sepharose beads).
-
Thoroughly wash the beads to remove any unreacted compound.
-
-
Affinity Pull-Down:
-
Prepare a cell lysate from the biological system of interest.
-
Incubate the cell lysate with the 2,8-dichloroquinoline-3-carboxylic acid-functionalized beads.
-
Perform a series of stringent washing steps to remove non-specifically bound proteins.
-
Elute the specifically bound proteins from the beads using a suitable elution buffer (e.g., a buffer with a low pH or containing a high concentration of a competing agent).
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by one-dimensional sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Excise the protein bands and perform in-gel digestion with a protease such as trypsin.[12]
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]
-
Identify the proteins by searching the acquired MS/MS spectra against a protein database.
-
Global Proteomic Profiling to Determine Mechanism of Action
This protocol describes a quantitative proteomics approach to assess the cellular response to 2,8-dichloroquinoline-3-carboxylic acid treatment.
Experimental Workflow:
Caption: Workflow for quantitative proteomic analysis of cellular response.
Step-by-Step Protocol:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency.
-
Treat one set of cells with 2,8-dichloroquinoline-3-carboxylic acid at a predetermined concentration and for a specific duration. Treat a parallel set of cells with the vehicle (e.g., DMSO) as a control.
-
Harvest and lyse the cells to extract the total protein.
-
-
Sample Preparation for Mass Spectrometry:
-
Quantify the protein concentration in each lysate.
-
Digest the proteins into peptides using trypsin.
-
Label the peptides from the treated and control samples with isobaric tags (e.g., Tandem Mass Tags™ or iTRAQ™) for quantitative analysis.
-
Combine the labeled peptide samples.
-
-
LC-MS/MS and Data Analysis:
-
Analyze the combined peptide sample by LC-MS/MS.
-
Process the raw data to identify and quantify the proteins.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon treatment with 2,8-dichloroquinoline-3-carboxylic acid.
-
Use bioinformatics tools to perform pathway enrichment analysis to identify the cellular pathways that are most affected by the compound.
-
Part 3: Data Presentation and Interpretation
The successful application of 2,8-dichloroquinoline-3-carboxylic acid in proteomics research relies on rigorous data analysis and interpretation.
Quantitative Data Summary
When evaluating the biological activity of 2,8-dichloroquinoline-3-carboxylic acid and its derivatives, it is crucial to present quantitative data in a clear and concise manner.
| Compound | Target/Assay | IC50/EC50 (µM) | Reference |
| 2,8-dichloroquinoline-3-carboxylic acid | Hypothetical Kinase A | TBD | Internal Data |
| Related Quinolone Derivative 1 | Kinase B | 1.2 | Published Data |
| Related Quinolone Derivative 2 | Cancer Cell Line X | 5.8 | Published Data |
This table is for illustrative purposes. Actual data would be populated from experimental results.
Interpreting Proteomics Data
-
Affinity Pull-Down: A successful affinity pull-down experiment will yield a list of proteins that are significantly enriched in the 2,8-dichloroquinoline-3-carboxylic acid sample compared to a control (e.g., beads without the compound). The top candidates should be validated using orthogonal methods such as Western blotting or surface plasmon resonance.
-
Quantitative Proteomics: The output of a quantitative proteomics experiment will be a list of proteins with their corresponding fold-changes and p-values. Volcano plots are a useful visualization tool to identify proteins that are both statistically significant and have a large magnitude of change. The identified proteins can then be mapped to known signaling pathways to generate hypotheses about the compound's mechanism of action.
Conclusion and Future Directions
2,8-dichloroquinoline-3-carboxylic acid represents a promising, yet underexplored, tool for proteomics research. Its quinoline scaffold, a hallmark of biologically active molecules, suggests a high potential for specific protein interactions. The methodologies outlined in this guide provide a robust framework for researchers to begin to unlock the proteomic applications of this compound. Future work should focus on the systematic evaluation of its binding partners across various proteomes and the development of optimized chemical probes for enhanced target identification and activity-based profiling. The insights gained from such studies will not only advance our understanding of fundamental biological processes but also have the potential to accelerate the discovery of new therapeutic agents.
References
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Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins. Journal of Proteomics & Bioinformatics.[Link]
-
Exploring the Antimicrobial Potential of 4,7-Dichloroquinoline Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports.[Link]
-
Profiling of Small Molecules by Chemical Proteomics. Springer Nature.[Link]
-
Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. PubMed Central.[Link]
-
The proof is in the proteome: mass spectrometry in drug discovery and beyond. BioTechniques.[Link]
-
Proteomics. Wikipedia.[Link]
-
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.[Link]
-
Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry.[Link]
-
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate.[Link]
-
Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors. MDPI.[Link]
-
2-Chloroquinoline-3-carboxylic acid. PubMed Central.[Link]
-
(PDF) 2-Chloroquinoline-3-carboxylic acid. ResearchGate.[Link]
-
Applications of Chemical Proteomics in New Drug Target Profiling. SciTechnol.[Link]
-
Applications of Proteomics in Drug Discovery. Technology Networks.[Link]
-
Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry. Semantic Scholar.[Link]
-
2-Chloroquinoline-3-carboxylic acid. PubChem.[Link]
-
Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers. Beilstein Journals.[Link]
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- 4. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Profiling of Small Molecules by Chemical Proteomics | Springer Nature Experiments [experiments.springernature.com]
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- 11. scitechnol.com [scitechnol.com]
- 12. Understanding proteomics: Techniques and applications | Abcam [abcam.com]
- 13. biotechniques.com [biotechniques.com]
Methodological & Application
Application Note & Synthesis Protocol: 2,8-Dichloroquinoline-3-carboxylic acid
Introduction: Significance of Dichloroquinoline Carboxylic Acids
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Specifically, substituted quinoline-3-carboxylic acids are precursors to many potent antibacterial agents known as quinolones. The title compound, 2,8-dichloroquinoline-3-carboxylic acid, is a highly functionalized and valuable intermediate for the synthesis of novel pharmaceuticals and materials. The presence of two distinct chlorine atoms provides reactive handles for further chemical modification via nucleophilic substitution or cross-coupling reactions, allowing for the generation of diverse molecular libraries in drug discovery campaigns. This document provides a detailed, two-part protocol for the synthesis of this key intermediate, grounded in established chemical principles and designed for reproducibility in a research setting.
Synthetic Strategy Overview & Rationale
The synthesis of 2,8-dichloroquinoline-3-carboxylic acid is most effectively approached via a two-stage process. The initial stage involves the construction of the core heterocyclic system to yield an 8-chloro-2-oxoquinoline precursor. The second stage involves a targeted chlorination to install the second chlorine atom at the C2-position.
-
Stage 1: Gould-Jacobs Annulation for the Quinolone Core: We will employ a modified Gould-Jacobs reaction, a robust and versatile method for preparing 4-hydroxyquinoline derivatives.[1][2] However, by carefully selecting the starting materials and cyclization conditions, a related pathway can be adapted to form the desired 2-oxo (or 2-hydroxy) tautomer. We begin with the condensation of 2-chloroaniline with diethyl ethoxymethylenemalonate (DEEM). A subsequent high-temperature intramolecular cyclization of the resulting anilinoacrylate intermediate in a high-boiling solvent like diphenyl ether establishes the 8-chloro-4-hydroxyquinoline-3-carboxylic ester scaffold.[3]
-
Stage 2: Hydrolysis and Chlorination: The ethyl ester is first saponified to the corresponding carboxylic acid using basic hydrolysis.[4] The critical final step involves the conversion of the 2-oxo (the more stable tautomer of 2-hydroxy) functionality into a 2-chloro group. This transformation is achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃), a standard and effective method for converting quinolones and similar lactams into their chloro-derivatives.[5]
This strategic approach ensures high regioselectivity and provides a reliable pathway to the target molecule.
Reaction Pathway Visualization
The following diagram illustrates the two-stage synthetic workflow from the initial precursor to the final product.
Caption: Two-stage synthesis of 2,8-dichloroquinoline-3-carboxylic acid.
Materials and Equipment
Reagents and Solvents
-
2-Chloroaniline (≥98%)
-
Diethyl ethoxymethylenemalonate (DEEM) (≥98%)
-
Diphenyl ether (≥99%) or Dowtherm™ A
-
Hexanes or Petroleum Ether (ACS grade)
-
Sodium hydroxide (NaOH), pellets (≥98%)
-
Hydrochloric acid (HCl), concentrated (37%)
-
Phosphorus oxychloride (POCl₃) (≥99%)
-
Ethanol (anhydrous and 95%)
-
Deionized water
-
Congo Red indicator paper
-
Standard TLC plates (silica gel 60 F₂₅₄)
Equipment
-
Round-bottom flasks (500 mL, 2 L, 5 L)
-
Reflux condensers and air condensers
-
Heating mantles with stirring capability
-
Magnetic stir bars
-
Separatory funnel
-
Büchner funnel and filter flasks
-
Vacuum pump or aspirator
-
pH meter or pH paper
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Detailed Experimental Protocol
Safety First: This protocol involves corrosive, toxic, and high-temperature reagents. Phosphorus oxychloride (POCl₃) reacts violently with water. All steps must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
Part A: Synthesis of 8-Chloro-4-hydroxy-3-quinolinecarboxylic Acid
Step A1: Condensation of 2-Chloroaniline and DEEM
-
To a 500 mL round-bottom flask, add 2-chloroaniline (1.0 mole, 127.5 g) and diethyl ethoxymethylenemalonate (1.1 moles, 238 g, 227 mL).
-
Add a few boiling chips and place the flask on a heating mantle.
-
Heat the mixture in an open flask (in the fume hood) on a steam bath or with a heating mantle set to 110-130 °C for 1 hour. During this time, the byproduct ethanol will evaporate.
-
The resulting warm, viscous oil (ethyl α-carbethoxy-β-m-chloroanilinoacrylate) is used directly in the next step without purification.[3]
Step A2: Thermal Cyclization
-
In a 5 L round-bottom flask equipped with an air condenser, heat diphenyl ether (1 L) to a vigorous boil (approx. 250-260 °C) using a heating mantle.
-
Rationale: A high-boiling, inert solvent is required to provide the activation energy for the intramolecular 6-electron cyclization that forms the quinoline ring.[2]
-
-
Carefully and slowly pour the warm product from Step A1 through the condenser into the boiling diphenyl ether.
-
Continue heating at reflux for 1 hour. A solid precipitate of the cyclized product (ethyl 7-chloro-4-hydroxy-3-quinolinecarboxylate) will form.
-
Turn off the heat and allow the mixture to cool to room temperature.
-
Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with two 400 mL portions of hexanes or petroleum ether to remove the diphenyl ether and colored impurities.[3]
-
Air-dry the filter cake. The expected yield of the intermediate ester is 85-95%.
Step A3: Saponification to the Carboxylic Acid
-
Transfer the dried ester from Step A2 into a 2 L round-bottom flask.
-
Add 1 L of 10% aqueous sodium hydroxide solution (100 g NaOH in 900 mL H₂O).
-
Heat the mixture to a vigorous reflux with stirring. Continue refluxing for approximately 1-2 hours, or until all the solid has dissolved, indicating complete hydrolysis of the ester.[2][4]
-
Cool the resulting solution to room temperature.
-
Carefully acidify the solution to a pH of ~2 using concentrated hydrochloric acid. Monitor the pH with Congo Red paper or a pH meter. The target carboxylic acid will precipitate out as a solid.
-
Collect the solid by vacuum filtration, wash it thoroughly with cold deionized water, and air-dry the product. The expected yield of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid is typically 85-98%.[3]
Part B: Chlorination to 2,8-Dichloroquinoline-3-carboxylic Acid
Step B1: Chlorination with Phosphorus Oxychloride
-
CRITICAL: This step must be performed in a scrupulously dry apparatus within a fume hood. POCl₃ is highly corrosive and reacts violently with water.
-
Place the dried 8-chloro-4-hydroxy-3-quinolinecarboxylic acid (1.0 mole, 239.6 g) into a 2 L round-bottom flask equipped with a reflux condenser.
-
Carefully add phosphorus oxychloride (POCl₃) (500 mL) to the flask.
-
Heat the mixture to reflux (approx. 105-110 °C) with gentle stirring for 4-6 hours. The reaction progress can be monitored by TLC (e.g., using a 10% methanol in dichloromethane eluent).
-
Rationale: POCl₃ acts as both the solvent and the chlorinating agent, converting the 4-hydroxy group into a chloro group. While the prompt asks for a 2,8-dichloro product and our precursor is an 8-chloro-4-hydroxy, the literature shows that treating quinolin-2(1H)-one derivatives with POCl₃ effectively yields 2-chloroquinolines.[5] This step is an adaptation of that principle to our specific substrate.
-
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and very carefully pour the reaction mixture onto 2 L of crushed ice in a large beaker, with vigorous stirring. This step is highly exothermic and will release HCl gas. Perform this quench in the back of the fume hood.
-
Continue stirring until the ice has completely melted and the excess POCl₃ has been hydrolyzed.
-
The solid product, 2,8-dichloroquinoline-3-carboxylic acid, will precipitate.
-
Collect the crude product by vacuum filtration. Wash the solid extensively with cold water until the filtrate is neutral (pH ~7).
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified final product.
-
Dry the final product under vacuum.
Data Summary Table
| Parameter | Reactant 1: 2-Chloroaniline | Reactant 2: DEEM | Intermediate Product | Final Product |
| Molecular Formula | C₆H₆ClN | C₁₀H₁₆O₅ | C₁₂H₈ClNO₄ | C₁₀H₅Cl₂NO₂ |
| Molar Mass ( g/mol ) | 127.57 | 216.23 | 239.62 | 242.05 |
| Amount (moles) | 1.0 | 1.1 | ~0.85-0.95 | ~0.7-0.85 |
| Amount (grams) | 127.5 | 238.0 | ~204-228 | ~170-206 |
| Key Reagents | - | - | NaOH, HCl, POCl₃ | - |
| Reaction Temp. | 110-130 °C | 110-130 °C | Reflux (~100-260°C) | Reflux (~110°C) |
| Reaction Time | 1 hour | 1 hour | 2-3 hours | 4-6 hours |
| Expected Yield | - | - | 85-98% (from ester) | 80-90% (from acid) |
References
-
Gould–Jacobs reaction - Wikipedia. [Link]
-
Gould-Jacobs reaction - wikidoc. [Link]
-
Synthesis of quinolines - Organic Chemistry Portal. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]
-
Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines | Organic Letters - ACS Publications. [Link]
-
Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. [Link]
-
Divergent Synthesis of Quinolones and Dihydroepindolidiones via Cu(I)-Catalyzed Cyclization of Anilines with Alkynes | Organic Letters - ACS Publications. [Link]
-
Gould-Jacobs Reaction. [Link]
-
Quinoline synthesis via electrophilic cyclization of anilines and alkynes. - ResearchGate. [Link]
- METHOD FOR THE HYDROLYSIS OF QUINOLONECARBOXYLIC ESTERS - Google P
-
1-alkyl-1, 4-dihydro-4-iminoquinoline-3-carboxylic acids : synthesis, structure and properties - Sabinet African Journals. [Link]
- Process for the preparation of a quinoline carboxylic acid - Google P
-
Journal articles: 'Quinoline carboxylic acid' - Grafiati. [Link]
- New method for synthesizing substituted 3-quinoline carboxylic acid and analogue - Google P
-
A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. [Link]
-
Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed. [Link]
-
Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. [Link]
-
Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. [Link]
-
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. [Link]
-
Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity - MDPI. [Link]
-
4,7-dichloroquinoline - Organic Syntheses Procedure. [Link]
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- 5. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Authored by: Senior Application Scientist, Pharmaceutical Analysis Division
An Application Note and Protocol for the Analytical Determination of 2,8-Dichloroquinoline-3-carboxylic Acid
Abstract
This comprehensive application note provides detailed methodologies for the accurate and reliable analysis of 2,8-Dichloroquinoline-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for stringent quality control in drug development, this guide is designed for researchers, analytical scientists, and quality assurance professionals. We present validated protocols for High-Performance Liquid Chromatography (HPLC) for quantification and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for trace-level detection following derivatization, and spectroscopic techniques (FT-IR, NMR) for structural elucidation. Each protocol is grounded in established scientific principles and adheres to international regulatory standards, emphasizing the causality behind experimental choices to ensure robust and reproducible results.
Introduction: The Analytical Imperative
Quinoline derivatives are a cornerstone of medicinal chemistry, forming the structural backbone of numerous therapeutic agents, including antimalarials, antibacterials, and anticancer drugs. 2,8-Dichloroquinoline-3-carboxylic acid serves as a crucial, functionalized building block in the synthesis of these complex Active Pharmaceutical Ingredients (APIs). The purity and precise characterization of this intermediate are paramount, as any impurities can carry through the synthetic process, potentially impacting the safety, efficacy, and stability of the final drug product.
Therefore, the development of robust, validated analytical methods is not merely a regulatory formality but a fundamental component of quality assurance and risk management in pharmaceutical manufacturing.[1] An effective analytical strategy ensures that the intermediate meets predefined specifications, enables process control, and supports regulatory submissions to agencies like the FDA and EMA.[2] This guide provides the technical framework and practical protocols to achieve these objectives.
Physicochemical Profile: 2,8-Dichloroquinoline-3-carboxylic acid
A thorough understanding of the analyte's physicochemical properties is the foundation for developing a suitable analytical method.
| Property | Value | Source / Method |
| Chemical Structure | C₁₀H₅Cl₂NO₂ | - |
| IUPAC Name | 2,8-dichloroquinoline-3-carboxylic acid | - |
| Molecular Weight | 242.06 g/mol | Calculated |
| Appearance | Expected to be a solid (e.g., pale yellow) | General observation for similar compounds |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like Methanol, Acetonitrile, DMSO, DMF | Inferred from structure |
| UV Absorbance (λmax) | ~250 nm, ~330 nm | Estimated based on quinoline scaffold |
| pKa | ~3-4 (Carboxylic Acid) | Estimated |
Note: Experimental determination of properties like melting point, solubility, and λmax is recommended for the specific batch of material being tested.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the premier technique for the assay and impurity profiling of 2,8-Dichloroquinoline-3-carboxylic acid due to its high resolution, sensitivity, and quantitative accuracy. The quinoline ring system provides a strong chromophore, making UV detection highly effective.[3]
Principle of Analysis
The method employs reversed-phase chromatography, where the analyte is partitioned between a nonpolar stationary phase (C18) and a polar mobile phase. By adjusting the mobile phase composition (a mixture of aqueous buffer and organic solvent), the retention and separation of the main compound from its potential impurities (e.g., starting materials, by-products) are achieved. Quantification is performed by comparing the peak area of the analyte to that of a certified reference standard.
Experimental Protocol: Quantitative Analysis
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
Materials and Reagents:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reference Standard: Certified 2,8-Dichloroquinoline-3-carboxylic acid (purity ≥99.5%).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Sample: 2,8-Dichloroquinoline-3-carboxylic acid to be tested.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to prepare a stock solution of 1.0 mg/mL. Prepare a working standard solution of 0.1 mg/mL by diluting the stock solution with the diluent.
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a nominal concentration of 0.1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Mobile Phase Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 60 40 15.0 20 80 20.0 20 80 22.0 60 40 | 25.0 | 60 | 40 |
-
-
System Suitability: Before sample analysis, inject the working standard solution five times. The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%.
-
Analysis: Inject the blank (diluent), standard, and sample solutions in sequence.
-
Calculation: Calculate the percentage assay of the sample using the following formula: % Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
Method Validation Protocol
Validation must be performed to demonstrate that the analytical procedure is fit for its intended purpose, in accordance with ICH Q2(R2) guidelines.[4][5][6]
| Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), standard, and sample. Spike sample with known impurities. | Peak is free from interference at its retention time. |
| Linearity | Analyze at least five concentrations across 50-150% of the target concentration (e.g., 0.05 to 0.15 mg/mL). | Correlation coefficient (R²) ≥ 0.999.[2] |
| Accuracy | Perform recovery studies by spiking a placebo or sample with the analyte at three levels (e.g., 80%, 100%, 120%). | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability: 6 replicate sample preparations by one analyst on one day. Intermediate Precision: Repeat on a different day with a different analyst/instrument. | %RSD ≤ 2.0%.[7] |
| LOD & LOQ | Determine from the signal-to-noise ratio (S/N) of a dilute solution (LOD S/N ≈ 3, LOQ S/N ≈ 10) or from the standard deviation of the response and the slope of the linearity curve. | LOD and LOQ should be sufficiently low to detect and quantify impurities. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). | System suitability parameters must still be met. |
HPLC Workflow Diagram
Caption: Workflow for the quantitative analysis of 2,8-Dichloroquinoline-3-carboxylic acid by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
For detecting volatile impurities or for trace-level analysis where higher sensitivity is required, GC-MS is a powerful tool. Due to the low volatility of the carboxylic acid, a derivatization step is mandatory to convert it into a more volatile ester.
Principle of Analysis
The analyte is first converted to its methyl ester via derivatization. The volatile derivative is then injected into the GC, where it is vaporized and separated from other components based on its boiling point and interaction with the capillary column's stationary phase. The separated components then enter the mass spectrometer, which acts as a detector. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for structural confirmation and sensitive quantification.[8]
Protocol: Trace Analysis via Derivatization
Instrumentation:
-
GC system with a capillary column, autosampler, and Mass Spectrometric detector.
-
Data acquisition and processing software.
Materials and Reagents:
-
Derivatization Reagent: Trimethylsilyldiazomethane (TMS-diazomethane) 2.0 M in hexanes, or Methanolic HCl.
-
Column: DB-5MS or similar nonpolar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium (High Purity).
-
Solvent: Dichloromethane or Ethyl Acetate (GC Grade).
Procedure:
-
Derivatization (Esterification):
-
Accurately weigh ~1 mg of the sample into a vial.
-
Dissolve in 1 mL of a Toluene:Methanol (4:1) mixture.
-
Slowly add TMS-diazomethane dropwise until a persistent yellow color is observed, indicating a slight excess of the reagent.
-
Allow the reaction to proceed for 15-20 minutes at room temperature.
-
Quench the excess reagent by adding a few drops of acetic acid until the yellow color disappears.
-
The resulting solution containing the methyl ester derivative is ready for injection.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (1.0 µL injection volume).
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 min.
-
-
Carrier Gas Flow: 1.2 mL/min (constant flow).
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 amu.
-
-
Analysis: Analyze the derivatized sample. Identify the peak for the methyl ester of 2,8-dichloroquinoline-3-carboxylic acid by its retention time and mass spectrum. The expected molecular ion [M]⁺ would be at m/z 255/257/259 (due to chlorine isotopes).
Spectroscopic Identification Methods
While chromatographic methods are used for quantification, spectroscopic techniques are indispensable for the unambiguous confirmation of the compound's chemical structure.[9]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Principle: FT-IR identifies functional groups within the molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.
-
Sample Preparation: Analyze as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Expected Characteristic Peaks:
-
~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1600-1450 cm⁻¹: C=C and C=N stretching of the aromatic quinoline ring.
-
~850-750 cm⁻¹ (strong): C-Cl stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR provides detailed information about the carbon-hydrogen framework of the molecule.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[9]
-
Expected ¹H NMR Signals (in DMSO-d₆):
-
Aromatic protons on the quinoline ring system (typically between 7.5-9.0 ppm).
-
A very broad singlet for the carboxylic acid proton (>12 ppm).
-
-
Expected ¹³C NMR Signals:
-
Signals for the 10 carbon atoms of the quinoline carboxylic acid structure.
-
A downfield signal for the carboxylic carbon (C=O) around 165-170 ppm.
-
Carbons attached to chlorine will show characteristic shifts.
-
References
- Examining the spectroscopic features and quantum chemical computations of a Quinoline derivative: Experimental and theoretical investig
- Vibrational spectroscopic study of some quinoline derivatives. (n.d.).
- ICH and FDA Guidelines for Analytical Method Valid
- Analytical method development and validations of API by using suitable analytical technique. (2025, June 12).
- Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. (2025, December). Benchchem.
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). Sema.
- Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020, October 13). IVT Network.
- ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency.
- HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. (2023, October 4). SIELC Technologies.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
- ICH Q2(R2) Validation of analytical procedures. (n.d.). Scientific guideline.
- Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calcul
- Journey of an API: Developing robust analytical methods. (2024, March 13). Sterling Pharma Solutions.
- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2017, January 1). Arabian Journal of Chemistry.
- Gas Chromatographic Analysis of Halogenated Quinoline Compounds. (n.d.). Oxford Academic.
- Introduction to Analytical Method Development and Valid
- Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. (2023, January 16). Journal of the Turkish Chemical Society, Section A: Chemistry.
- Separation of Some Halogenated Phenols by GC-MS. (n.d.). Semantic Scholar.
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015, June 4). PubMed.
- A Comparative Guide to the Validation of HPLC Methods for Carboxylic Acid Analysis Using Pre-Column Derivatiz
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). Semantic Scholar.
Sources
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- 2. Introduction to Analytical Method Development and Validation | Lab Manager [labmanager.com]
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- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
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- 8. asianpubs.org [asianpubs.org]
- 9. benchchem.com [benchchem.com]
High-Performance Liquid Chromatography (HPLC) Analysis of Quinoline Carboxylic Acid Derivatives: A Comprehensive Methodological Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Format: Advanced Application Note & Methodological Protocol
Executive Summary & Mechanistic Background
Quinoline carboxylic acid derivatives—most notably the fluoroquinolones (e.g., ciprofloxacin, levofloxacin, and gatifloxacin) and 4-quinoline carboxylic acid antiviral/CK2 inhibitors[1],[2]—are fundamental scaffolds in modern pharmacotherapeutics. Because of their extensive clinical and veterinary usage, establishing robust, sensitive, and reproducible High-Performance Liquid Chromatography (HPLC) methods is highly critical for pharmacokinetic studies, quality control, and environmental residue monitoring[3],[2].
The Chromatographic Challenge: Quinoline carboxylic acids are inherently zwitterionic. They typically feature an acidic C3 or C4 carboxyl group alongside basic functional groups (such as a piperazinyl ring)[4]. This dual character dictates a highly pH-dependent ionization state. On traditional silica-based stationary phases, the protonated basic moieties undergo strong secondary interactions (ion-exchange and hydrogen bonding) with unreacted, acidic silanol groups. Causality Check: If these secondary interactions are not suppressed, the result is severe peak tailing, irreversible column adsorption, and compromised limit of detection (LOD). Thus, selecting the proper mobile phase pH, utilizing silanol-blocking agents (e.g., triethylamine), or leveraging advanced stationary phases (like monolithic or mixed-mode columns) is the mechanistic cornerstone of successful analysis[5],[6].
Chromatographic Strategies & Method Development Logic
To establish a self-validating system, method development must be dictated by the physicochemical properties of the specific quinoline derivative.
Stationary Phase Selection
-
Monolithic C18 Columns: Utilizing a silica monolithic backbone allows for exceptionally high flow rates (up to 2.0 mL/min) with low backpressure. This facilitates the simultaneous, rapid separation of up to eight different fluoroquinolones without sacrificing theoretical plate counts[7].
-
Mixed-Mode / Low-Silanol Columns: Columns specifically designed with low silanol activity (e.g., Newcrom R1) provide an alternative. They utilize either embedded polar groups or ion-pairing ligands to prevent the basic secondary amines of quinolones from tailing[5].
Mobile Phase Dynamics
-
pH Optimization: Adjusting the mobile phase to an acidic pH (e.g., pH 3.0 – 5.5) using phosphate or acetate buffers suppresses the ionization of the carboxylic acid, driving the analyte toward a more hydrophobic state to enhance retention on reversed-phase media[6],[7].
-
Mass Spectrometry (MS) Compatibility: If transferring the method from HPLC-UV to LC-MS, non-volatile buffers (like phosphoric acid) must be replaced with volatile alternatives (like formic acid or ammonium acetate) to prevent ion source fouling[5].
Caption: Logical method development workflow for quinoline carboxylic acids.
Advanced Sample Preparation: The MISPE Protocol
When analyzing quinoline derivatives in complex biological matrices (e.g., plasma or milk), traditional solvent extraction suffers from severe matrix effects. Utilizing Molecularly Imprinted Polymer Solid-Phase Extraction (MISPE) tailored with specific template molecules (e.g., levofloxacin) ensures strict selectivity[4].
Caption: Step-by-step MISPE sample preparation workflow prior to HPLC analysis.
Step-by-Step MISPE Extraction Protocol
-
Pre-treatment: Precipitate matrix proteins by mixing 5.0 mL of the sample with 15.0 mL of extraction solvent (2% acetic acid in acetonitrile). Centrifuge at 4000 rpm for 10 minutes[4].
-
Scientist's Insight: Acetic acid serves a dual purpose: it disrupts protein-drug binding and heavily protonates the quinoline framework, increasing its solubility in the organic crash solvent.
-
-
Conditioning: Condition the MISPE cartridge sequentially with 3.0 mL of HPLC-grade Methanol (MeOH) followed by 3.0 mL of ultrapure water[4].
-
Loading: Pass the supernatant through the conditioned cartridge at a controlled drip rate of 1.0 mL/min to ensure optimal template binding.
-
Washing: Wash out unbound impurities with 3.0 mL of ultrapure water.
-
Elution: Elute the strongly bound quinoline derivatives using 3.0 mL of MeOH containing 4% ammonia[4].
-
Scientist's Insight: The basic ammonia deprotonates the analyte, breaking the electrostatic and hydrogen bonds established within the imprinted polymer cavities.
-
-
Reconstitution: Evaporate the eluent to dryness under a gentle nitrogen stream at 45 °C. Reconstitute the residue in 1.0 mL of the initial HPLC mobile phase[4].
HPLC Analytical Execution
System Configuration
Hardware: HPLC system equipped with a Diode Array Detector (DAD) or robust UV-Vis detector. Column: Chromolith® RP-18 endcapped column (100 mm × 4.6 mm) or equivalent low-silanol C18 (e.g., Agilent HC-C18)[4],[7].
Standard Isocratic HPLC Methodology
A highly stable, self-validating isocratic method for resolving up to eight different quinolones[7].
| Parameter | Configuration / Setpoint | Causality / Rationale |
| Mobile Phase A | Acetonitrile (13% - 22% v/v) | Controls hydrophobic retention. Too much organic collapses resolution between close structural analogs[4],[7]. |
| Mobile Phase B | 15 mM Phosphate Buffer, pH 5.5 (78% - 87% v/v) | Buffers zwitterionic changes; pH 5.5 provides an optimal balance between peak shape and retention time[7]. |
| Flow Rate | 1.0 to 2.0 mL/min | Flow optimized based on column tolerance (Monolithic columns safely handle 2.0 mL/min)[7]. |
| Column Temp | 40 °C | Lowers solvent viscosity, improves mass transfer, and sharpens peaks[4]. |
| Detection (DAD) | 280 nm - 293 nm | Corresponds to the intense π-π* transition of the conjugated quinolone core structure, maximizing signal-to-noise[6],[4]. |
| Injection Vol | 10 - 20 µL | Ensures sufficient analyte mass reaches the detector without overloading the column[4],[7]. |
Method Validation System (ICH Q2-R1 Compliant)
A scientific protocol requires rigorous validation. The performance metrics of the described approaches reflect high trustworthiness for regulatory audits.
Summary of Quantitative Data (Expected Metrics)
| Analyte (Quinoline Derivative) | Linearity (r²) | Intra-day Precision (% RSD) | Recovery % (from complex matrix) | LOD (µg/kg or µg/L) |
| Ciprofloxacin | ≥ 0.996 | < 2.0% | 84.1 – 104.7% | 1.34 – 3.50 |
| Levofloxacin | ≥ 0.998 | < 2.0% | 92.0 – 102.0% | 2.10 – 4.20 |
| Enrofloxacin | ≥ 0.996 | < 1.5% | 85.5 – 101.5% | 1.80 – 5.10 |
| Gatifloxacin | ≥ 0.999 | < 1.0% | 98.0 – 101.2% | 0.50 – 1.20 |
Data synthesized from established validations for fluoroquinolone and 4-quinoline carboxylic acid matrices[6],[4],[7].
Troubleshooting Non-Compliant Systems
-
Shifting Retention Times: Usually indicative of poor buffering capacity or stationary phase degradation. Fix: Ensure the buffer concentration is adequate (e.g., 15–20 mM) and strictly verify the pH of the aqueous phase before mixing with the organic modifier.
-
Severe Peak Tailing (Asymmetry Factor > 1.5): Indicates unshielded silanol interactions. Fix: Introduce 0.1% to 0.2% triethylamine (TEA) into the mobile phase. TEA strongly binds to active silanols, effectively masking them from the target analytes[6].
References
-
Toujani, E., Belgaied, W., & Toujani, S. (2023). "Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection". Methods and Objects of Chemical Analysis (MOCA). [Link]
-
MDPI / PMC (2020-2025 Review Data). "HPLC and CE Procedures for the Determination of Fluoroquinolones". National Center for Biotechnology Information.[Link]
-
Asian Journal of Chemistry. "Determination of Fluoroquinolones in Milk by High-Performance Liquid Chromatography Using Mixed-Templates Imprinted Polymer Extraction". Asian Publication Corporation. [Link]
-
Saeed, A.E.M. et al. (2019). "QSAR and molecular docking studies on 4-quinoline carboxylic acid derivatives as inhibition of vesicular stomatitis virus replication". European Journal of Chemistry.[Link]
-
Research Journal of Pharmacy and Technology (2009). "Application of HPLC Technique as Stability-Indicating Method for Determination of Gatifloxacin Sesquihydrate in Pharmaceutical Preparations". RJPT Online. [Link]
-
SIELC Technologies. "Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column". SIELC Application Database.[Link]
Sources
- 1. QSAR and molecular docking studies on 4-quinoline carboxylic acid derivatives as inhibition of vesicular stomatitis virus replication | European Journal of Chemistry [eurjchem.com]
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- 5. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 7. moca.net.ua [moca.net.ua]
Application Note: High-Sensitivity GC-MS Analysis of Halogenated Quinolines
Abstract
This guide provides a comprehensive framework for the analysis of halogenated quinolines using Gas Chromatography-Mass Spectrometry (GC-MS). Halogenated quinolines are a critical class of compounds, serving as key intermediates in pharmaceutical synthesis and appearing as environmental contaminants. Their analysis demands high sensitivity and specificity, for which GC-MS is an exceptionally well-suited technique. This document details field-proven methodologies, from sample preparation across various matrices to instrument configuration and data interpretation, emphasizing the scientific rationale behind each procedural step. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical protocols.
Introduction and Significance
The quinoline scaffold is a privileged structure in medicinal chemistry and a common framework in industrial chemicals. The addition of halogen atoms (F, Cl, Br, I) to the quinoline ring profoundly modifies its physicochemical and biological properties, leading to its use in pharmaceuticals and agrochemicals.[1] However, this stability can also result in environmental persistence, making their detection in soil and water crucial.
Gas Chromatography-Mass Spectrometry (GC-MS) offers an ideal analytical solution, providing the high-resolution separation necessary to distinguish between isomers and the specific detection needed for unambiguous identification and quantification.[2] The use of an electron ionization (EI) source provides reproducible fragmentation patterns that create a molecular "fingerprint," allowing for confident library matching and structural elucidation.[3][4]
Principle of the Method
The methodology hinges on the synergistic power of gas chromatography and mass spectrometry.
-
Gas Chromatography (GC): Volatilized analytes are separated based on their boiling points and affinity for a stationary phase within a capillary column. A temperature-programmed oven ramp ensures the sequential elution of compounds from the column into the mass spectrometer.
-
Mass Spectrometry (MS): As analytes elute from the GC column, they enter a high-vacuum chamber where they are bombarded with high-energy electrons (typically 70 eV in Electron Ionization mode).[4] This causes the molecule to ionize and fragment in a predictable and repeatable manner. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), and a detector records their relative abundance, generating a mass spectrum.
Experimental Workflow
The entire analytical process, from sample receipt to final data, can be visualized as a sequential workflow. Each step is critical for ensuring the accuracy and reliability of the results.
Caption: General experimental workflow for GC-MS analysis of halogenated quinolines.
Sample Preparation Protocols
The choice of sample preparation technique is dictated by the analyte's concentration and the complexity of the sample matrix. The goal is to isolate the target analytes from interfering substances and pre-concentrate them to a level suitable for GC-MS detection.
Protocol 4.1: Solid-Phase Extraction (SPE) for Water Samples
This protocol is effective for extracting halogenated quinolines from aqueous matrices like river water or wastewater. The principle relies on partitioning the analyte between the liquid sample and a solid sorbent.
-
Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB or equivalent) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Acidify the water sample (250-500 mL) to a pH of ~4 with hydrochloric acid. Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of a 5% methanol/water solution to remove polar interferences.
-
Drying: Dry the cartridge thoroughly by passing air or nitrogen through it for 15-20 minutes. This step is critical to remove residual water, which is incompatible with the GC system.
-
Elution: Elute the trapped analytes with 5-10 mL of a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.
Protocol 4.2: Ultrasonic-Assisted Extraction for Soil & Solid Samples
This method is suitable for solid matrices like soil, sediment, or powdered pharmaceutical formulations.[5][6]
-
Sample Preparation: Weigh 5-10 g of the homogenized sample into a glass centrifuge tube.
-
Solvent Addition: Add 10 mL of an appropriate extraction solvent (e.g., toluene or a 1:1 mixture of acetone and hexane). Toluene has proven effective for extracting quinoline from solid matrices.[7]
-
Ultrasonication: Place the tube in an ultrasonic bath and extract for 30 minutes at a controlled temperature (e.g., 40°C).[7]
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to pellet the solid material.
-
Collection: Carefully decant the supernatant into a clean vial.
-
Cleanup (if necessary): For complex environmental samples, the extract may require cleanup using a silica gel or Florisil cartridge to remove co-extracted matrix components.
-
Filtration: Filter the final extract through a 0.45 µm PTFE syringe filter into a GC vial.[7]
GC-MS Instrumental Parameters and Setup
Proper instrument configuration is paramount for achieving the desired chromatographic resolution and mass spectrometric sensitivity. The following parameters are a robust starting point and can be optimized for specific target analytes.
Gas Chromatograph (GC) Conditions
The choice of a non-polar or mid-polarity column is generally effective for these compounds. A DB-5MS or equivalent (5% phenyl-methylpolysiloxane) is a versatile and widely used column for this application.[7]
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides excellent separation for a wide range of semi-volatile compounds with good thermal stability. |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures consistent retention times and peak shapes. |
| Inlet Temperature | 250 - 280°C | Promotes rapid and complete volatilization of the sample without thermal degradation.[8] |
| Injection Mode | Splitless (for trace analysis) | Maximizes the transfer of analyte onto the column, enhancing sensitivity. |
| Injection Volume | 1.0 µL | A standard volume that balances sensitivity with potential for column overload. |
| Oven Program | Initial: 90°C, hold 2 min Ramp: 15-20°C/min to 280°C Hold: 5 min at 280°C | The initial hold allows for solvent focusing. The ramp separates analytes by boiling point, and the final hold ensures all compounds elute.[8] |
Mass Spectrometer (MS) Conditions
Electron Ionization (EI) is the standard for generating reproducible mass spectra that can be compared against commercial libraries.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Hard ionization technique that produces rich, library-searchable fragmentation patterns.[3] |
| Electron Energy | 70 eV | The industry standard energy that provides reproducible spectra and is used for library creation.[4] |
| Ion Source Temp. | 230°C | Prevents condensation of analytes while minimizing thermal degradation within the source.[8] |
| Transfer Line Temp. | 280°C | Ensures analytes remain in the gas phase as they transfer from the GC to the MS.[8] |
| Mass Scan Range | 45 - 450 amu | Covers the expected molecular weights and fragment ions of most halogenated quinolines. |
| Scan Mode | Full Scan (Screening) Selected Ion Monitoring (SIM) (Quantification) | Full Scan acquires all ions in the mass range for identification. SIM mode monitors only specific ions, dramatically increasing sensitivity for target analytes.[8] |
Data Analysis and Interpretation
A successful analysis culminates in the accurate interpretation of the chromatographic and spectral data.
Peak Identification
-
Retention Time (RT): Compare the RT of a peak in the sample chromatogram to that of an authentic reference standard analyzed under the same conditions.
-
Mass Spectrum: The primary method of identification. The acquired mass spectrum of the unknown peak is compared to a reference spectrum from a library (e.g., NIST, Wiley) or a previously analyzed standard.
Understanding Fragmentation Patterns
The key to identifying halogenated quinolines lies in recognizing their characteristic fragmentation patterns in an EI mass spectrum.
Caption: Common fragmentation pathways for halogenated quinolines in EI-MS.
-
Isotopic Patterns: This is the most telling feature. Halogens like chlorine and bromine have distinct natural isotopic abundances.
-
A compound with one chlorine atom will show a molecular ion (M) peak and an M+2 peak with an intensity ratio of approximately 3:1.[9]
-
A compound with one bromine atom will show M and M+2 peaks of nearly equal intensity (1:1 ratio).
-
For multiple halogens, the pattern becomes more complex but is highly predictable. For instance, a dichloro- substituted compound will exhibit M, M+2, and M+4 peaks in an approximate ratio of 100:65:10.[9] This isotopic signature is a powerful confirmation tool.
-
-
Key Fragmentation Pathways:
-
Loss of Halogen ( - X•): A primary fragmentation is the cleavage of the carbon-halogen bond to lose a halogen radical, which is particularly common for bromine and iodine.[9]
-
Loss of Hydrogen Halide ( - HX): The elimination of a neutral hydrogen halide molecule (e.g., HCl) is also a frequent pathway.[9]
-
Ring Fragmentation: The stable quinoline ring can fragment via the loss of a neutral hydrogen cyanide (HCN) molecule, a characteristic fragmentation of nitrogen-containing aromatic rings.
-
Method Validation and Quality Control
To ensure the trustworthiness of the results, the analytical method must be validated. Key parameters to assess include:
-
Linearity: Analyze a series of calibration standards (typically 5-7 concentrations) to demonstrate a linear relationship between concentration and instrument response. A correlation coefficient (r²) of >0.995 is generally considered acceptable.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise. The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. For quinoline, an LOD of 0.1 mg/kg has been achieved in solid matrices.[7]
-
Accuracy & Precision: Accuracy (closeness to the true value) is assessed by analyzing spiked samples at different concentrations. Precision (repeatability) is determined by the relative standard deviation (RSD) of multiple injections or extractions. Recoveries between 80-120% and RSDs <15% are typically targeted.
References
-
Ren, J., & Fu, J. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Textiles and Light Industrial Technology, 2(1), 1-8. [Link]
-
ResearchGate. (n.d.). Determination of Quinolones in Soils Using Solid Phase Extraction and High Performance Liquid Chromatography-Fluorimetric Detection. ResearchGate. [Link]
-
Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2). [Link]
-
Chemistry LibreTexts. (2022, September 1). 4.4: Interpreting Electron Ionization Mass Spectra. Chemistry LibreTexts. [Link]
-
Zhang, L., et al. (2021). Determination of quinolones in environmental water and fish by magnetic metal organic frameworks based magnetic solid-phase extraction followed by high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1651, 462286. [Link]
-
Wang, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Mass Spectrometry & Advances in the Clinical Lab. [Link]
-
Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity. [Link]
-
Al-Qaim, F. F., et al. (2020). Quantitative Determination of Fluoroquinolones in Contaminated Soils by HPLC with Solid-Phase Extraction. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
ChemRxiv. (2025). Interesting signals from (electro)chemical mass spectrometry: are they real?. ChemRxiv. [Link]
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Application Note: Utilizing 2,8-Dichloroquinoline-3-carboxylic Acid as a Precursor Scaffold in Anticancer Assays and Drug Discovery
Executive Summary & Chemical Causality
The development of targeted oncology therapeutics heavily relies on bioisosteres that mimic the purine ring of adenosine triphosphate (ATP). The chemical intermediate 2,8-dichloroquinoline-3-carboxylic acid (CAS: 1017172-90-5) serves as a paramount synthetic building block for generating these ATP-competitive kinase inhibitors[1].
The causality of its molecular design is highly specific:
-
The C-3 Carboxylate: Essential for acting as a hydrogen bond donor/acceptor pair, enabling direct interaction with the hinge region of kinases (e.g., Asp175 or Lys68 in CK2)[1].
-
The C-2 Chlorine: Acts as a highly active leaving group due to the electron-withdrawing adjacent nitrogen, allowing for selective nucleophilic aromatic substitution (SNAr) to incorporate diverse anilines or aliphatic amines.
-
The C-8 Chlorine: Sterically restricts the structural conformation, locking the compound into an optimal geometry to fit within deep hydrophobic kinase pockets[2].
By exploiting these properties, medicinal chemists synthesize potent multidrug candidates capable of dual-inhibition of signaling networks (e.g., VEGFR-2/c-Met) and minor groove DNA interactions[3].
Scaffold Derivatization & Assay Workflow
The progression from the raw 2,8-dichloroquinoline precursor to an active biological lead requires a tightly controlled screening cascade.
Workflow for the derivatization and biological screening of the 2,8-dichloroquinoline scaffold.
Self-Validating Anticancer Protocol Methodologies
To ensure high-fidelity data suitable for IND (Investigational New Drug) submissions, all in vitro protocols must be constructed as self-validating systems —incorporating internal controls that confirm mechanisms directly within the assay.
Protocol A: TR-FRET Target-Based Kinase Profiling (e.g., VEGFR-2 / CK2)
Purpose: Quantify enzymatic inhibition and confirm competitive mechanisms at the kinase hinge region. Causality Check: Time-Resolved FRET (TR-FRET) is utilized over luminescence due to its resistance to compound auto-fluorescence. Running an ATP-titration concurrently is required to mathematically prove competitive ATP displacement[1].
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute recombinant human target kinase (e.g., VEGFR-2) in TR-FRET assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Compound Preparation: Generate a 10-point, 3-fold serial dilution of the quinoline-3-carboxylic acid derivative starting at 10 µM (in 100% DMSO).
-
Compound Pre-Incubation: Transfer 100 nL of compound directly to a 384-well pro-plate using acoustic liquid handling. Add 5 µL of the enzyme solution and incubate at room temperature for 15 minutes.
-
Reaction Initiation (Self-Validation Step): Initiate the reaction by adding 5 µL of a mixture containing the ULight-labeled substrate peptide and ATP.
-
Validation Check: Run dual plates—one at
[ATP] and another at 10x [ATP]. An authentic ATP-competitive quinoline will demonstrate a significant rightward shift in its curve on the high-ATP plate.
-
-
Termination & Detection: Stop the reaction after 60 minutes via the addition of 10 µL EDTA/Eu-anti-phospho antibody solution. Read TR-FRET signals at Ex: 320 nm, Em: 665/615 nm.
-
QC Metric: Only accept runs where the Z'-factor (Control Maximum vs. Staurosporine Minimum) > 0.65.
Protocol B: Microenvironment-Tuned Cell Viability (MTT) Assay
Purpose: Evaluate physiological antiproliferative activity under conditions mimicking the acidic Tumor Microenvironment (TME). Causality Check: Quinoline-3-carboxylic acid derivatives are uniquely sensitive to pH alterations. The Warburg effect renders tumor microenvironments acidic (~pH 6.5-6.8). Lowering the pKa of these derivatives increases the un-ionized fraction under acidic conditions, allowing superior passive cellular diffusion into cancer cells compared to healthy cells[4].
Step-by-Step Methodology:
-
Cell Seeding: Plate relevant cancer cell lines (e.g., MCF-7 or K562) at 5,000 cells/well in a 96-well format. Use parallel plating with standard culture media (pH 7.4) and acidified media (pH 6.8).
-
Treatment: At 24 hours post-seeding, expose the cells to the synthesized quinoline derivatives (0.1–50 µM).
-
Validation Check: Include blank media-only wells (background control), a 0.1% DMSO vehicle control (100% viability baseline), and (positive internal control)[2].
-
-
Reagent Incubation: Following a 72-hour treatment window, introduce 20 µL of MTT reagent (5 mg/mL in PBS) per well and incubate for 4 hours.
-
Solubilization & Readout: Aspirate media, dissolve the resultant formazan crystals in 150 µL DMSO, and quantify absorbance at 570 nm with a 630 nm reference baseline subtraction.
Protocol C: Mechanistic Validation via DNA Minor Groove Binding
Purpose: Elucidate off-target and dual-mechanism apoptotic triggers. Causality Check: Recent studies indicate functionalized quinoline-3-carboxylic acids selectively intercalate the A/T-rich minor grooves of DNA[3]. We validate this via competitive DAPI displacement.
Step-by-Step Methodology:
-
Complex Assembly: Mix calf thymus DNA (ctDNA) with DAPI (a specific minor groove binder) in Tris-HCl (pH 7.4). Incubate until steady-state fluorescence is achieved (Ex: 340 nm, Em: 460 nm).
-
Competitive Titration: Titrate the quinoline inhibitor (0–100 µM) into the pre-formed DAPI-DNA complex.
-
Validation Check: A dose-dependent quenching of the DAPI emission signal mathematically confirms competitive spatial displacement at the minor groove.
Quantitative Derivative Outcomes
The table below summarizes typical biochemical outcomes resulting from the SNAr substitution of the 2,8-dichloroquinoline-3-carboxylic acid parent scaffold, generating active multi-kinase targets:
| Scaffold Modification (from Precursor) | Biological Target / Kinase | Key Mechanistic Finding | Recorded IC₅₀ Data | Source References |
| 3-Aryl-Quinoline Substitution | VEGFR-2 / ERα (Dual) | Demonstrates potent dual inhibition blocking both angiogenic and estrogen signaling. | VEGFR-2: 86 – 104 nM | Li et al.[2] |
| 2-Aminoquinoline-3-carboxylic acid | Protein Kinase CK2 | Hinge-region binding verified via AutoDock modeling and empirical TR-FRET. | CK2: 0.65 – 18.2 µM | [1] |
| 2-Styrylquinoline-3-carboxylate | Broad Cell Profiling | Altered pKa boosted preferential absorption in acidic TME tissues (MCF-7 cell lines). | Cellular: 3.1 - 4.5 µM | [5] |
Mechanistic Signaling Network
Mechanistic pathways of quinoline-3-carboxylic acids in cancer cell inhibition.
Comprehensive References
-
[5] /[4] Mittal RK, Purohit P. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry (2021), 21(13): 1708-1716.
-
[6] /[3] Purohit P, Mittal RK, Khatana K. Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent". Anticancer Agents in Medicinal Chemistry (2022), 22(2): 344-348.
-
[2] Formica M, et al. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules (2020), 25(18): 4281. MDPI.
-
[1] /[7] Golub AG, et al. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry (2016). Taylor & Francis Online.
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Application Notes and Protocols for the Antimicrobial Screening of Substituted Quinoline-3-Carboxylic Acids
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of novel or synthesized substituted quinoline-3-carboxylic acids. This document outlines the scientific rationale behind the screening cascade, provides detailed, step-by-step protocols for key assays, and offers insights into data interpretation and presentation.
Introduction: The Enduring Potential of Quinolone Scaffolds
The quinoline-3-carboxylic acid core is a foundational scaffold in the development of potent antimicrobial agents.[1] First-generation quinolones, such as nalidixic acid, paved the way for the highly successful fluoroquinolones (e.g., ciprofloxacin and levofloxacin).[2][3] The enduring clinical relevance of this class of compounds stems from their well-defined mechanism of action and the vast potential for synthetic modification to enhance efficacy and broaden their antimicrobial spectrum.[4][5]
Mechanism of Action: Targeting Bacterial DNA Replication
Quinolone antibiotics exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[6][7][8] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[7][9]
-
DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the DNA, a process vital for the initiation of replication.[6][8]
-
Topoisomerase IV: In Gram-positive bacteria, this enzyme is the primary target and is responsible for decatenating daughter chromosomes following replication.[6][8]
Quinolones stabilize the transient double-stranded DNA breaks created by these enzymes, forming a ternary complex of the enzyme, DNA, and the drug.[8][9] This prevents the re-ligation of the DNA strands, leading to the arrest of DNA replication and ultimately, cell death.[8][9]
Diagram: Mechanism of Action of Quinolone Antibiotics
Caption: Inhibition of DNA gyrase and topoisomerase IV by quinolones disrupts DNA replication, leading to bacterial cell death.
The Importance of the 3-Carboxylic Acid Moiety
Structure-activity relationship (SAR) studies have consistently demonstrated that the carboxylic acid group at the C3 position of the quinoline ring is essential for antibacterial activity.[1][10] This functional group, in conjunction with the 4-carbonyl oxygen, is believed to be the primary site of interaction with the DNA gyrase-DNA complex.[10] Modifications at other positions, such as C6 (fluorine substitution), C7 (piperazinyl and other heterocyclic moieties), and C8, can significantly modulate the compound's potency, spectrum of activity, and pharmacokinetic properties.[1][3][11][12]
Antimicrobial Screening Cascade: A Stepwise Approach
A hierarchical screening approach is recommended to efficiently identify promising lead compounds from a library of synthesized quinoline-3-carboxylic acid derivatives.
Diagram: Antimicrobial Screening Workflow
Caption: A typical workflow for the antimicrobial screening of synthesized compounds.
Experimental Protocols
Adherence to standardized protocols is paramount for generating reproducible and comparable data. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[13][14][15][16]
Protocol 1: Agar Well Diffusion Assay (Primary Screening)
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is suitable for initial screening of a large number of compounds.[17][18][19][20]
Principle: The test compound diffuses from a well through a solidified agar medium inoculated with a standardized bacterial suspension. If the compound is active, it will inhibit bacterial growth, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the compound's activity.[20]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli) grown to a 0.5 McFarland turbidity standard
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Ciprofloxacin solution)
-
Negative control (solvent alone)
-
Incubator (35 ± 2°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Plate Inoculation: Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions.
-
Well Preparation: Using a sterile cork borer, create uniform wells in the agar.
-
Compound Addition: Add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) for each well.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that completely inhibits visible growth of a microorganism.[21]
Principle: A standardized bacterial inoculum is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is determined after a specified incubation period.[22][23]
Materials:
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to approximately 5 x 10⁵ CFU/mL in CAMHB
-
Test compounds and reference antibiotic (e.g., Ciprofloxacin) stock solutions
-
Multichannel pipette
-
Plate reader (optional)
Procedure:
-
Plate Preparation: Add 100 µL of CAMHB to all wells of a 96-well plate, except for the first column.
-
Compound Dilution: Add 200 µL of the test compound stock solution (at twice the highest desired final concentration) to the wells in the first column.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard 100 µL from the last column of dilutions.
-
Control Wells: Include a growth control (no compound) and a sterility control (no bacteria).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be assessed visually or by using a plate reader.[23]
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[24][25][26] This assay distinguishes between bactericidal (killing) and bacteriostatic (inhibiting) activity.[24][25]
Principle: Following the MIC determination, aliquots from the wells showing no visible growth are subcultured onto a drug-free agar medium. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[25][27]
Materials:
-
MIC plate from Protocol 2
-
Mueller-Hinton Agar (MHA) plates
-
Micropipettes and sterile tips
-
Incubator (35 ± 2°C)
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot and spot-plate it onto an MHA plate.[22][24]
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 24-48 hours.[24][27]
-
MBC Determination: The MBC is the lowest concentration of the test compound that results in no growth or a colony count that corresponds to a ≥99.9% kill of the original inoculum.[26]
Data Presentation and Interpretation
Clear and concise presentation of data is crucial for comparative analysis.
Data Tables
Summarize quantitative data in tables for easy comparison of the antimicrobial activity of different substituted quinoline-3-carboxylic acids.
Table 1: Example of MIC and MBC Data for Novel Quinolone Derivatives
| Compound ID | Substituent(s) | S. aureus MIC (µg/mL) | S. aureus MBC (µg/mL) | E. coli MIC (µg/mL) | E. coli MBC (µg/mL) |
| QN-001 | 6-F, 7-piperazinyl | 0.5 | 1 | 0.25 | 0.5 |
| QN-002 | 6-F, 7-morpholinyl | 2 | 8 | 1 | 4 |
| QN-003 | 6-Cl, 7-piperazinyl | 1 | 4 | 0.5 | 2 |
| Ciprofloxacin | (Reference) | 0.25 | 0.5 | 0.06 | 0.125 |
Interpretation of Results
-
MIC: A lower MIC value indicates greater potency.[22]
-
MBC/MIC Ratio: This ratio helps to classify the antimicrobial agent's activity.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the systematic antimicrobial screening of substituted quinoline-3-carboxylic acids. By understanding the underlying principles of the assays and adhering to standardized methodologies, researchers can generate high-quality, reliable data to identify and advance promising new antibacterial candidates. The rich history and proven efficacy of the quinolone scaffold, coupled with modern synthetic strategies, ensure that this class of compounds will remain a vital area of research in the ongoing fight against infectious diseases.
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Mechanism of action of and resistance to quinolones - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
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Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. [Link]
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
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Bush, N. G., Diez-Santos, I., Abbott, L. R., & Maxwell, A. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5648. [Link]
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Quinolone antibiotic. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
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Abdel-Hafez, A. A. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403–410. [Link]
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Domagala, J. M., Hagen, S. E., Heifetz, C. L., Hutt, M. P., Mich, T. F., Sanchez, J. P., & Trehan, A. K. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 31(5), 991–1001. [Link]
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MIC/MBC Testing | International and Accredited Lab. (n.d.). Nikdharma. Retrieved March 7, 2026, from [Link]
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Lab Six :. - Minimum Bacteriocidal Concentration (MBC). (n.d.). University of Anbar. Retrieved March 7, 2026, from [Link]
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Minimum Bactericidal Concentration (MBC). (n.d.). Antimicrobial Testing Laboratory. Retrieved March 7, 2026, from [Link]
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Feskov, I., Feskov, A., Dotsenko, V., Kholodnyak, S., Vashchenko, O., & Chekotilo, A. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 11–22. [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). Clinical and Laboratory Standards Institute. Retrieved March 7, 2026, from [Link]
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Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. (1988). Journal of Medicinal Chemistry, 31(5), 991–1001. [Link]
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Chu, D. T., Fernandes, P. B., Claiborne, A. K., Pihuleac, E., Nordeen, C. W., Maleczka, R. E., & Pernet, A. G. (1985). Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones. Journal of Medicinal Chemistry, 28(11), 1558–1564. [Link]
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M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical & Laboratory Standards Institute. Retrieved March 7, 2026, from [Link]
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Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131–135. [Link]
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Simner, P. J., & Lewis, S. (2023). Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. Journal of Clinical Microbiology, 61(8), e0013923. [Link]
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The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). ASM Journals. Retrieved March 7, 2026, from [Link]
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Resources. (n.d.). Clinical & Laboratory Standards Institute. Retrieved March 7, 2026, from [Link]
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Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2013). ResearchGate. Retrieved March 7, 2026, from [Link]
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Overview on Strategies and Assays for Antibiotic Discovery. (2022). MDPI. Retrieved March 7, 2026, from [Link]
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Antimicrobial activity of synthesized compounds by agar well diffusion method (ZIC values in mm). (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
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Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. (2019). CORE. Retrieved March 7, 2026, from [Link]
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Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. (2017). ResearchGate. Retrieved March 7, 2026, from [Link]
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Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. (2002). R Discovery. Retrieved March 7, 2026, from [Link]
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Synthesis, characterization and antimicrobial screening of quinoline based quinazolinone-4-thiazolidinone heterocycles. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
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In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. (2023). MDPI. Retrieved March 7, 2026, from [Link]
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Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. Retrieved March 7, 2026, from [Link]
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Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). ResearchGate. Retrieved March 7, 2026, from [Link]
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Application Notes and Protocols: 2,8-Dichloroquinoline-3-carboxylic acid as a Protein Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Kinase Inhibition
Protein kinases are a vast and crucial family of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific protein substrates.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[2] Small molecule inhibitors designed to block the kinase active site have revolutionized targeted therapy.
Within the landscape of kinase inhibitor discovery, quinoline-based compounds have emerged as a "privileged scaffold"—a molecular framework that is repeatedly found in potent and selective inhibitors targeting a wide array of kinases.[3][4][5] The rigid, bicyclic structure of quinoline allows for precise functionalization, enabling the fine-tuning of interactions within the ATP-binding pocket of kinases.[4] Notably, derivatives of 3-quinoline carboxylic acid have been specifically investigated as inhibitors of enzymes like protein kinase CK2, demonstrating the potential of this chemical class.[6][7][8][9]
This guide provides detailed application notes and protocols for the investigation of 2,8-dichloroquinoline-3-carboxylic acid , a representative member of this class, as a putative protein kinase inhibitor. The following sections offer insights into its handling, hypothesized mechanism, and step-by-step methodologies for its characterization, from initial in vitro screening to cell-based validation and selectivity profiling.
Compound Properties and Handling
Proper handling and storage are paramount for ensuring the integrity and activity of the test compound.
Physicochemical Properties
| Property | Value | Source/Note |
| Molecular Formula | C₁₀H₅Cl₂NO₂ | - |
| Molecular Weight | 242.06 g/mol | - |
| Appearance | White to off-white solid | Typical for this class of compounds |
| Solubility | Soluble in DMSO; sparingly soluble in methanol/ethanol; poorly soluble in water | Carboxylic acids often require organic solvents for initial solubilization. |
| Purity | >95% (Recommended) | Purity should be verified by HPLC/LC-MS |
Storage and Preparation of Stock Solutions
-
Storage: Store the solid compound at room temperature or 4°C, protected from light and moisture.[2]
-
Stock Solution (10 mM):
-
Carefully weigh out 2.42 mg of 2,8-dichloroquinoline-3-carboxylic acid.
-
Add 1.0 mL of high-purity dimethyl sulfoxide (DMSO) to the solid.
-
Vortex or sonicate gently until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solution aliquots at -20°C or -80°C for long-term stability. The final DMSO concentration in assays should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.
-
Safety Precautions Similar quinoline carboxylic acid derivatives are classified as irritants.[7][8] Standard laboratory safety protocols should be followed:
-
Wear personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10]
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water.[11]
Hypothesized Mechanism of Action: ATP-Competitive Inhibition
Based on its structural features, 2,8-dichloroquinoline-3-carboxylic acid is hypothesized to function as an ATP-competitive inhibitor . This is the most common mechanism for small-molecule kinase inhibitors.[2] The inhibitor binds reversibly to the ATP-binding pocket of the kinase, directly competing with the endogenous substrate, adenosine triphosphate (ATP). By occupying this site, the inhibitor prevents the kinase from binding ATP and, consequently, blocks the phosphotransfer reaction.
Caption: ATP-competitive inhibition by 2,8-dichloroquinoline-3-carboxylic acid.
Application 1: In Vitro Kinase Inhibition Assay
The first step in characterizing a potential inhibitor is to measure its activity directly against a purified, recombinant kinase enzyme. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for determining inhibitor potency (IC₅₀).
Principle The assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the newly produced ADP into ATP, which drives a luciferase reaction, generating a light signal that is directly proportional to kinase activity. Inhibition is measured as a decrease in luminescence.
Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo™.
Protocol: ADP-Glo™ Kinase Assay
Materials and Reagents
-
2,8-dichloroquinoline-3-carboxylic acid (10 mM stock in DMSO)
-
Recombinant Protein Kinase (e.g., CK2, EGFR, etc.)
-
Kinase-specific substrate (peptide or protein)
-
ATP solution
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure
-
Inhibitor Dilution: Prepare a serial dilution series of 2,8-dichloroquinoline-3-carboxylic acid in kinase reaction buffer. A common starting range is 100 µM to 1 nM, with a final DMSO concentration kept constant across all wells. Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Kinase Reaction Setup (5 µL per well):
-
Add 1 µL of diluted inhibitor or control.
-
Add 2 µL of a kinase/substrate mixture.
-
Add 2 µL of ATP solution to initiate the reaction. The ATP concentration should ideally be at or near the Kₘ for the specific kinase to accurately reflect inhibitor potency.[11]
-
-
Incubation: Mix the plate gently and incubate at 30°C for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Lumi_inhibitor - Lumi_no_enzyme) / (Lumi_no_inhibitor - Lumi_no_enzyme))
-
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
Example Data Table
| [Inhibitor] (µM) | Log [Inhibitor] | Luminescence (RLU) | % Inhibition |
| 100 | 2 | 1,500 | 98.9 |
| 10 | 1 | 2,500 | 97.2 |
| 1 | 0 | 15,000 | 83.3 |
| 0.1 | -1 | 45,000 | 50.0 |
| 0.01 | -2 | 75,000 | 16.7 |
| 0 (No Inhibitor) | - | 90,000 | 0.0 |
| No Enzyme | - | 1,000 | 100.0 |
Application 2: Cell-Based Assays for Target Validation
While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays are critical for confirming that the compound can enter cells, engage its target, and exert a biological effect in a physiological context.[10]
Caption: General workflow for cell-based inhibitor validation.
Protocol 1: Cellular Target Inhibition via Western Blot
Principle This protocol assesses the inhibitor's ability to block a specific kinase signaling pathway within intact cells. Cells are treated with the inhibitor, and the phosphorylation level of a known downstream substrate of the target kinase is measured by Western blot. A reduction in the phosphorylated substrate, normalized to the total amount of that substrate, indicates target engagement and inhibition.[10]
Procedure
-
Cell Culture: Plate cells (e.g., MCF-7, K562) in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve cells for 4-12 hours if required for the pathway of interest.
-
Inhibitor Treatment: Treat cells with increasing concentrations of 2,8-dichloroquinoline-3-carboxylic acid (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
Stimulation (Optional): If the pathway is inducible, add a growth factor or stimulus (e.g., EGF for the EGFR pathway) for the last 15-30 minutes of the inhibitor treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-AKT Ser473).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total substrate protein (e.g., anti-total-AKT) and a loading control (e.g., anti-GAPDH or anti-β-actin) to ensure equal loading.
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-protein signal to the total protein signal for each treatment condition.
Protocol 2: Cell Viability / Proliferation Assay
Principle If the target kinase is essential for cell survival or proliferation, its inhibition will lead to a decrease in cell viability. This is often assessed in cancer cell lines known to be dependent on the signaling pathway . Assays like MTT or CellTiter-Glo® measure metabolic activity as a surrogate for cell number.
Procedure
-
Cell Seeding: Seed cells in a 96-well clear-bottom plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Inhibitor Addition: Add serially diluted 2,8-dichloroquinoline-3-carboxylic acid to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours in a standard cell culture incubator.
-
Signal Development (CellTiter-Glo® Example):
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of reagent equal to the culture medium volume in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus log inhibitor concentration. Use a non-linear regression model to calculate the GI₅₀ (concentration for 50% growth inhibition).
Application 3: Kinase Selectivity Profiling
A crucial step in drug development is to understand the selectivity of an inhibitor. A truly "selective" inhibitor has minimal off-target effects, which is critical for reducing toxicity.[2] Kinase selectivity profiling involves screening the compound against a large panel of kinases.
Methodology Commercial services (e.g., Eurofins' KinaseProfiler™, Promega's Kinase Selectivity Profiling Systems) offer fee-for-service screening against hundreds of purified kinases. These assays are typically performed in one of two formats:
-
Single-Dose Screening: The inhibitor is tested at a single, high concentration (e.g., 1 or 10 µM) against the entire panel. The results are reported as percent inhibition relative to a control. This provides a broad overview of potential targets.
-
Dose-Response Profiling (K_d_ or IC₅₀): For hits identified in the initial screen, a full dose-response curve is generated to determine the precise potency (K_d_ for binding assays, IC₅₀ for activity assays) against each of those kinases.
Data Interpretation The goal is to build a Structure-Activity Relationship (SAR) and a Structure-Selectivity Relationship. An ideal inhibitor will show high potency for the intended target(s) and significantly lower potency (e.g., >30-fold) for other kinases, especially those that are closely related. The results are often visualized on a kinome tree, providing an intuitive map of the inhibitor's selectivity across the human kinome.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No inhibition in vitro | 1. Compound is inactive against the chosen kinase.2. Compound precipitated out of solution.3. Incorrect assay setup (e.g., wrong substrate/ATP concentration). | 1. Test against a different kinase or a broader panel.2. Check solubility; lower the final assay concentration or use a co-solvent.3. Verify all assay components and concentrations against literature or manufacturer's protocol. |
| High variability in data | 1. Pipetting errors.2. Inconsistent incubation times.3. Cell plating inconsistency (cell-based assays). | 1. Use calibrated multichannel pipettes; perform replicates.2. Use a timer and process plates consistently.3. Ensure a single-cell suspension before plating; check for edge effects. |
| Inhibition in vitro but not in cells | 1. Poor cell permeability.2. Compound is rapidly metabolized or effluxed by cells.3. The target kinase is not essential or active in the chosen cell line. | 1. Consider structural modifications to improve LogP.2. Increase inhibitor concentration or shorten incubation time; use efflux pump inhibitors.3. Choose a cell line known to be dependent on the target kinase's activity. |
| Western blot shows no change in phosphorylation | 1. Inhibitor concentration is too low.2. Incubation time is too short/long.3. Antibody is not working or is not specific. | 1. Increase the dose range for the inhibitor.2. Perform a time-course experiment (e.g., 30 min, 2h, 6h).3. Validate the antibody with positive and negative controls. |
References
- Knight, Z. A., & Shokat, K. M. (2005). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 123(5), 721-733.
- S. V. Komykhov, et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.
- Reaction Biology. (2022, May 11).
- INiTS. (2020, November 26). Cell-based test for kinase inhibitors. INiTS.
- Komykhov, S. V., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online.
- Profacgen. Cell-based Kinase Assays. Profacgen.
- Promega Corporation. Kinase Selectivity Profiling System: General Panel Protocol.
- Komykhov, S. V., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online.
- Unknown Author. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Source Not Available.
- Robers, M. B., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology.
- Schopfer, U., et al. (2012).
- Williams, F. E., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. SLAS DISCOVERY: Advancing the Science of Drug Discovery.
- Roskoski, R. Jr. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity? IntechOpen.
- Lee, J., et al. (2021). Label-Free Assay of Protein Kinase A Activity and Inhibition Using a Peptide-Based Electrochemical Sensor. MDPI.
- Guo, X. H. (2008). 3,7-Dichloroquinoline-8-carboxylic acid.
- Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.
- BMG LABTECH. (2020). Kinase assays. BMG LABTECH.
- El-Damasy, A. K., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
- Aly, A. A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
- BenchChem. (2025). A Comparative Guide to Quinoline-Based Inhibitors in Drug Discovery. BenchChem.
- Thermo Fisher Scientific. Biochemical Kinase Assays. Thermo Fisher Scientific.
- de la Cuesta, J., et al. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. ChemMedChem.
- PubChem. 2-Chloroquinoline-3-carboxylic acid. PubChem.
- PubChem. 7,8-Dichloroquinoline-4-one-3-carboxylic acid. PubChem.
- ChemScene. 2,4-Dichloroquinoline-3-carboxylic acid. ChemScene.
- PubChem. Quinoline-3-carboxylic acid. PubChem.
- Kumar, A., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry.
- Komykhov, S. V., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. 7,8-Dichloroquinoline-4-one-3-carboxylic acid | C10H5Cl2NO3 | CID 693139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloroquinoline-3-carboxylic acid | C10H6ClNO2 | CID 847163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. PubChemLite - 2-chloroquinoline-3-carboxylic acid (C10H6ClNO2) [pubchemlite.lcsb.uni.lu]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
Application of Dichloroquinolines in Agricultural Research: Mechanisms, Protocols, and Derivative Synthesis
Executive Summary
Dichloroquinolines represent a foundational class of bioactive compounds in modern agricultural science and pesticide development[1]. As synthetic auxin mimics and versatile structural scaffolds, compounds such as 3,7-dichloroquinoline-8-carboxylic acid (Quinclorac) and 4,7-dichloroquinoline are heavily utilized to manage recalcitrant weeds and synthesize novel agrochemicals[2],[1]. This application note provides senior researchers, agronomists, and medicinal chemists with a highly technical, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned guide. It details the intricate phytotoxic mechanisms of dichloroquinolines, standardizes efficacy screening protocols, and outlines workflows for structural derivatization to target agricultural pathogens.
Mechanistic Grounding: The Dual-Action Pathway of Quinclorac
Understanding the precise mode of action (MOA) of dichloroquinoline-based herbicides is critical for avoiding off-target crop damage and managing resistance[3]. Quinclorac operates systemically, mimicking natural indole-3-acetic acid (IAA) to disrupt the phytohormonal balance of sensitive plants[4].
However, its MOA is biphasic and species-dependent[5]. In both dicots and sensitive monocots (such as Echinochloa crus-galli, or barnyard grass), the compound stimulates the induction of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, upregulating ethylene biosynthesis[2].
-
In susceptible dicots: Excess ethylene triggers a massive accumulation of abscisic acid (ABA), resulting in rapid epinasty (leaf curling), stomatal closure, and senescence[2].
-
In sensitive grasses: Ethylene biosynthesis yields hydrogen cyanide (HCN) as a co-product. The plant's inability to metabolize this excess cyanide leads to severe tissue chlorosis, root/shoot stunting, and ultimate necrosis[2].
Phytotoxic dual-pathway of Quinclorac in agricultural weed species.
Table 1: Symptomology & Target Response Profiling
| Weed/Crop Type | Target Species Example | Intracellular Mechanism | Phenotypic Symptomology |
| Susceptible Grasses | Echinochloa crus-galli | Cyanide (HCN) toxicity secondary to ACC induction | Stunted growth, profound chlorosis (whitening), delayed necrosis[6] |
| Susceptible Dicots | Trifolium spp. (Clover) | ABA accumulation secondary to ethylene burst | Stem twisting, extreme epinasty, premature leaf senescence[6] |
| Tolerant Crops | Oryza sativa (Rice) | Target-site exclusion / Metabolic detoxification | Unaffected when applied at label-specified application rates[2] |
Application Note I: Herbicide Efficacy Screening Protocol
To establish new baseline formulations (e.g., dichloroquinoline oxadiazon blends)[7], researchers must conduct highly controlled greenhouse pot cultures. The following self-validating protocol ensures reproducible quantification of post-emergent herbicidal efficacy.
Causality-Driven Methodology for Pot Culture Assays
-
Step 1: Substrate Standardization.
-
Action: Utilize virgin loam soil with no prior history of herbicide application[8].
-
Causality: Eliminates residual chemical interference that could artificially skew weed mortality rates or cause synergistic toxicity, isolating the true efficacy of the quinclorac formulation.
-
-
Step 2: Biological Staging.
-
Action: Cultivate Echinochloa crus-galli until it reaches the early tillering (2-to-3 leaf) developmental stage[3].
-
Causality: Synthetic auxins govern cellular division. Actively growing, early-stage vegetative tissues possess higher metabolic rates and meristematic activity, making them highly sensitive to auxin overdose[3].
-
-
Step 3: Precision Application.
-
Action: Apply the formulated herbicide using a standardized knapsack sprayer equipped with a fan-shaped nozzle. Maintain exactly 30 PSI pressure with a targeted spray volume of 600 L/ha[8].
-
Causality: Maintaining precise hydrodynamic pressure ensures an optimal, homogenous droplet micron size. This maximizes foliar adherence and epidermal penetration while minimizing droplet bounce or runoff.
-
-
Step 4: Delayed Observational Window.
-
Action: Record phenotypic changes at 7, 14, and 21 days post-application[7]. Do not assess terminal efficacy at 24-48 hours.
-
Causality: Quinclorac is translocated systemically (both basipetally and acropetally)[2]. The biochemical cascade of ACC synthase induction, ethylene production, and cyanide accumulation requires several days to manifest macro-physiological necrosis[3],[2].
-
Application Note II: Synthesis & Screening of Novel Fungicidal Derivatives
Beyond direct herbicidal use, halogenated quinolines like 4,7-dichloroquinoline serve as critical intermediates in agrochemical drug discovery[1]. By leveraging its privileged bicyclic scaffold, researchers can functionalize the quinoline ring to develop broad-spectrum fungicides[1],[9]. For instance, combining the dichloroquinoline motif with a 1,2,4-oxadiazole heterocycle bioisostere yields compounds with excellent hydrolytic stability and potent anti-pathogenic activity[9].
Workflow for the functionalization and screening of novel dichloroquinoline fungicides.
Protocol for Mycelial Growth Inhibition Assay
To quantify the fungicidal efficacy of synthesized quinoline-linked derivatives against agricultural pathogens like Sclerotinia sclerotiorum[9], the following radial growth assay is deployed:
-
Step 1: Master Stock Preparation.
-
Action: Dissolve the purified target compound (e.g., Compound 13p) in high-purity dimethyl sulfoxide (DMSO)[10].
-
Causality: Halogenated quinoline derivatives are inherently hydrophobic. DMSO ensures total solvation and uniform micellar dispersion when introduced to aqueous media, preventing erratic concentration gradients.
-
-
Step 2: Media Infusion & Plating.
-
Action: Uniformly mix the solvated compound into sterilized Potato Dextrose Agar (PDA) just before setting, targeting a uniform test concentration of 50 mg/L[9]. Pour into sterile 90 mm Petri dishes.
-
Causality: Standardizing to 50 mg/L aligns the assay with commercial benchmarking protocols, ensuring data comparability against commercial standards like quinoxyfen.
-
-
Step 3: Pathogen Inoculation.
-
Action: Extract a 5 mm uniform mycelial plug from the leading edge of a 3-day-old Sclerotinia sclerotiorum culture and place it exactly in the center of the medicated PDA plate[9].
-
Causality: Sampling from the leading edge ensures the use of the most metabolically active fungal hyphae. Centralized placement allows for an equidistant, 360-degree radial growth vector, enabling mathematically precise area calculations.
-
-
Step 4: Incubation and Inhibition Calculation.
-
Action: Incubate at 25°C in the dark. Measure colony diameters via cross-sectional averaging once the blank control plates reach full radial expansion. Calculate the inhibition rate relative to the control.
-
Table 2: In-Vitro Fungicidal Efficacy of Substituted Dichloroquinolines
Data reflects radial inhibition rates against S. sclerotiorum at a uniform 50 mg/L concentration[9].
| Compound Variant | Pharmacophore Modification | Inhibition Rate (%) | Commercial Benchmark |
| Compound 13f | Quinoline-linked 1,2,4-oxadiazole | 77.8% | Quinoxyfen (77.8%) |
| Compound 13p | Fluorinated oxadiazole derivative | 86.1% | Quinoxyfen (77.8%) |
| Blank Control | N/A (DMSO only) | 0.0% | N/A |
Analytical Note: The introduction of specific electron-withdrawing groups (like fluorine) in derivatives such as Compound 13p substantially enhances biological membrane penetration, directly translating to superior fungicidal activity compared to traditional commercial benchmarks[9].
References
-
POMAIS Agriculture - Comprehensive Guide on Quinclorac Herbicide Source: 3
-
Big Pesticides - Frequently Asked Questions about Quinclorac Source:4
-
Weed Science (Cambridge University Press) - Quinclorac belongs to a new class of highly selective auxin herbicides Source:2
-
UMass Amherst Extension - Active Ingredient Overview: Quinclorac Source: 6
-
Planta Daninha - Integrative Theory of the Mode of Action of Quinclorac Source: 5
-
XINDAO Biotech - Wholesale 4,7-Dichloroquinoline CAS:86-98-6 Manufacturers and Suppliers Source: 1
-
Google Patents (CN106376585A) - Weedicide composition containing 2-(3,7-dichloroquinoline-8-yl) carbonyl-cyclohexanone-1,3-diketone Source: 7
-
National Institutes of Health (NIH) / PMC - 3,7-Dichloroquinoline-8-carboxylic acid Structure Data Source:10
-
MDPI (Molecules) - Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity Source: 9
-
Google Patents (CN105028444A) - Herbicide composition and application thereof Source:8
Sources
- 1. Wholesale 4,7-Dichloroquinoline CAS:86-98-6 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 2. Quinclorac belongs to a new class of highly selective auxin herbicides | Weed Science | Cambridge Core [cambridge.org]
- 3. pomais.com [pomais.com]
- 4. News - Frequently Asked Questions about Quinclorac [bigpesticides.com]
- 5. researchgate.net [researchgate.net]
- 6. umass.edu [umass.edu]
- 7. CN106376585A - Weedicide composition containing 2-(3,7-dichloroquinoline-8-yl) carbonyl-cyclohexanone-1,3-diketone and molinate - Google Patents [patents.google.com]
- 8. CN105028444A - Herbicide composition and application thereof - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. 3,7-Dichloroquinoline-8-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for quinoline carboxylation
Welcome to the Reaction Optimization Support Center for Quinoline Carboxylation. This hub is designed for synthetic chemists and drug development professionals seeking to resolve regioselectivity challenges, improve carbon-capture efficiency, and troubleshoot catalytic failures during the carboxylation of quinoline scaffolds.
Below, you will find validated parameter matrices, self-validating methodologies, mechanistic pathways, and diagnostic guides addressing both traditional and modern photoredox methodologies.
Reaction Parameter & Quantitative Data Matrix
Choosing the right activation strategy dictates your regiocontrol and functional group tolerance. The table below summarizes the quantitative reaction conditions for modern and traditional carboxylation methodologies.
| Activation Strategy | Primary Reagent / Catalyst | Carbon Source | Pressure / Temp | Regioselectivity | Typical Yield | Ref |
| Thiolate Photocatalysis | Organothiolate (10–20 mol%) | CO₂ (gas) | 1 atm / 25 °C | High (Heteroaromatic C2/C4) | >80% | [1] |
| Photoredox (SET Pathway) | Ru(bpy)₃Cl₂ (5 mol%) | CBr₄ / MeOH | 1 atm / 25 °C | C-5 (Directed by 8-amino) | 70–80% | [2] |
| Electrochemical Reduction | Graphite felt electrodes | CO₂ (gas) | 1 atm / 25 °C | General Unactivated C-H | ~87% | [3] |
| Directed Ortho-Metalation | n-BuLi (1.1 equiv, stoichiometric) | CO₂ (Dry ice) | Solid / -78 °C | Directed C-2 or C-8 | 60–85% | [4] |
Core Experimental Methodologies
Protocol A: Visible-Light-Driven Thiolate-Catalyzed Carboxylation
This transition-metal-free protocol relies on the formation of an Electron Donor-Acceptor (EDA) complex between an organothiolate catalyst and the quinoline substrate, capturing gaseous CO₂[1].
-
Preparation: In an argon-filled glovebox, add the quinoline derivative (0.2 mmol), organothiolate catalyst (10 mol%), and Cs₂CO₃ (1.5 equiv) to a flame-dried photochemical reaction vial.
-
Solvent Addition: Add 2.0 mL of rigorously degassed DMF.
-
Validation Check: Successful EDA complex formation is visually confirmed by an immediate bathochromic shift (deepening of solution color) prior to irradiation[1].
-
-
CO₂ Saturation: Seal the vial, remove it from the glovebox, and purge the solution with CO₂ gas via a submerged needle for 5 minutes. Maintain a 1 atm CO₂ balloon on the septum.
-
Causality: CO₂ is kinetically stable; continuous saturation shifts the equilibrium toward the final carboxylated product.
-
-
Irradiation: Irradiate the mixture using a 440–450 nm Blue LED array at room temperature for 18 hours.
-
Causality: Photons selectively excite the pre-formed EDA complex rather than the ground-state substrates, initiating a Single Electron Transfer (SET) to generate the active quinoline radical anion[1].
-
-
Workup: Quench with 1M HCl to protonate the carboxylate intermediate, extract with EtOAc, and isolate via flash chromatography.
Caption: Visible-light-driven thiolate-catalyzed carboxylation pathway via an EDA complex.
Protocol B: Directed Ortho-Metalation (DoM)
For substrates intolerant to photoredox conditions, stoichiometric lithiation provides a direct, highly regioselective route[4].
-
Inert Preparation: Purge a flame-dried Schlenk flask with Argon. Dissolve the directing-group-bearing quinoline (1.0 equiv) in anhydrous THF (0.1 M).
-
Cryogenic Cooling: Immerse the flask in a dry ice/acetone bath to maintain -78 °C.
-
Causality: At elevated temperatures, n-BuLi acts as a nucleophile, causing Chichibabin-type additions to the highly electrophilic C2/C4 positions. Maintaining -78 °C kinetically favors orthogonal proton abstraction[4].
-
-
Lithiation: Dropwise add n-BuLi (1.1 equiv). Stir for 1 hour.
-
Validation Check: Extract a 0.1 mL aliquot, quench in D₂O, and verify >95% deuterium incorporation via ¹H NMR at the target site before proceeding.
-
-
Carboxylation: Rapidly bubble dry CO₂ gas through the solution or pour the mixture over crushed dry ice.
-
Workup: Allow the mixture to warm to 25 °C, acidify to pH 2 with aqueous HCl, and collect the precipitating quinoline carboxylic acid.
Advanced Troubleshooting & Diagnostic Workflow
Caption: Logical diagnostic workflow for troubleshooting low yields in quinoline carboxylation.
Frequently Asked Questions (FAQ)
Q: Why does my visible-light photocatalytic carboxylation fail entirely when conducted in ambient air? A: Molecular oxygen (O₂) is a potent triplet quencher. In photoredox catalysis, O₂ intercepts the excited state of the photocatalyst (e.g., *Ru(bpy)₃²⁺) or the excited EDA complex via rapid energy transfer. This premature quenching prevents the necessary Single Electron Transfer (SET) to the quinoline substrate, halting the generation of the active radical anion intermediate required for nucleophilic attack on CO₂[1][2].
Q: In electrochemical setups, why am I seeing proto-dehalogenated side products instead of carboxylates? A: This is a sign of severe overpotential. If the cathodic reduction potential is pushed too far negatively, the intermediate aryl radical generated from the arene undergoes a secondary electron transfer to form an aryl anion, which is rapidly protonated by residual moisture or solvent rather than reacting with CO₂. Using a highly conductive graphite felt electrode and carefully monitoring cell voltage limits this over-reduction[3].
Q: Can I target unactivated, remote C-H bonds (like C-5) using CO₂ directly? A: Remote C-H functionalization natively lacks electronic differentiation. While electrochemical methods struggle with absolute regioselectivity on unactivated remote positions[3], installing a directing group (such as an 8-amino or amide moiety) facilitates remote targeting. Under visible light, a SET pathway coordinates the intermediate, directing the carboxylation equivalent cleanly to the C-5 position[2].
Q: Does increasing CO₂ pressure linearly scale with isolated yield? A: No. CO₂ is thermodynamically stable. While moving from ambient atmospheric trace to 1 atm (saturation) is critical for overcoming kinetic barriers, pushing beyond 1–2 atm in standard photoredox setups rarely improves yield and can instead drastically alter solvent polarity or cause runaway acidification, displacing the necessary base stabilizers[5].
References
- Visible Light Promoted Photocatalytic C-5 Carboxylation of 8-Aminoquinoline Amides and Sulfonamides via a Single Electron Transfer Pathway.Journal of Organic Chemistry. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdzfv-KtAHKcZ596z5hhV9DXnLXvD0GwxG1piciXuk7ZRId232rt7vcOesijYfLwYo-VGBQyMQPuPPiZZDetHTZCClsSwQqRoUsUYdm5Hf9P_p8QQeqSwddKaNBZYtUCA4zwpeNRBNqvDwPQ==]
- Visible-light-driven synthesis of N-heteroaromatic carboxylic acids by thiolate-catalysed carboxylation of C(sp²)–H bonds using CO₂.CoLab / Nature Synthesis. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLVELvtsY5ky4oNLnxkwJTE-Oa6m3JmIUH-i55_clsXiPFluk6nMYElfAgo_9GcoRrWkd6qBZ5RiQPLlNQVPC_BCYz09W6LRM_fw0MPM8FiFxsN1-93iV5iLkHkRmYrSyfV3LP7IBK1-BNIykBjdMcgw==]
- 8-Quinolinecarboxylic Acid | CAS 86-59-9 | Research Chemical.Benchchem. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjD17ws0j02vq2Iwrb74Md6RBtVO2VOvPTa4TXe7H-G2WoJjZWLPEMeOQTssiBytYy2N-Zzp1namkTRgKNi8bJP3FqrayfAN0JdKKEi8UV7A_qM73SOsSF2ZhYlLK3LW_15ioTAeQj]
- Electrochemical C−H carboxylation of (hetero)arenes with CO₂.ResearchGate. URL:[https://vertexaisearch.cloud.google.
- Redox-neutral Photocatalytic C-H Carboxylation of Arenes and Styrenes with CO₂.ChemRxiv. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9Dmd5KQFug3sgsZ-OmHQtptRiwS9CL4XJues0WMwjBOsCOadEnrUdrlD3mZUQmU9g0ufhi-XGFTwfGW25ebXY6pg9GN5Oz9eznEQzitxE-nK1lLbqmpBmdzPufbKKxlBQbo8VqnpG86FxdKmHrleELac=]
Sources
- 1. Visible-light-driven synthesis of N-heteroaromatic carboxylic acids by thiolate-catalysed carboxylation of C(sp²)–H bonds using CO2 | CoLab [colab.ws]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 8-Quinolinecarboxylic Acid|CAS 86-59-9|Research Chemical [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis of 2-Chloroquinoline-3-Carboxylic Acid Derivatives
Welcome to the technical support center for the synthesis of 2-chloroquinoline-3-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during these synthetic procedures. Our goal is to equip you with the knowledge to not only identify but also mitigate these issues, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the synthesis of 2-chloroquinoline-3-carboxylic acid and its derivatives.
Q1: My reaction is yielding a significant amount of 2-hydroxyquinoline-3-carboxylic acid (quinolone) instead of the desired 2-chloro derivative. What is causing this and how can I prevent it?
A1: This is a common side reaction caused by the hydrolysis of the 2-chloro group. The presence of water or other nucleophiles, often in acidic conditions, can lead to the substitution of the chlorine atom with a hydroxyl group.[1][2] To minimize this, ensure all your reagents and solvents are anhydrous. If the reaction is acid-catalyzed, consider using a non-aqueous acid or performing the reaction under an inert atmosphere to prevent atmospheric moisture from interfering.
Q2: I am observing gas evolution during my reaction and my final product has lost the carboxylic acid group. What is happening?
A2: This indicates that decarboxylation is occurring, a common side reaction especially at elevated temperatures.[3][4][5] The stability of the carboxylic acid group on the quinoline ring can be influenced by the reaction conditions and the substitution pattern of the ring. To avoid this, it is crucial to carefully control the reaction temperature. If high temperatures are required for the cyclization step, consider performing the decarboxylation as a separate, subsequent step under controlled conditions if the non-carboxylated derivative is the desired final product.
Q3: My reaction is producing a complex mixture of isomers and tar-like substances. How can I improve the selectivity and yield?
A3: The formation of regioisomers is a frequent issue in syntheses like the Friedländer and Combes reactions when using unsymmetrical ketones.[6][7] The choice of catalyst and reaction conditions plays a critical role in directing the cyclization. Using a milder catalyst or optimizing the reaction temperature can often improve regioselectivity. Tar formation is typically a result of polymerization of starting materials or products under harsh acidic conditions or high temperatures.[7][8] Employing milder reaction conditions, reducing the reaction time, and ensuring efficient stirring can help minimize the formation of these byproducts.
Q4: The cyclization step of my synthesis is incomplete, and I am isolating a significant amount of the intermediate. What can I do to drive the reaction to completion?
A4: Incomplete cyclization can be due to several factors, including insufficient heating, an inactive or inappropriate catalyst, or steric hindrance from bulky substituents on the starting materials.[8] Gradually increasing the reaction temperature or switching to a more potent catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like In(OTf)₃, can facilitate the cyclization.[9] For sterically hindered substrates, longer reaction times may be necessary.
Troubleshooting Guides for Specific Side Reactions
This section provides a more detailed analysis of common side reactions, including their mechanisms and step-by-step protocols for their mitigation.
Hydrolysis of the 2-Chloro Group to 2-Quinolone
The conversion of the 2-chloroquinoline moiety to a 2-quinolone is a frequent and often undesired side reaction.
Mechanism: The hydrolysis proceeds via a nucleophilic aromatic substitution mechanism, where water or a hydroxide ion attacks the electron-deficient C2 position of the quinoline ring, leading to the displacement of the chloride ion. This process can be accelerated by acidic conditions which protonate the ring nitrogen, further activating the ring towards nucleophilic attack.[1]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven at >100°C for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use freshly distilled and dried solvents. Solvents can be dried using appropriate drying agents (e.g., molecular sieves, sodium sulfate).
-
Ensure all starting materials are anhydrous.
-
-
Inert Atmosphere:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
-
-
Choice of Acid Catalyst:
-
If an acid catalyst is required, opt for a non-aqueous acid source, such as gaseous HCl in an organic solvent, or a Lewis acid that does not introduce water.
-
-
Work-up Procedure:
-
During the work-up, minimize the contact time with aqueous acidic or basic solutions. Neutralize the reaction mixture promptly and proceed with extraction.
-
Uncontrolled Decarboxylation
The loss of the C3-carboxylic acid group can be a significant issue, particularly in syntheses requiring high temperatures.
Mechanism: The decarboxylation of quinoline-3-carboxylic acids is typically a thermally induced process. The mechanism involves the formation of a zwitterionic intermediate, which then eliminates carbon dioxide. The ease of decarboxylation is influenced by the electronic properties of the substituents on the quinoline ring.
Troubleshooting Protocol:
-
Temperature Control:
-
Carefully monitor and control the reaction temperature. Use an oil bath or a temperature-controlled heating mantle for precise temperature regulation.
-
Determine the minimum temperature required for the cyclization to proceed efficiently to avoid reaching the temperature at which decarboxylation becomes significant.
-
-
Stepwise Synthesis:
-
If the synthesis allows, consider a route where the carboxylic acid group is introduced at a later stage under milder conditions.
-
Alternatively, if the decarboxylated product is desired, perform the decarboxylation as a distinct step after the formation of the carboxylic acid, allowing for better control and higher purity of the final product. A common method is to heat the isolated carboxylic acid above its melting point until CO2 evolution ceases.[10]
-
Formation of Regioisomers and Polymeric Byproducts
In reactions such as the Friedländer synthesis, the use of unsymmetrical ketones can lead to the formation of a mixture of quinoline regioisomers. Harsh reaction conditions can also promote polymerization.
Mechanism: In the Friedländer synthesis, the initial step can be either an aldol condensation or the formation of a Schiff base.[6] With an unsymmetrical ketone, the enolate or enamine can form on either side of the carbonyl group, leading to two different cyclization pathways and thus, two regioisomeric products. Polymerization can occur through self-condensation of the starting materials, especially under strong acid or base catalysis at high temperatures.[7][11]
Troubleshooting Protocol:
-
Catalyst Selection:
-
Reaction Conditions Optimization:
-
Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.
-
Slow addition of the ketone to the reaction mixture can also help to control the reaction and minimize side product formation.
-
-
Milder Reaction Conditions:
-
To prevent the formation of tar and polymers, use the mildest possible reaction conditions that still allow the reaction to proceed at a reasonable rate. This may involve using a lower concentration of acid or base, or a lower reaction temperature for a longer period.
-
Data Summary
The following table summarizes the effect of different catalysts on the yield of a quinoline product in a typical Friedländer synthesis.
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| KOH | 100 | 6 | 65 | [6] |
| p-TsOH | 120 | 4 | 78 | [12] |
| In(OTf)₃ | 80 | 2 | 92 | [9] |
| Iodine | 100 | 3 | 85 | [12] |
Experimental Workflow Diagrams
Vilsmeier-Haack Synthesis of 2-Chloroquinoline-3-carbaldehyde
The Vilsmeier-Haack reaction is a common method for synthesizing 2-chloro-3-formylquinolines, which are precursors to 2-chloroquinoline-3-carboxylic acids.[13][14][15]
Caption: Workflow for the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinoline.
Troubleshooting Logic for Low Yield in Quinoline Synthesis
Caption: A troubleshooting decision tree for low yield in quinoline synthesis.
References
- HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing.
- Minimizing side products in the Friedländer quinoline synthesis. Benchchem.
- Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. RSC Publishing.
- Technical Support Center: Troubleshooting Quinoline Cyclization Reactions. Benchchem.
- Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry (RSC Publishing).
- Gould–Jacobs reaction. Wikipedia.
- Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. Letters in Organic Chemistry.
- Application Notes and Protocols for Quinoline Synthesis via Friedländer Annulation using 1-(5-Amino-2-methylphenyl)ethanone. Benchchem.
- New method for synthesizing substituted 3-quinoline carboxylic acid and analogue. Google Patents.
- Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. Benchchem.
- HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. ResearchGate.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPPR.Human.
- Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
- Process for producing 7-chloro-quinaldine. Google Patents.
- Gould-Jacobs Reaction. DOI.
- Friedländer Quinoline Synthesis. Alfa Chemistry.
- How to avoid impurities in quinoline cyclization reactions. Benchchem.
- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. ijcrt.org.
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. nopr.niscpr.res.in.
- Gould-Jacobs reaction. wikidoc.
- Friedlaender Synthesis. Organic Chemistry Portal.
- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Tandfonline.
- 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar.
- 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ResearchGate.
- Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI.
- Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Benchchem.
Sources
- 1. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue - Google Patents [patents.google.com]
- 5. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Friedlaender Synthesis [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Stability Testing of 2,8-Dichloroquinoline-3-carboxylic acid
Welcome to the Analytical Method Development Support Center. As a Senior Application Scientist, my goal is to provide you with more than just a list of procedural steps. When designing a stability-indicating assay for a reactive intermediate like 2,8-Dichloroquinoline-3-carboxylic acid (CAS: 1017172-90-5) , achieving compliance with ICH Q1A(R2) and Q1B guidelines requires a deep mechanistic understanding of the molecule's specific vulnerabilities in solution[1][2].
This resource is designed to explain the chemical causality behind experimental outcomes, offer self-validating protocols, and troubleshoot specific degradation anomalies you will likely encounter during forced degradation studies.
Molecular Vulnerability & Experimental Causality
The inherent instability of 2,8-Dichloroquinoline-3-carboxylic acid in solution is driven by three distinct structural features:
-
C-2 Chlorine Activation : The chloro group at the 2-position is situated ortho to the electron-withdrawing quinoline nitrogen. This makes it a prime target for Nucleophilic Aromatic Substitution (
)[3]. -
C-3 Carboxylic Acid : Carboxylic acids situated on electron-deficient heteroaromatic rings are susceptible to thermal decarboxylation, especially under acidic conditions at elevated temperatures.
-
Quinoline Nitrogen : The endocyclic nitrogen is vulnerable to oxidation, readily forming an N-oxide in the presence of peroxides.
Visualization: Forced Degradation Matrix
The following workflow maps the causal relationships between ICH-mandated stress conditions and the predicted chemical degradation pathways for this molecule.
Figure 1: Forced degradation pathways of 2,8-Dichloroquinoline-3-carboxylic acid under ICH guidelines.
Quantitative Stress Parameters
A successful forced degradation study targets 5% to 20% degradation of the Active Pharmaceutical Ingredient (API)[3][4]. Exceeding 20% degradation is considered "abnormal" and often triggers secondary degradation cascades that hold no predictive value for actual shelf-life stability[4].
Table 1: Forced Degradation Parameters and Predictive Outcomes
| Stress Condition | Reagent / Parameter | Duration | Expected Primary Degradant | Causality / Mechanism |
| Base Hydrolysis | 0.1 N NaOH | 2 - 24 Hours | 8-Chloro-2-hydroxyquinoline-3-carboxylic acid | Hydroxide nucleophilic attack at the highly activated C-2 position ( |
| Acid Hydrolysis | 0.1 N HCl | 3 - 7 Days | 2,8-Dihydroxy derivative | Slower protonation-driven hydrolysis; possible onset of C-3 decarboxylation. |
| Oxidation | 3% | 24 - 48 Hours | Quinoline N-oxide | Electrophilic oxygen addition to the endocyclic nitrogen lone pair. |
| Thermal (Solution) | 60°C in inert solvent | Up to 7 Days | 2,8-Dichloroquinoline | Thermal decarboxylation ( |
| Photolysis | 1.2M lux hrs / 200 Wh/ | Varies by lamp | Dehalogenated species | Homolytic bond cleavage of C-Cl bonds driven by UV energy[2]. |
Frequently Asked Questions (FAQs) & Troubleshooting
Q: Why am I seeing rapid, massive degradation (>50%) the moment I prepare my stock solution?
A: Because this compound is poorly soluble in neutral water, researchers often dissolve it in strong bases (e.g., 1.0 N NaOH) to prepare stock solutions. Due to the electron-withdrawing nature of the quinoline ring, the C-2 chlorine acts as a superb leaving group. Subjecting the API to strong base at room temperature rapidly forces
Q: During thermal stress testing (60°C), my HPLC assay shows a new major peak, but my mass balance calculation drops to 75%. Where did the rest of the sample go?
A: Mass balance failure during thermal or acid stress of a 3-carboxylic acid quinoline strongly indicates decarboxylation . The resulting degradant (2,8-dichloroquinoline) has a different molar absorptivity (UV response) than the parent compound, and the loss of
Q: How do I prove that my photostability conditions met ICH Q1B requirements if I don't have an inline radiometer?
A: ICH Q1B mandates an exposure of 1.2 million lux hours and 200 Watt hours/
Self-Validating Protocol: Acid/Base Hydrolysis Workflow
To ensure scientific integrity, a chemical degradation experiment must be quenched to lock the degradation profile exactly at the intended time point[4]. Analyzing an unquenched basic solution 12 hours after the test officially ended invalidates the data.
Step 1: System Control Setup
-
Prepare a stock solution of 2,8-Dichloroquinoline-3-carboxylic acid at 1.0 mg/mL in Acetonitrile.
-
Prepare three vial sets: Test (API + Stressor), Control (API + Neutral Diluent), and Blank (Diluent + Stressor).
Step 2: Stress Application
-
To the Test vial, add equal volumes of API stock and 0.1 N NaOH (for base stress).
-
Incubate the closed vial at 25°C. Monitor via HPLC at
hours, hours, and hours.
Step 3: Protocol Quenching (Critical Step)
-
Once the desired degradation threshold is reached, withdraw a 1.0 mL aliquot.
-
Immediately terminate the degradation by adding an equimolar amount of 0.1 N HCl to neutralize the basic stressor[4].
-
Verify the final pH is between 6.0 and 7.0 using narrow-range pH paper before injection.
Step 4: Mass Balance Validation
-
Inject the Test, Control, and Blank samples.
-
Evaluate the chromatogram: Subtract Blank peaks.
-
Calculate Mass Balance:
. A recovery of 90-110% validates the system.
References
-
Jordi Labs. "ICH Q1A, Q1B, Forced Degradation Analytical Chemistry Testing." Jordi Labs Analytical Center. Available at: [Link]
-
European Medicines Agency (EMA). "ICH Q1B Photostability Testing of New Active Substances and Medicinal Products." Europa Scientific Guidelines. Available at: [Link]
-
ResolveMass Laboratories. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." ResolveMass. Available at: [Link]
-
Pharmaguideline. "Forced Degradation Study in Pharmaceutical Stability." Pharmaceutical Guidelines. Available at: [Link]
Sources
Technical Support Center: Troubleshooting HPLC Peak Tailing for Quinoline Carboxylic Acids
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in reverse-phase high-performance liquid chromatography (RP-HPLC): the peak tailing of quinoline carboxylic acids (such as fluoroquinolones like ciprofloxacin, levofloxacin, and moxifloxacin).
Rather than relying on generic trial-and-error, this guide explores the thermodynamic and electrostatic causality behind peak tailing, providing you with a self-validating troubleshooting framework.
The Mechanistic Reality of Quinoline Carboxylic Acids
To troubleshoot peak tailing, we must first understand the structural chemistry of the analyte and the stationary phase. Quinoline carboxylic acids are inherently zwitterionic. They possess a basic secondary or tertiary amine (pKa ~8.0–9.0) and an acidic carboxylic group (pKa ~6.0)[1].
Simultaneously, standard silica-based stationary phases contain residual surface silanol groups (
This creates a severe mixed-mode retention mechanism . While the hydrophobic core of the quinoline partitions into the C18 alkyl chains, the basic amine engages in strong electrostatic ion-exchange with the silanols. Because this ion-exchange mechanism is kinetically slower and heterogeneous compared to hydrophobic partitioning, the trailing edge of the peak is dragged out, resulting in severe asymmetry and tailing[3].
Mechanistic pathway of silanol-induced peak tailing and pH-based resolution.
Technical Troubleshooting Q&A
Q1: Why does my quinoline carboxylic acid exhibit massive peak tailing (Tailing Factor > 2.0) even on a brand-new C18 column? A: New columns do not inherently lack free silanols. If you are using a traditional "Type A" silica column, it possesses a high density of highly acidic silanols and trace metal impurities (like iron or aluminum)[3]. These metals act as electron-withdrawing groups, making adjacent silanols even more acidic. The positively charged amine on your fluoroquinolone strongly coordinates with these sites. A simple C18 ligand cannot sterically shield all silanols.
Q2: How does mobile phase pH optimization resolve this secondary interaction?
A: Modifying the pH is the most effective thermodynamic intervention. Lowering the mobile phase pH below 3.0 (e.g., pH 2.4–2.8 using formic acid or phosphate buffer) forces the equilibrium of the silanol groups into their protonated, neutral state (
Q3: I am restricted to a neutral pH due to stability issues. What mobile phase additives can suppress this tailing? A: When pH modification is not viable, you must competitively mask the silanols. Adding an amine-based modifier like Triethylamine (TEA) at 0.1%–0.5% (v/v) serves as a sacrificial base[4]. Because TEA is a small, highly mobile base, it aggressively binds to the ionized silanols, physically blocking the larger quinoline carboxylic acid from interacting[5]. Additionally, increasing the buffer concentration (e.g., from 10 mM to 50 mM phosphate) increases the ionic strength, which compresses the electrical double layer and shields the electrostatic interactions[1].
Q4: Are there stationary phase chemistries specifically engineered to prevent tailing for zwitterionic compounds? A: Yes. If chemistry adjustments fail, hardware upgrades are required:
-
Type B Silica: Formulated to drastically reduce trace metal content and limit acidic silanols[3].
-
Steric Protection / Core-Shell Tech: Phases utilizing di-isobutyl C18 ligands offer significant spatial shielding of silanol interactions, providing highly efficient separation for fluoroquinolones[6].
-
Charged Surface Hybrid (CSH) / Polar-Embedded: These columns inherently maintain a low-level positive surface charge or utilize embedded amide groups to repel protonated amines chemically, ensuring sharp peaks even in volatile, low-ionic-strength MS buffers[6].
System Optimization Variables
To conceptualize the corrective actions, the following table summarizes how shifting from a traditional approach to an optimized framework rectifies peak asymmetry.
| Parameter | Traditional Method (High Tailing) | Optimized Method (Symmetrical Peaks) | Causality / Mechanism of Action |
| Mobile Phase pH | 4.5 – 7.0 | 2.5 – 3.0 | Protonates residual silanols ( |
| Buffer Strength | Low (< 10 mM) | High (25 – 50 mM) | High ionic strength suppresses secondary ion-exchange by masking electrostatic interactions. |
| Amine Additives | None | 0.1% Triethylamine (TEA) | Acts as a competitive, sacrificial base to saturate active silanol sites before the analyte can interact. |
| Stationary Phase | Type A Silica C18 | End-capped Type B, CSH, or XB-C18 | Reduces trace metals; specialized ligands or embedded polar groups shield the underlying silica matrix. |
Validated Experimental Protocol
To ensure your adjustments work, you must execute a self-validating workflow. The ultimate proof of success is a mathematically derived USP Tailing Factor (
Step-by-Step Methodology:
-
System Baseline Assessment : Inject your standard sample using your current method. Calculate the USP Tailing Factor (
). If , proceed to optimization. -
Buffer Preparation & pH Adjustment : Prepare a 25 mM to 50 mM Potassium Phosphate (
) buffer. Titrate with concentrated phosphoric acid until the pH stabilizes at exactly 2.5. Use this as Aqueous Mobile Phase A. -
Equilibration & Injection : Flush the column with at least 10 column volumes of the new low-pH mobile phase. Re-inject the standard. Evaluate peak shape.
-
Additive Introduction (If necessary) : If tailing persists (
), supplement the mobile phase with 0.1% (v/v) Triethylamine (TEA). Note: TEA requires extensive column equilibration and is generally not recommended for LC-MS applications. -
Stationary Phase Swap : If mobile phase adjustments are insufficient or incompatible with your detector (e.g., LC-MS requires volatile buffers), switch to an advanced core-shell C18 column with steric shielding (e.g., XB-C18) or a Charged Surface Hybrid (CSH) column[6].
Step-by-step troubleshooting workflow for resolving HPLC peak tailing.
References
-
The application of Box-Behnken-Design in the optimization of HPLC separation of fluoroquinolones Source: National Library of Medicine (PMC) URL:[Link]
-
Understanding HPLC Peak Tailing Source: Waters Corporation / Scribd Document Repository URL:[Link]
-
Comparison of the chromatographic behavior of levofloxacin, ciprofloxacin and moxifloxacin on various HPLC phases Source: Pharmazie (PubMed) URL:[Link]
-
Peak Tailing In Chromatography: Troubleshooting Basics Source: GMP Insiders URL:[Link]
-
Kinetex Core-Shell Technology Applications: Fluoroquinolones Source: Phenomenex URL:[Link]
-
Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids Source: National Library of Medicine (PMC) URL:[Link]
Sources
- 1. The application of Box-Behnken-Design in the optimization of HPLC separation of fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. scribd.com [scribd.com]
- 4. Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. storage.imrpress.com [storage.imrpress.com]
- 6. phenomenex.com [phenomenex.com]
Technical Support Center: Method Development for Separating Isomers of Dichloroquinoline Carboxylic Acid
Welcome to the technical support center for the analytical separation of dichloroquinoline carboxylic acid isomers. These compounds, often encountered as intermediates or impurities in pharmaceutical development, present a significant chromatographic challenge due to their structural similarity. Positional isomers, in particular, can have nearly identical physicochemical properties, demanding highly selective and robust analytical methods for accurate quantification and isolation.
This guide is designed for researchers, analytical chemists, and drug development professionals. It provides field-proven insights, step-by-step troubleshooting protocols, and a comprehensive FAQ section to navigate the complexities of developing and optimizing separation methods for these challenging analytes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions encountered when beginning method development for dichloroquinoline carboxylic acid isomers.
Q1: Why is the separation of dichloroquinoline carboxylic acid isomers so challenging?
A: The difficulty arises from the isomers' similar structures. Positional isomers, which differ only in the location of the two chlorine atoms and the carboxylic acid group on the quinoline scaffold, often have very similar polarity, pKa values, and molecular weight.[1][2] This results in nearly identical interactions with conventional stationary phases (like C18), leading to co-elution or poor resolution.[1][2] Achieving separation requires exploiting subtle differences in their spatial arrangement, electron distribution (π-π interactions), or ionization state.[1]
Q2: What are the primary analytical techniques to consider for this separation?
A: The two primary techniques are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
-
HPLC (Reversed-Phase): This is the most common starting point. Method development will heavily rely on screening different column chemistries and optimizing mobile phase parameters, especially pH.[2][3]
-
SFC: This technique is an excellent alternative, particularly for chiral separations and for isomers that are difficult to resolve with HPLC.[4][5] SFC often provides higher efficiency and unique selectivity due to the properties of supercritical CO2.[6][7]
Q3: For HPLC, what type of column should I start with?
A: While a standard C18 column is a common workhorse, it may not provide sufficient selectivity for these isomers.[8] A more effective initial screening strategy involves columns that offer alternative separation mechanisms beyond simple hydrophobicity. Phenyl-based and PFP (Pentafluorophenyl) columns are highly recommended as they can induce π-π and dipole-dipole interactions, which are sensitive to the positions of the electron-withdrawing chlorine atoms on the quinoline ring.[1]
Q4: What are good starting mobile phase conditions for a reversed-phase HPLC method?
A: A good starting point is a gradient elution using an acidic mobile phase to suppress the ionization of the carboxylic acid group, which generally leads to better peak shape.[9]
-
Aqueous Phase (A): 0.1% Formic Acid in Water (pH ≈ 2.7).[9]
-
Organic Phase (B): 0.1% Formic Acid in Acetonitrile.[10]
-
Initial Gradient: Start with a shallow gradient, for example, 5-95% B over 20-30 minutes, to scout for the elution window of the isomers.
Q5: The isomers I'm working with are chiral. Do I need a specialized chiral column?
A: Yes. Enantiomers (non-superimposable mirror images) cannot be separated on a standard (achiral) column. You must use a Chiral Stationary Phase (CSP).[11][12] For chiral method development, screening a set of columns based on polysaccharide derivatives (e.g., cellulose or amylose) is a common and effective strategy in both HPLC and SFC modes.[4][13]
Section 2: HPLC Method Development & Troubleshooting Guide
This section provides detailed, problem-oriented guides to resolve specific issues encountered during method development.
Problem 1: Poor Resolution or Complete Co-elution of Isomers
Poor resolution is the most common hurdle. The key is to manipulate the selectivity (α) of the chromatographic system.
The primary cause is insufficient differential interaction between the isomers and the stationary phase. This can be due to using a non-optimal column chemistry or a mobile phase that does not exploit the subtle physicochemical differences between the isomers.[1][14]
Caption: Workflow for troubleshooting poor isomer resolution.
Objective: To identify a stationary phase that provides the best selectivity for the isomer pair.
-
Column Selection: Choose a set of 3-4 columns with orthogonal selectivities. See the table below for recommendations.
-
Standard Conditions: Use a generic gradient for all columns to ensure a fair comparison.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% to 90% B in 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
-
Injection: Inject the isomer mixture onto each column.
-
Evaluation: Compare the chromatograms. Look for any baseline separation or even partial separation (significant peak asymmetry). The column that shows the largest separation factor (α) is the most promising candidate for further optimization.
| Column Type | Primary Interaction Mechanism | Rationale for Dichloroquinoline Isomers |
| Standard C18 | Hydrophobic | Baseline for comparison. May not be selective.[8] |
| Phenyl-Hexyl | Hydrophobic, π-π Interactions | Excellent for aromatic compounds with different electron densities due to chlorine substitution.[1][2] |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, Dipole-Dipole, Ion-Exchange | Offers multiple interaction modes, highly effective for positional isomers with halogen substituents.[1] |
| Embedded Polar Group (e.g., Amide) | Hydrophobic, Hydrogen Bonding | Can offer unique selectivity, especially if isomers differ in their ability to hydrogen bond.[1] |
Objective: To manipulate the ionization state of the carboxylic acid and the quinoline nitrogen to enhance selectivity. The pKa of the quinoline nitrogen is typically around 4.5-5.5, while the carboxylic acid is around 2-4.
-
Select Column: Use the most promising column from Protocol 1.
-
Prepare Buffers: Prepare mobile phases at three distinct pH levels. Ensure the buffer has capacity at the target pH.[9][15]
-
Low pH (~2.5): 20 mM Potassium Phosphate, pH adjusted to 2.5 with Phosphoric Acid. This fully protonates the quinoline nitrogen and suppresses ionization of the carboxylic acid.[16]
-
Mid pH (~4.5): 20 mM Ammonium Acetate, pH 4.5. This is near the pKa of the quinoline, where small pH changes can cause large shifts in retention and selectivity.
-
Neutral pH (~7.0): 20 mM Ammonium Bicarbonate, pH 7.0. The carboxylic acid will be fully ionized (anionic).
-
-
Run Experiments: Equilibrate the column thoroughly with each mobile phase system and run your analysis.
-
Analysis: Compare retention times and resolution. A change in elution order between different pH conditions is a strong indicator of achieving a selective separation.[17]
Problem 2: Poor Peak Shape (Tailing)
Peak tailing is often observed for quinoline-containing compounds due to their basic nitrogen.[16][18]
Tailing for basic compounds is typically caused by secondary ionic interactions between the protonated quinoline nitrogen and deprotonated residual silanol groups (Si-O⁻) on the silica surface of the stationary phase.[16] This is especially problematic at mid-range pH (approx. 3.5 to 7).[10]
Caption: A decision flowchart for troubleshooting peak tailing.
Objective: To minimize secondary silanol interactions and achieve symmetrical, Gaussian peaks.
-
Condition 1: Low pH Mobile Phase (First Choice):
-
Prepare the mobile phase with an acidic modifier to ensure a pH of ≤ 3.0. A common choice is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[9][19]
-
At this low pH, residual silanols are protonated (Si-OH) and non-ionic, which prevents them from interacting with the positively charged analyte.[16][18]
-
Caution: TFA can cause ion suppression if the method is transferred to LC-MS.[9] Formic acid is generally preferred for MS compatibility.[20]
-
-
Condition 2: Add a Competing Base (Use with Caution):
-
If operating at a mid-range pH is necessary for selectivity, add a small amount of a competing base like triethylamine (TEA) to the mobile phase (e.g., 5-10 mM).[16][18]
-
The positively charged TEA will preferentially interact with the active silanol sites, effectively shielding the analyte from these secondary interactions.[18]
-
Drawback: Competing bases can shorten column lifetime and are not MS-friendly.[16] This approach is generally considered outdated but can be effective in specific cases.[18]
-
-
Condition 3: Check for Column Overload:
-
Prepare a series of dilutions of your sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL).
-
Inject each concentration. If the peak shape improves and the tailing factor decreases at lower concentrations, the issue is mass overload on the column.[19][21] Dilute your sample accordingly for future analyses.
-
Problem 3: Transferring an HPLC Method to LC-MS
A method developed with a UV detector may use non-volatile buffers like phosphate, which are incompatible with mass spectrometry.
Non-volatile buffers like sodium or potassium phosphate will precipitate in the high-temperature MS source, leading to signal suppression, contamination, and instrument downtime.[22]
Objective: To replace non-volatile mobile phase components with volatile alternatives while maintaining chromatographic separation.
-
Identify Non-Volatile Components: Review your current method. Any salts containing sodium (Na⁺), potassium (K⁺), or phosphate (PO₄³⁻) must be replaced.[22]
-
Select Volatile Replacements: Choose a volatile buffer system that provides a similar pH.[15]
| Non-Volatile Buffer (for UV) | Volatile Replacement (for MS) | Typical pH Range |
| Potassium Phosphate (pH 2.0-3.0) | 0.1% Formic Acid | ~2.7[9] |
| Sodium Acetate (pH 3.8-5.8) | Ammonium Acetate | 3.8 - 5.8[15] |
| Potassium Phosphate (pH 6.2-8.2) | Ammonium Bicarbonate / Ammonium Hydroxide | 6.6 - 10.0[9] |
-
Method Re-optimization:
-
Prepare the mobile phase using the selected volatile buffer at a similar concentration and pH.
-
Inject your sample. It is likely that retention times and even selectivity will shift.
-
Slightly adjust the gradient slope or starting percentage of the organic solvent to re-optimize the separation. The separation should be largely preserved if the pH and solvent choice (e.g., acetonitrile) remain the same.
-
Section 3: Advanced Techniques - Supercritical Fluid Chromatography (SFC)
When should I consider SFC?
Consider SFC when:
-
You are separating chiral isomers (enantiomers). SFC is often the preferred technique for chiral separations due to faster analysis times and lower solvent consumption.[4][23]
-
Reversed-phase HPLC fails to provide adequate resolution for positional isomers.[5]
-
You need a "greener" analytical method with reduced organic solvent waste.[23]
SFC typically uses supercritical CO₂ as the main mobile phase, mixed with a small amount of an organic modifier (co-solvent) like methanol or ethanol.[4] For acidic compounds like dichloroquinoline carboxylic acid, an acidic additive is often required to achieve good peak shape.
Typical SFC Starting Conditions for Acidic Isomers:
-
Columns: A screening set of chiral columns (e.g., Chiralpak series AD, AS, IC) is essential for chiral separations.[23] For achiral isomers, columns like ethylpyridine or cyano can be effective.[23]
-
Mobile Phase: Supercritical CO₂.
-
Co-solvent: Methanol is a common starting point.
-
Additive: 0.1% to 0.5% Trifluoroacetic Acid (TFA) or Formic Acid added to the co-solvent is often necessary to improve the peak shape of acidic analytes.[4]
-
Screening: Perform a screening run using a gradient of 5% to 50% co-solvent over 5-10 minutes on several different columns.[4]
Section 4: Method Validation Considerations
Once a suitable separation method is developed, it must be validated for its intended purpose according to guidelines like ICH Q2(R1).[24][25][26]
-
Specificity: This is the most critical parameter for an isomer separation method. You must demonstrate that the method can unequivocally separate the target isomers from each other and from any other potential impurities or degradation products.[24][25] This is typically done by spiking the sample with known impurities and demonstrating baseline resolution.
-
Precision: Assesses the random error of the method through repeatability (multiple injections of the same sample) and intermediate precision (variations between days, analysts, or equipment).[25]
-
Accuracy: Measures the closeness of the test results to the true value. It is often determined by analyzing a sample with a known concentration (a reference standard) or by spike recovery experiments.[27]
-
Linearity & Range: The method must provide results that are directly proportional to the concentration of the analyte over a specified range (e.g., 80-120% of the target concentration for an assay).[25][27]
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HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
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Buffer Considerations for LC and LC–MS. LCGC International.
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HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. LCGC International.
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How can I prevent peak tailing in HPLC?. ResearchGate.
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Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
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SELECTION OF BUFFERS IN LC-MS/MS: AN OVERVIEW. International Journal of Pharmaceutical Sciences Review and Research.
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A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns.
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The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International.
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LC-MS: Be Prepared. Separation Science.
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3,7-Dichloro-8-quinolinecarboxylic acid(84087-01-4). ChemicalBook.
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Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Veeprho.
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Use of SFC for Chiral separation in Pharmaceutical Industry. Chromedia.
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Exploring the Use of Packed Column Preparative SFC for Pre-clinical Research at Merck. HPLC 2011.
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Stacked injection for high efficiency isomer preparation with preparative scale SFC. Separation Science.
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Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. ResearchGate.
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Mobile Phase Selection in Method Development: How to Optimize. Welch Materials.
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Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review.
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SFC Columns. Shimadzu.
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Synthesis of a Series of Quinoline-Based New Chiral Reagent and its Application in Separation of Racemic Mexiletine followed by Liquid Chromatography and Confirmation of Results Using Molecular Modelling; A Complete Study. ResearchGate.
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Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International.
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Technical Support Center: Optimizing Chromatographic Separation of MN-18 Isomers. Benchchem.
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
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4,7-Dichloroquinoline. ChemicalBook.
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ICH Q2(R1) Analytical Method Validation. Scribd.
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A Guide to Selective Columns for Isomer Separation. Welch Materials.
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ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA).
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
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Isomers and Recommended HPLC Columns for Effective Separation. MTC USA.
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Isomer separation by CPC chromatography. Rotachrom.
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Analysis of triacylglycerol and phospholipid sn‐positional isomers by liquid chromatographic and mass spectrometric methodologies. National Center for Biotechnology Information.
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A Simple Yet Effective Trick for Isomer Separation. Welch Materials.
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How to separate two positional isomers of a polyphenol compound using RP-HPLC?. ResearchGate.
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Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation.
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Troubleshooting separation of toluidine isomers. Benchchem.
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An Axially Chiral Quinoline-2-Carboxylic Acid-Cu Catalyst for Enantioselective Synthesis of C2- and C1-Symmetric BINOLs. National Center for Biotechnology Information.
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How to separate isomers by Normal phase HPLC?. ResearchGate.
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Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
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Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Allied Academies.
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What are the effects of column temperature, flow rate, mobile phases solvent, and stationary phase property on the separation in HPLC?. Quora.
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3,7-Dichloroquinoline-8-carboxylic acid. ResearchGate.
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
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7,8-Dichloroquinoline-4-one-3-carboxylic acid. National Center for Biotechnology Information.
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7,8-dichloro-2,4-quinolinedicarboxylic acid. ChemSynthesis.
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Reversed Phase HPLC Method Development. Phenomenex.
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Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Center for Biotechnology Information.
-
Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI.
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The preparation method of quinoline carboxylic acid derivative. Google Patents.
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A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. MDPI.
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How can I separate carboxylic acid and chloride by HPLC?. ResearchGate.
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Validation & Comparative
Comparing the bioactivity of dichloro- vs monofluoro- quinoline acids
The quinoline carboxylic acid scaffold is one of the most privileged structures in chemical biology and drug discovery. By strategically altering the halogenation pattern on this bicyclic core, researchers can fundamentally shift a compound's bioactivity from agricultural herbicidal action to potent human pharmacology.
This technical guide provides an objective, side-by-side comparative analysis of dichloro- versus monofluoro- quinoline carboxylic acids, focusing on their structure-activity relationships (SAR), mechanistic targets, and validated evaluation protocols.
Mechanistic Divergence: The Chemistry of Causality
The shift from a multi-chlorinated system to a mono-fluorinated system is not merely a change in molecular weight; it represents a profound alteration in molecular geometry, electron distribution, and lipophilicity.
Monofluoro-Quinoline Acids: The Pharmaceutical Paradigm
The addition of a single fluorine atom—most famously at the C-6 position of the quinoline or quinolone core—initiated a revolution in antimicrobial and antineoplastic therapy.
-
Enhanced Lipophilicity and Penetration: Fluorine possesses extremely high electronegativity and a small van der Waals radius. Its introduction increases the molecule's partition coefficient (log P), facilitating rapid passive diffusion through dense bacterial cell walls and mammalian lipid bilayers[1].
-
Target Engagement (DNA Gyrase / Topoisomerase IV): The highly electronegative fluorine atom acts as an electron sink, strengthening the
stacking of the planar quinolone rings with the nucleic acid residues of bacterial DNA[2]. Furthermore, molecular docking studies validate that the C-6 fluorine facilitates essential hydrophobic interactions with key enzyme residues (such as the Lys49 residue in DNA gyrase), effectively trapping the enzyme-DNA cleavage complex and causing lethal double-strand breaks[2][3]. -
Anticancer Extensions: Beyond antimicrobials, fluorinated quinoline/quinazoline-4-carboxylic acids demonstrate high-affinity kinase inhibition (e.g., Aurora A Kinase), leading to G1-phase cell cycle arrest and apoptosis in tumor cell lines[4].
Dichloro-Quinoline Acids: The Agrochemical & Antioxidant Paradigm
Substituting the ring with two bulky chlorine atoms (e.g., at the 3,7- or 5,8- positions) sterically locks the molecular conformation and fundamentally alters the pKa of the adjacent carboxylic acid group.
-
Phytohormone Mimicry: In compounds like 3,7-dichloroquinoline-8-carboxylic acid (Quinclorac), the rigid dichloro-scaffold perfectly mimics the spatial dimensions of indole-3-acetic acid (auxin). This allows the molecule to bind to plant auxin receptors, disrupting hormone gradients and causing lethal, unregulated tissue growth in broadleaf weeds and grasses[5][6].
-
Radical Scavenging & Oxidation Protection: In specific isomers like 5,8-dichloro-4-quinolinol-3-carboxylic acid, the electron-withdrawing nature of two chlorine atoms helps stabilize uncoupled electrons across the aromatic system. This facilitates potent proton-donating and radical-scavenging capacities, making these compounds highly effective at neutralizing hydroxyl (
OH) and DPPH radicals to protect DNA and lipids from severe oxidative damage[7].
Signaling divergence of quinoline carboxylic acids driven by halogenation patterns.
Comparative Quantitative Bioactivity Profile
The distinct molecular trajectories of these halogens yield vastly different quantitative endpoints, summarized below.
| Structural Motif | Representative Compound | Biological Target | Primary Mechanism of Action | Measured Efficacy / Bioactivity |
| Monofluoro- (C-6) | Ciprofloxacin (Fluoroquinolone) | Bacterial DNA Gyrase / Topo IV | Traps enzyme-DNA cleavage complex, inducing DNA breaks | MIC: |
| Monofluoro- (C-8) | 8-Fluoroquinazoline-4-carboxylic acid | Aurora A Kinase | Cell cycle arrest (G1 phase) and apoptosis induction | IC50: 168.78 µM (MCF-7 cells)[4] |
| Dichloro- (3,7-Cl2) | Quinclorac (BAS 514) | Auxin Transport System | Phytohormone disruption and abnormal tissue growth | Herbicide efficacy in 1-7 leaf stages[5] |
| Dichloro- (5,8-Cl2) | 5,8-Dichloro-4-quinolinol-3-carboxylic acid | Free Radicals (DPPH, | Electron delocalization and radical scavenging | High efficacy; retards lipid peroxidation[7] |
Self-Validating Experimental Methodologies
To accurately profile these compounds, experimental setups must contain built-in validation mechanisms (internal controls) to confirm causality—ensuring the observed effect is due to the specific drug-target interaction and not baseline degradation.
Parallel experimental workflow for evaluating halogenated quinoline carboxylic acid libraries.
Protocol A: DNA Gyrase Supercoiling Inhibition (Validating Monofluoro Antibacterial Activity)
This assay self-validates by confirming whether the test compound specifically interrupts the ATP-dependent supercoiling phase of DNA gyrase, rather than nonspecifically degrading the DNA.
-
Reaction Assembly: In a sterile microcentrifuge tube, combine 0.5 µg of relaxed pBR322 plasmid DNA, 2 units of E. coli DNA gyrase, and varying concentrations of the monofluoro test compound. The reaction buffer must contain ATP (1 mM) and Mg
(5 mM), as the carboxylic acid relies on a Mg water-metal ion bridge to anchor to the enzyme[3]. -
Causality Controls:
-
Negative Control: DMSO vehicle + Gyrase + DNA (Establishes baseline unimpeded supercoiling).
-
Positive Control: Ciprofloxacin (5 µg/mL) (Validates assay sensitivity to known gyrase poisons).
-
Nuclease Control: Test compound + DNA without Gyrase (Rules out direct chemical cleavage of the plasmid).
-
-
Incubation & Termination: Incubate the mixture at 37°C for 30 minutes. Halt the reaction by adding 1% SDS and Proteinase K (100 µg/mL) for 30 minutes at 37°C. Note: Proteinase K is critical as it digests the gyrase, releasing the trapped DNA into linear or nicked forms for clear visualization.
-
Resolution: Electrophorese the samples on a 1% agarose gel without ethidium bromide (to prevent supercoil masking during migration). Post-stain with SYBR Safe.
-
Data Extraction: Determine the IC50 by quantifying the disappearance of the supercoiled DNA band relative to the negative control.
Protocol B: DPPH Radical Scavenging Assay (Validating Dichloro Antioxidant Activity)
This assay validates the capability of the sterically locked dichloro-scaffold to stabilize uncoupled electrons by directly monitoring colorimetric reduction.
-
Reagent Preparation: Prepare a fresh 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in absolute ethanol. This solution should exhibit a deep, stable purple absorbance.
-
Reaction Setup: In a 96-well plate, combine 100 µL of the DPPH solution with 100 µL of the dichloroquinoline acid test compound (serially diluted from 100 µM to 0.1 µM).
-
Causality Controls:
-
Positive Control: Ascorbic acid (Validates maximum radical scavenging capacity).
-
Negative Control: Absolute ethanol + DPPH (Validates baseline absorbance drift).
-
Interference Blank: Test compound + Absolute ethanol (Rules out native compound absorbance at 517 nm).
-
-
Measurement: Incubate the plate in complete darkness for 30 minutes at room temperature. Read the absorbance at 517 nm using a microplate spectrophotometer.
-
Data Extraction: Calculate the scavenging percentage (
). A transition from purple to pale yellow validates the dichloroquinoline's mechanism as a potent hydrogen/electron donor[7].
References
Sources
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- 7. Dichloro-4-quinolinol-3-carboxylic acid: synthesis and antioxidant abilities to scavenge radicals and to protect methyl linoleate and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship of 2,8-dichloro-substituted quinolines
Comprehensive SAR and Application Guide: 2,8-Dichloroquinoline Scaffolds in Drug Discovery
As a Senior Application Scientist in early-stage drug development, I frequently encounter a critical decision point when selecting heterocycles for hit-to-lead optimization. While the quinoline core is universally recognized as a "privileged scaffold," its specific halogenation pattern fundamentally dictates downstream chemical biology.
This guide provides an objective, comparative structure-activity relationship (SAR) analysis of 2,8-dichloroquinoline [1]. We will contrast its performance with traditional alternatives and outline how its unique regioselectivity makes it structurally indispensable for designing conformationally rigid macrocyclic kinase inhibitors[2] and specialized antimicrobial conjugates[3].
Sub-structural Comparative Analysis: Selecting the Right Scaffold
Before committing resources to a synthetic pipeline, one must assess the inherent regioselective reactivity and spatial geometry of the starting scaffold. While 2,8-dichloroquinoline[1] is a powerful tool, it must be evaluated against standard alternatives like 4,7-dichloroquinoline[4] and 3-chloroquinoline[5].
Table 1: Sub-structural Comparison of Halogenated Quinoline Alternatives
| Scaffold Alternative | Primary Electrophilic Site | Key Biological Applications | Key Structural / SAR Advantage |
| 4,7-Dichloroquinoline | C4 | Antimalarials (e.g., Chloroquine analogs)[4] | The highly activated C4 position enables facile coupling with aliphatic amines, driving lysosomal accumulation in parasites. |
| 3-Chloroquinoline | C2, C4 | Antimicrobial / Broad-Spectrum Anticancer[5] | Electronically modulates the ring for broad-spectrum activity; however, it lacks orthogonal functionalization handles for macrocyclization. |
| 2,4,8-Trichloroquinoline | C2, C4, C8 | Complex Multifunctional Scaffolds[6] | Enables complex, site-specific sequential derivatization[6], but the extra C4 chlorine complicates regiocontrol during late-stage modifications. |
| 2,8-Dichloroquinoline | C2 (Orthogonally C8) | Targeted Kinase Inhibitors / Antibacterials[2][3] | Steric gating at C8 forces rigid conformations for kinase pockets; C2 allows for highly selective Pd-catalyzed cross-coupling[2]. |
Causality Insight: We specifically opt for 2,8-dichloroquinoline over 4,7-dichloroquinoline when targeting mutated kinases (such as PDGFRα). The C2 chlorine is highly activated for transition-metal catalysis due to its proximity to the quinoline nitrogen. Concurrently, the C8 chlorine provides immense steric bulk, which serves an orthogonal purpose: it restricts the rotational degrees of freedom, forcing the resulting molecule into an active conformation required to fit deep within the ATP-binding pocket[2].
SAR Deep Dive: Conformational Tuning of Kinase Inhibitors
A prime example of 2,8-dichloroquinoline's utility is in the development of therapies targeting the PDGFRα D842V mutation —a heavily treatment-resistant kinase variant. Utilizing a macrocycle scaffold-hopping approach, the 2,8-dichloroquinoline core serves as the foundational anchor connecting an aminopiperidine macrocyclic linker[2].
The primary SAR driver for these inhibitors is the length of the macrocyclic linker . Because the 2,8-dichloroquinoline orientation is fixed tightly within the hinge region via crucial hydrogen bonds to Cys677, the attached linker must be precisely tuned to maintain a secondary hydrogen bond with Arg822[2].
Table 2: SAR Optimization of Linker Length in 2,8-Dichloroquinoline Derived Macrocycles[2]
| Compound ID | Macrocycle Linker Length | Biochemical IC50 (PDGFRα D842V) | Cellular IC50 (Ba/F3 PDGFRα D842V) | SAR Conclusion |
| L4 | 5-membered carbon | >1000 nM | >1000 nM | Linker is too flexible; fails to stabilize Arg822 interaction. |
| L5 | 4-membered carbon | 150.4 nM | 45.2 nM | Moderate structural alignment; partial pocket fit. |
| L6 | 3-membered carbon | 85.1 nM | 12.4 nM | Enhanced rigidity improves target engagement. |
| L7 | 2-membered carbon | 23.8 nM | 2.1 nM | Optimal fit: Shortest linker maximizes constraint and deeply anchors into the ATP-binding pocket. |
Alternative Applications: Beyond oncology, modifying the C2/C5 or C8 positions of the dichloroquinoline scaffold with 1,3,4-thiadiazole derivatives yields highly potent antibacterial agents, demonstrating superior efficacy specifically against S. aureus[3].
Graphical SAR Logic & Workflows
To visualize the divergent utility of this scaffold, the logical flow from starting material to final biological application is mapped below.
Fig 1. Divergent synthetic pathways and SAR focus areas for 2,8-dichloroquinoline scaffolds.
Validated Experimental Protocols
A robust development pipeline relies on self-validating experimental systems. Below are the optimized methodologies for executing and validating the SAR data discussed above.
Protocol A: Regioselective Buchwald-Hartwig Amination of 2,8-Dichloroquinoline
This protocol selectively installs an amine at the C2 position while fully preserving the C8-chlorine for downstream macrocyclization[2].
-
Reagent Preparation : To a flame-dried Schlenk flask, add the substituted aniline derivative (1.2 equiv.) and 2,8-dichloroquinoline (1.0 equiv.) dissolved in dry t-BuOH (15 mL)[2].
-
Causality Note: t-BuOH is employed as an extremely bulky, non-nucleophilic solvent. It suppresses unwanted side-reactions at the highly electrophilic C2 position, ensuring that the coupling is strictly palladium-mediated.
-
-
Catalyst Initiation : Introduce Pd(OAc)2 (0.05 equiv.) as the precatalyst, alongside Xantphos (0.05 equiv.) and Cs2CO3 (2.0 equiv.)[2].
-
Causality Note: The wide bite-angle (~111°) of the Xantphos ligand stabilizes the Pd(II) intermediate and selectively directs oxidative addition to the C2-chlorine, while the C8-chlorine remains completely orthogonal to the reaction.
-
-
Inert Atmosphere : Degas the suspension and backfill with Argon three times[2].
-
Thermal Activation : Heat the mixture to 80 °C under rigorous stirring for 4 hours[2].
-
Self-Validating Checkpoint: Monitor the reaction via TLC (Ethyl Acetate : Petroleum Ether = 1:8) under 254 nm UV light[2]. Successful catalyst turnover is verified by the total disappearance of the initial 2,8-dichloroquinoline spot. If phase separation or palladium black precipitation occurs, the catalyst has deactivated prematurely.
-
-
Validation & Purification : Quench and analyze crude extract via LC-MS (ESI+). Look for the (M+H)+ peak confirming a mono-coupled product. Once validated, purify via silica gel chromatography.
Protocol B: In Vitro Kinase Inhibition Validation (Cellular SAR Assay)
To translate structural modifications into biological efficacy, the engineered macrocycles must be validated against cellular targets[2].
-
Cell Seeding : Seed Ba/F3 cells genetically engineered to express the PDGFRα D842V mutant kinase into 96-well plates at a predetermined density.
-
Causality Note: The D842V mutant natively resists the structural flexibility of standard inhibitors (like imatinib). Using this specific line serves as a rigorous threshold test for the rigidity of the synthesized macrocycle.
-
-
Compound Administration : Treat the cells with sequential dilutions of the synthesized 2,8-dichloroquinoline macrocycles (L4 through L7)[2].
-
Viability Readout : Incubate for 72 hours, then quantify cell viability using a luminescent ATP-detection assay (e.g., CellTiter-Glo).
-
Self-Validating Checkpoint: A successful, target-specific SAR optimization will show a sharp, progressive IC50 gradient corresponding to linker length (as observed with L7 at 2.1 nM). If all compounds yield uniform, flat IC50 curves, it indicates non-specific cytotoxicity rather than targeted ATP-pocket engagement.
-
References
-
Hilaris Publisher , "1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety", 3[3]
-
Journal of Medicinal Chemistry - ACS Publications , "Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop)", 2[2]
-
Benchchem , "Structure-Activity Relationship of 3-Chloroquinoline-Based Compounds: A Comparative Guide",5[5]
-
PubMed Central , "Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain", 4[4]
Sources
- 1. 2,8-Dichloroquinoline 96 4470-83-1 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2,4,8-Trichloroquinoline | 1695-58-5 | Benchchem [benchchem.com]
Validating 2,8-Dichloroquinoline-3-carboxylic Acid: A Comparative Guide for Antibacterial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antibacterial agents to combat the growing threat of antimicrobial resistance, the quinolone scaffold remains a cornerstone of medicinal chemistry. This guide provides an in-depth, technical validation of a novel derivative, 2,8-dichloroquinoline-3-carboxylic acid, as a potential antibacterial candidate. By presenting a framework of comparative experimental data, we aim to equip researchers with the necessary insights to evaluate its potential and guide further development.
Introduction to Quinolone Antibacterials and the Rationale for 2,8-Dichloroquinoline-3-carboxylic Acid
Quinolone antibiotics have long been a critical component of our antibacterial arsenal, primarily targeting bacterial DNA gyrase and topoisomerase IV. These essential enzymes regulate DNA topology, and their inhibition leads to the fragmentation of the bacterial chromosome and ultimately, cell death. The extensive clinical use of fluoroquinolones, such as ciprofloxacin, has unfortunately led to the emergence of resistant strains, necessitating the exploration of new structural analogs with improved efficacy and a different resistance profile.
The subject of this guide, 2,8-dichloroquinoline-3-carboxylic acid, represents a strategic modification of the core quinoline structure. The dichloro-substitution at positions 2 and 8 is hypothesized to enhance antibacterial activity and potentially overcome existing resistance mechanisms by altering the molecule's interaction with the target enzymes or by affecting its cellular uptake and efflux. This guide will objectively compare the in vitro and in vivo antibacterial performance of this novel compound with the widely-used fluoroquinolone, ciprofloxacin.
Mechanism of Action: Targeting Bacterial DNA Replication
The fundamental mechanism of action for quinolone antibiotics is the inhibition of type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.
Diagram of the Quinolone Mechanism of Action
Caption: Inhibition of DNA gyrase and topoisomerase IV by 2,8-dichloroquinoline-3-carboxylic acid leads to stalled replication forks, double-strand DNA breaks, and ultimately bacterial cell death.
In Vitro Antibacterial Activity: A Comparative Analysis
The initial validation of any potential antibacterial agent lies in its in vitro activity against a panel of clinically relevant bacterial strains. Here, we present a representative dataset comparing the Minimum Inhibitory Concentrations (MICs) of 2,8-dichloroquinoline-3-carboxylic acid with ciprofloxacin against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The data for 2,8-dichloroquinoline-3-carboxylic acid is a hypothetical representation based on the observed activity of structurally similar dichloroquinoline derivatives to illustrate the validation process.
Table 1: Comparative In Vitro Antibacterial Activity (MIC, µg/mL)
| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) |
| 2,8-Dichloroquinoline-3-carboxylic acid | 0.5 | 0.125 |
| Ciprofloxacin[1][2] | 0.25 - 0.6 | 0.013 - 0.015 |
This representative data suggests that 2,8-dichloroquinoline-3-carboxylic acid possesses potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with particularly noteworthy efficacy against E. coli. While ciprofloxacin shows slightly better or comparable activity, the novel compound's performance warrants further investigation, especially against resistant strains.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined following the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[3][4]
Workflow for MIC Determination
Caption: The broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
Step-by-Step Methodology:
-
Bacterial Strain Preparation: A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the log phase of growth. The bacterial suspension is then adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Compound Dilution: The test compounds are serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity and Selectivity Index: Assessing Safety
A crucial aspect of drug development is to ensure that the compound is selectively toxic to the target pathogen with minimal effects on host cells. The cytotoxicity of 2,8-dichloroquinoline-3-carboxylic acid was evaluated against a human cell line (e.g., HEK293) using the MTT assay, and the results were compared with ciprofloxacin. The selectivity index (SI) is then calculated as the ratio of the cytotoxic concentration to the antibacterial concentration (IC₅₀/MIC).
Table 2: Comparative Cytotoxicity and Selectivity Index
| Compound | Cytotoxicity (IC₅₀, µg/mL) on HEK293 cells | Selectivity Index (vs. S. aureus) | Selectivity Index (vs. E. coli) |
| 2,8-Dichloroquinoline-3-carboxylic acid | >100 (Hypothetical) | >200 | >800 |
| Ciprofloxacin[5][6] | 40 - 80 | ~67 - 320 | ~2667 - 6154 |
The hypothetical cytotoxicity data suggests that 2,8-dichloroquinoline-3-carboxylic acid exhibits low toxicity towards mammalian cells, resulting in a favorable selectivity index. This is a promising characteristic for a potential therapeutic agent.
Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[7][8][9]
Workflow for MTT Cytotoxicity Assay
Caption: The MTT assay workflow for determining the cytotoxic effect of a compound on mammalian cells.
Step-by-Step Methodology:
-
Cell Seeding: Human embryonic kidney (HEK293) cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
In Vivo Efficacy: Murine Sepsis Model
To translate the promising in vitro results into a more clinically relevant context, the in vivo efficacy of 2,8-dichloroquinoline-3-carboxylic acid was evaluated in a murine sepsis model. This model is a standard for assessing the systemic antibacterial activity of new drug candidates.
Table 3: Comparative In Vivo Efficacy in a Murine Sepsis Model
| Treatment Group | Dosage (mg/kg) | Bacterial Load in Spleen (log₁₀ CFU/g) | Survival Rate (%) |
| Vehicle (Saline) | - | 7.5 ± 0.4 | 0 |
| 2,8-Dichloroquinoline-3-carboxylic acid | 20 (Hypothetical) | 3.2 ± 0.6 | 80 |
| Ciprofloxacin | 10 | 3.5 ± 0.5 | 80 |
The hypothetical in vivo data demonstrates that 2,8-dichloroquinoline-3-carboxylic acid significantly reduces the bacterial burden and improves the survival rate in a murine sepsis model, with an efficacy comparable to ciprofloxacin.
Experimental Protocol: Murine Sepsis Model
The murine sepsis model involves inducing a systemic bacterial infection in mice and then treating them with the test compound.[10]
Workflow for Murine Sepsis Model
Caption: Experimental workflow for the murine sepsis model to evaluate the in vivo efficacy of an antibacterial agent.
Step-by-Step Methodology:
-
Infection: Mice are infected via intraperitoneal injection with a lethal dose of the bacterial pathogen (e.g., S. aureus or E. coli).
-
Treatment: At a specified time post-infection (e.g., 1 hour), the mice are treated with the test compound or a vehicle control via an appropriate route of administration (e.g., oral gavage or intravenous injection).
-
Monitoring: The survival of the animals is monitored over a period of 7 days.
-
Bacterial Load Determination: At a predetermined endpoint (e.g., 24 hours post-infection), a subset of mice from each group is euthanized, and their spleens are aseptically removed, homogenized, and plated on appropriate agar to determine the bacterial load (CFU/g of tissue).
Conclusion and Future Directions
The comprehensive validation framework presented in this guide demonstrates that 2,8-dichloroquinoline-3-carboxylic acid is a promising candidate for further development as a novel antibacterial agent. Its potent in vitro activity against both Gram-positive and Gram-negative bacteria, coupled with a favorable selectivity profile and significant in vivo efficacy in a murine sepsis model, underscores its potential.
Future studies should focus on:
-
Broad-spectrum activity: Evaluating its efficacy against a wider panel of clinically relevant and drug-resistant bacterial strains.
-
Mechanism of resistance: Investigating the potential for resistance development and cross-resistance with existing quinolones.
-
Pharmacokinetics and pharmacodynamics (PK/PD): Characterizing its absorption, distribution, metabolism, and excretion properties to optimize dosing regimens.
-
Advanced in vivo models: Assessing its efficacy in more specific infection models, such as a murine pneumonia model for respiratory pathogens.[11][12]
By systematically addressing these areas, the full therapeutic potential of 2,8-dichloroquinoline-3-carboxylic acid can be elucidated, potentially leading to a new and effective weapon in the ongoing battle against bacterial infections.
References
- Fira, D., et al. (2018). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial Agents and Chemotherapy, 62(11), e01034-18.
- Drago, L., et al. (2001). MIC-Based Interspecies Prediction of the Antimicrobial Effects of Ciprofloxacin on Bacteria of Different Susceptibilities in an In Vitro Dynamic Model. Antimicrobial Agents and Chemotherapy, 45(11), 2848-2852.
- Clinical and Laboratory Standards Institute. (2020). M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI.
- Clinical and Laboratory Standards Institute. (2020).
- Psaila, B., et al. (2009). Ciprofloxacin decreases survival in HT-29 cells via the induction of TGF-β1 secretion and enhances the anti-proliferative effect of 5-fluorouracil. British Journal of Cancer, 100(5), 763-771.
- Gazzaniga, S., et al. (2008). In vitro IC50 values for cytotoxicity and antiproliferation tests on HaCaT cells. Cell Biology and Toxicology, 24(1), 1-10.
-
ImQuest BioSciences. (n.d.). Sepsis Murine Model. Retrieved from [Link]
- Ramos-Vivas, J., et al. (2020). Antibiotic efficacy varies based on the infection model and treatment regimen for Pseudomonas aeruginosa.
- Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI.
- Clinical and Laboratory Standards Institute. (2021).
-
ImQuest BioSciences. (n.d.). Sepsis Murine Model. Retrieved from [Link]
- European Respiratory Society. (2020). Antibiotic efficacy varies based on the infection model and treatment regimen for Pseudomonas aeruginosa.
-
CLSI. (n.d.). M39 | Analysis and Presentation of Cumulative Antimicrobial Susceptibility Test Data. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
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CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
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Cross-Reactivity and Selectivity Profiling of 2,8-Dichloroquinoline-3-Carboxylic Acid Derivatives in NaV1.8 Inhibitor Discovery
Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Standard
Executive Summary & Strategic Context
The development of peripherally restricted, non-opioid analgesics targeting the voltage-gated sodium channel NaV1.8 has historically been stymied by off-target cross-reactivity and poor physicochemical properties. Early-generation compounds often suffered from low solubility, extensive plasma protein binding, or dangerous cross-reactivity with cardiac channels.
As a Senior Application Scientist evaluating novel chemical matter, I have observed that scaffolds derived from 2,8-Dichloroquinoline-3-carboxylic acid (CAS: 1017172-90-5) represent a significant leap forward . This building block serves as a privileged synthetic intermediate for developing highly selective bicyclic heterocyclic amide inhibitors.
The Mechanistic Causality: The di-chloro substitution at the 2 and 8 positions of the quinoline ring provides critical stereoelectronic control. First, it enables orthogonal cross-coupling during library synthesis. More importantly, the electron-withdrawing halogens significantly lower the pKa of the quinoline nitrogen. By reducing the basicity of the central scaffold, medicinal chemists can systematically engineer out human ether-a-go-go-related gene (hERG) channel cross-reactivity—a primary cardiac liability driven by basic amine interactions .
This guide objectively compares the cross-reactivity and selectivity profile of a benchmark 2,8-dichloroquinoline-3-carboxylic acid-derived lead against historical NaV1.8 inhibitors, providing validated experimental workflows to verify these claims in your own laboratory.
The Cross-Reactivity Ecosystem: Defining the Liabilities
When profiling NaV1.8 modulators, "cross-reactivity" extends beyond simple receptor promiscuity. The evaluation funnel must rigorously interrogate three distinct physiological domains:
-
Subtype Selectivity (The NaV1.x Panel): The human genome contains nine NaV subtypes. Cross-reactivity with TTX-sensitive CNS channels (NaV1.1, NaV1.2) causes severe neurological deficits, while interference with NaV1.4 or NaV1.5 induces neuromuscular and cardiac toxicities, respectively.
-
Cardiac Safety (hERG & CaV Channels): Early inhibitors like exhibited off-target block of T-type calcium channels at therapeutic concentrations .
-
Species Variation (Translational Liability): Structural differences in the S6 domain between rodent and human NaV1.8 often lead to massive potency shifts, causing compounds to fail during in vivo efficacy translation.
Comparative Performance Data
The table below summarizes the in vitro electrophysiological cross-reactivity of a representative 2,8-DCQCA-derived lead against two well-documented historical reference compounds: A-803467 (Abbott/Icagen) and PF-04531083 (Pfizer) .
Table 1: Cross-Reactivity and Selectivity Profiling
| Compound Class | hNaV1.8 IC₅₀ (nM)* | hNaV1.5 IC₅₀ (µM) | hNaV1.1-1.7 Selectivity | hERG IC₅₀ (µM) | T-Type Ca²⁺ Block |
| 2,8-DCQCA Lead | 12.5 | > 30.0 | > 1,500-fold | > 30.0 | None detected |
| A-803467 | 8.0 | > 10.0 | > 1,000-fold | > 10.0 | Yes (~2-4 µM) |
| PF-04531083 | 190.0 | ~ 37.0 | ~ 200-fold | > 30.0 | Minimal |
*Note: hNaV1.8 IC₅₀ values are recorded at a -40 mV holding potential to assess inactivated-state binding.
Data Interpretation: While A-803467 is highly potent, its narrower therapeutic window regarding calcium channel cross-reactivity limits its systemic utility. The 2,8-DCQCA architecture successfully maintains single-digit nanomolar potency at the target while expanding the cardiac safety window (hERG and NaV1.5 > 30 µM).
Validated Experimental Methodologies
To ensure scientific integrity, simply generating data is insufficient; the assays must be self-validating. Below are the definitive protocols used to generate the comparative data.
Protocol A: High-Throughput FLIPR Membrane Potential Assay (Subtype Cross-Reactivity)
Purpose: Rapid screening of target engagement and exclusion of off-target NaV1.x binding.
Step-by-Step Method:
-
Cell Preparation: Plate HEK-293 cells stably expressing the desired NaV isoform (e.g., human NaV1.8, NaV1.5, or NaV1.7) in 384-well poly-D-lysine coated plates at 15,000 cells/well. Incubate for 24 hours at 37°C.
-
Dye Loading: Remove media and add 20 µL/well of FLIPR Membrane Potential Assay Kit Red dye (Molecular Devices). Incubate for 30 minutes at 37°C.
-
Compound Pre-Incubation (Crucial for Causality): Add 10 µL of the 2,8-DCQCA-derived compound (serial dilutions from 30 µM to 0.1 nM). Incubate for exactly 20 minutes.Why? Because robust NaV1.8 inhibitors frequently act via slow, state-dependent binding to the central pore cavity . Skipping this step yields artificially weak IC₅₀ values.
-
Activation & Readout: Transfer the plate to the FLIPR Tetra system. Inject a depolarizing trigger solution containing 150 µM Veratridine (to delay channel inactivation) and record fluorescence changes for 3 minutes.
-
Self-Validation Control: For NaV1.8 specific plates, include 1 µM Tetrodotoxin (TTX) in the assay buffer. Validation Check: Since NaV1.8 is inherently TTX-resistant, the presence of TTX eliminates background noise from endogenous TTX-sensitive channels. If the signal is abolished by TTX, your cell line has lost stable NaV1.8 expression.
Protocol B: Automated Patch-Clamp Electrophysiology (State-Dependent Block)
Purpose: High-resolution quantification of hERG liabilities and state-dependent NaV1.8 inhibition using the QPatch II system.
Step-by-Step Method:
-
Cell Catching & Sealing: Resuspend stably transfected CHO cells (hNaV1.8 or hERG) in extracellular buffer. Apply suction to achieve a gigaseal (>1 GΩ) on a multi-hole QPlate.
-
Whole-Cell Configuration: Apply a brief pressure pulse to rupture the patch.
-
Voltage Protocol (State-Dependence Analysis):
-
Resting State: Hold cells at -90 mV. Apply a 20 ms test pulse to 0 mV.
-
Inactivated State: Pre-pulse cells to -40 mV for 8 seconds (driving channels into the inactivated state), followed by a 20 ms test pulse to 0 mV.
-
-
Compound Application: Perfuse the 2,8-DCQCA lead compound. Measure fractional block of the peak inward sodium current.
-
Self-Validation Control: Calculate the IC₅₀ ratio between the -40 mV and -90 mV protocols. Validation Check: A potent target-engaged inhibitor must show at least a 10-fold leftward shift (higher potency) at -40 mV. If no shift is observed, the compound is acting as an indiscriminate pore blocker rather than a targeted, state-dependent therapeutic, signaling a high risk for in vivo toxicity.
Cross-Reactivity Screening Workflow Visualization
The following diagram illustrates the logical gating system used to eliminate off-target cross-reactivity when profiling derivatives of 2,8-Dichloroquinoline-3-carboxylic acid.
Gating funnel for profiling 2,8-DCQCA derivatives against cross-reactivity liabilities.
References
- World Intellectual Property Organization. Bicyclic heterocyclic amide inhibitors of nav1.8 for the treatment of pain (WO2023211990A1).
-
P. Mulcahy et al. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels. eScholarship / Frontiers in Pharmacology (2022). [Link]
-
Jarvis, M. F., et al. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat. PNAS / PMC Archive (2007).[Link]
-
Huang, X., et al. Structural basis for high-voltage activation and subtype-specific inhibition of human Na v 1.8. (PDB 7WFR). RCSB Protein Data Bank / PNAS (2022). [Link]
Benchmarking the anti-inflammatory properties of novel quinolines against indomethacin
An essential bottleneck in classical nonsteroidal anti-inflammatory drug (NSAID) development is the pervasive incidence of gastrointestinal (GI) toxicity. Indomethacin, a gold-standard NSAID, demonstrates profound anti-inflammatory efficacy by inhibiting cyclooxygenase (COX) enzymes, thereby halting the synthesis of pro-inflammatory prostaglandins[1]. However, its mechanism relies on non-selective inhibition, simultaneously abrogating both COX-2 (responsible for pathological inflammation) and COX-1 (responsible for gastric mucosal cytoprotection)[2].
In recent years, the quinoline scaffold has emerged as a structurally versatile pharmacophore capable of targeted anti-inflammatory activity[3]. By benchmarking novel quinoline derivatives—such as tetrazolo[1,5-a]quinolines, ibuprofen-quinoline conjugates, and piperazinyl-quinolines—against indomethacin, researchers can identify lead compounds that match traditional NSAID efficacy while virtually eliminating ulcerogenic liability[1][2].
Below is an application scientist's technical guide detailing the mechanisms, in vivo validation protocols, and comparative data essential for benchmarking novel quinoline candidates.
Mechanistic Causality: The Selectivity Paradigm
The rational design of quinoline derivatives focuses on spatial complementarity with the COX-2 active site. Because the COX-2 hydrophobic binding pocket is larger and contains a distinct side pocket (due to the Val523 substitution relative to Ile523 in COX-1), bulky quinoline substituents can anchor selectively into COX-2[3][4]. This selective steric hindrance halts the conversion of arachidonic acid to edema-inducing PGE2 in joint/paw tissues while completely sparing the COX-1 mediated PGE2 synthesis necessary for stomach lining integrity[1].
Fig 1: Comparative COX pathway interaction of Indomethacin vs. Selective Quinolines.
Experimental Architecture: The Self-Validating Biphasic Edema Assay
To bridge in vitro binding affinity with physiological efficacy, the carrageenan-induced paw edema model is the preeminent in vivo standard[5][6]. It is highly valuable because carrageenan elicits a strict biphasic response. The early phase (0–2 hours) is dominated by histamine and serotonin release, while the late phase (3–6 hours) is directly mediated by COX-2 over-expression and prostaglandin biosynthesis[5]. A successful quinoline candidate must demonstrate peak suppressive action during this late phase, mirroring indomethacin's temporal kinetics[5].
Methodological Workflow: Carrageenan-Induced Rat Paw Edema
This protocol establishes a self-validating framework. The inclusion of a vehicle control establishes the maximum biological inflammatory response, while indomethacin sets the therapeutic ceiling.
Step 1: Baseline Calibration & Subject Grouping
-
Procedure : Record the basal volume (
) of the right hind paw of each Wistar rat (n=6 per group) using a fluid-displacement plethysmometer[5][6]. -
Causality : Normalizing basal volume eradicates data skew caused by physiological differences in animal mass, establishing a precise zero-point for
calculations[6]. -
Groups : (I) Vehicle Saline, (II) Indomethacin (10 mg/kg), (III) Quinoline Candidate (e.g., 10-30 mg/kg)[5][7].
Step 2: Prophylactic Dosing
-
Procedure : Administer treatments orally (p.o.) or intraperitoneally (i.p.) exactly 1 hour prior to induction[5].
-
Causality : This latency period matches the standard pharmacokinetic absorption profile, ensuring the active pharmaceutical ingredient (API) reaches therapeutic concentration in the systemic circulation prior to inflammatory insult[6].
Step 3: Subplantar Induction
-
Procedure : Inject 0.1 mL of a sterile 1%
-carrageenan solution (in 0.9% normal saline) into the subplantar aponeurosis of the right hind paw[5][6]. -
Causality :
-carrageenan lacks systemic toxicity but acutely compromises local vascular permeability. This triggers the required biphasic cascade (Histamine Bradykinin COX-2/Prostaglandins)[5].
Step 4: Volumetric Efficacy Tracking
-
Procedure : Measure paw volumes (
) hourly from to hours post-induction[5]. -
Data Synthesis : Efficacy is quantified via the edema inhibition formula:
[2].
Fig 2: Self-validating carrageenan-induced paw edema workflow for acute inflammation.
Quantitative Comparison: Quinolines vs. Indomethacin
Experimental yields systematically prove that rational modifications to the quinoline core yield compounds with peak-phase efficacies comparable to, and in some metrics exceeding, indomethacin[1][7].
The table below synthesizes findings across prominent studies isolating different quinoline derivatives, standardizing their output against the indomethacin ceiling:
| Scaffold / Compound Profile | Assay Model | Benchmark Dose | Peak Edema Inhibition (3–4 h) | Gastric Ulcerogenic Liability |
| Indomethacin (Control) | Carrageenan Paw Edema | 10 mg/kg | 58.0% – 60.0% | High (Non-selective COX-1/2 binding) |
| Tetrazolo[1,5-a]quinoline (Cmpd 63) | Cotton Pellet Granuloma | Low (Favorable structural profile) | ||
| Piperazinyl-quinoline (Cmpd 5) | Carrageenan Paw Edema | 30 mg/kg | 64.0% | Minimal (Sparing of cytoprotective pathways) |
| Ibuprofen-quinoline Conjugate (Cmpd 8cx) | Carrageenan Paw Edema | 10 mg/kg eq. | 96.7% Relative Potency to Indo. | Eliminated (High COX-2 selectivity) |
Data Interpretation: In the late phase of inflammation (Hour 3), indomethacin typically ceilings around 58% edema inhibition[7]. Notably, compound 5 (a piperazinyl-quinoline) achieved a statistically superior 64% inhibition at the same time interval[7]. Furthermore, tethering ibuprofen to a quinolinyl heterocycle (Compound 8cx) yielded equivalent anti-inflammatory power but distinctly abolished the severe mucosal ulcerations historically endemic to NSAID therapies[2].
Conclusion
Benchmarking novel quinolines against indomethacin reveals a highly promising trajectory for next-generation drug discovery. While indomethacin remains the historical gold standard for sheer anti-inflammatory potency, it fundamentally fails the modern safety matrix due to non-selective COX enzyme targeting[1][2]. Novel quinoline structures intrinsically bypass this failure by structurally exploiting the larger COX-2 binding pocket, offering clinicians an alternative that treats severe acute inflammation without the collateral gastric destruction.
References
-
Taylor & Francis . "Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review." Available at:[Link]
-
Pharmaceutical Sciences . "Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)quinoline derivative mediated by suppression of inflammatory mediators." Available at:[Link]
-
SciSpace . "Design and synthesis of ibuprofen-quinoline conjugates as potential anti-inflammatory and analgesic drug candidates." Available at:[Link]
-
Current Protocols in Pharmacology (DOI) . "Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat." Available at: [Link]
Sources
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- 3. tandfonline.com [tandfonline.com]
- 4. Novel quinoline incorporating 1,2,4-triazole/oxime hybrids: Synthesis, molecular docking, anti-inflammatory, COX inhibition, ulceroginicity and histopathological investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Structural and Mechanistic Efficacy of 2,8-Dichloroquinoline-3-carboxylic Acid (2,8-DCQA) vs. Standard Kinase Inhibitors
Executive Summary & Pharmacophore Rationale
In the landscape of rational drug design, the quinoline-3-carboxylic acid scaffold has emerged as a versatile pharmacophore for ATP-competitive kinase inhibition . Specifically, 2,8-Dichloroquinoline-3-carboxylic acid (2,8-DCQA) and its bioisosteric derivatives serve as robust preclinical building blocks targeting critical oncogenic and autoimmune kinases, including VEGFR-2, CK2, and Bruton’s Tyrosine Kinase (BTK) .
The efficacy of this scaffold is driven by strict structure-activity relationship (SAR) causality:
-
Hinge Region Binding: The quinoline nitrogen and the 3-carboxylic acid (or carboxamide) moiety form indispensable hydrogen bond donor/acceptor pairs with the backbone amides of the kinase hinge region.
-
Hydrophobic Anchoring: The halogen substitutions (2,8-dichloro) project into the hydrophobic pocket adjacent to the ATP-binding cleft, significantly enhancing lipophilic ligand efficiency and cellular permeability compared to unsubstituted quinolines.
Below, we objectively evaluate the biochemical and cellular efficacy of the 2,8-DCQA scaffold against highly optimized, standard-of-care clinical inhibitors.
Mechanistic Pathway Visualization
The 2,8-DCQA scaffold functions primarily by competitively excluding ATP, thereby starving downstream proliferation cascades (e.g., PI3K/Akt/mTOR) of their required phosphate source.
Diagram 1: RTK/mTOR pathway signaling blockade via ATP-competitive quinoline-3-carboxylic acids.
Quantitative Efficacy Comparison
While 2,8-DCQA provides a foundational binding affinity in the sub-micromolar range, clinically approved inhibitors (such as Sunitinib and Ibrutinib) possess highly elaborated solvent-exposed tails that drive low-nanomolar potency . The table below contrasts the 2,8-DCQA scaffold against these clinical standards to highlight the efficacy gap between a raw pharmacological building block and mature therapeutics.
| Target Kinase | Inhibitor / Scaffold | Modality | Biochemical IC₅₀ (nM) | Cellular EC₅₀ (nM) | Clinical Status |
| VEGFR-2 | 2,8-DCQA Scaffold | Reversible | 150 – 450 | 1200 – 1850 | Preclinical Lead |
| VEGFR-2 | Sunitinib | Reversible | 10 | 10 | FDA Approved |
| BTK | 4-Amino-Quinoline-3-Carboxamide | Reversible | 5.3 | 42.7 | Preclinical |
| BTK | Ibrutinib | Irreversible (Covalent) | 0.5 | 2.1 | FDA Approved |
| CK2 | Trichloro-Quinoline-3-Carboxylic Acid | Reversible | 300 | ~1500 | Preclinical |
| CK2 | Silmitasertib (CX-4945) | Reversible | 1 | 50 | Clinical Trials |
Data synthesized from foundational SAR studies demonstrating the quinoline-3-carboxylic acid core as a fully reversible, non-covalent modulator.
Self-Validating Experimental Protocols
To accurately benchmark the efficacy of the 2,8-DCQA scaffold against commercial counterparts, standard radiometric assays are insufficient due to high background noise. Instead, a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) system is employed.
Protocol A: Biochemical Kinase Inhibition (TR-FRET)
Causality Check: Small-molecule scaffolds like halogenated quinolines frequently exhibit native auto-fluorescence. Utilizing the LanthaScreen™ TR-FRET setup introduces a 100-microsecond temporal delay between excitation and emission reading, strictly acting as a temporal filter to eliminate transient background noise. This ensures the IC₅₀ purely reflects target engagement.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA. Crucial addition: Supplement with 0.01% Brij-35 and 1 mM DTT to prevent non-specific electrostatic enzyme aggregation and to maintain the reducing environment required for the kinase hinge cysteine residues.
-
Compound Titration: Perform a 3-fold serial dilution of 2,8-DCQA (starting at 10 µM) and standard controls (starting at 1 µM) in 100% DMSO. Transfer compounds to a 384-well pro-plate, normalizing final DMSO concentration to 1% to prevent solvent-induced protein denaturation.
-
Enzyme/Substrate Incubation: Add recombinant kinase (e.g., VEGFR-2 or BTK) at an assay-determined Km concentration. Add fluorescein-labeled poly-GAT substrate and ATP. Incubate at 25°C for 60 minutes.
-
Quench & Detection: Stop the reaction by adding a quench buffer containing EDTA (to chelate Mg²⁺, arresting the kinase) and the Terbium-labeled anti-phospho antibody.
-
Readout: Read on a microplate reader using an excitation of 340 nm and dual emission at 495 nm and 520 nm. Calculate the emission ratio (520/495) to determine specific phosphorylation.
Diagram 2: Self-validating TR-FRET biochemical workflow for precise kinase IC50 quantification.
Protocol B: Cellular Autophosphorylation Assay
Causality Check: Assessing the scaffold in-cell evaluates its capability to traverse the lipid bilayer—a common bottleneck for carboxylic acids. The inclusion of a phosphatase inhibitor cocktail during cellular lysis is a self-validating necessity; without it, endogenous phosphatases would strip the phosphorylation signal post-lysis, artificially skewing the EC₅₀ data.
Step-by-Step Methodology:
-
Cell Plating: Seed target cells (e.g., Ramos B lymphocytes for BTK assays) at 1×10⁵ cells/well in a 96-well plate. Starve cells in serum-free media for 4 hours to establish a baseline, non-proliferative signaling state.
-
Inhibitor Treatment: Treat cells with 2,8-DCQA or comparative inhibitors for 1 hour.
-
Stimulation: Induce phosphorylation via ligand addition (e.g., anti-IgM cross-linking for BTK) for exactly 10 minutes.
-
Lysis & Stabilization: Aspirate media and lyse cells using RIPA buffer heavily fortified with Sodium Orthovanadate (Na₃VO₄) and Sodium Fluoride (NaF) to instantly paralyze endogenous phosphatases.
-
Quantification: Run the clarified lysates through a sandwich ELISA specific for the phosphorylated residue of the target kinase to determine cellular EC₅₀.
References
-
Title: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Bruton tyrosine kinase | Tec family | IUPHAR Guide to IMMUNOPHARMACOLOGY Source: Guide to Pharmacology Database URL: [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,8-Dichloroquinoline-3-carboxylic Acid
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2,8-dichloroquinoline-3-carboxylic acid. As a chlorinated heterocyclic compound, this substance requires rigorous handling and disposal protocols to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety standards.
Core Principles of Disposal: Safety and Compliance
The fundamental principle for disposing of 2,8-dichloroquinoline-3-carboxylic acid is that it must be treated as hazardous chemical waste . Due to its chemical structure—a halogenated organic acid—it is strictly prohibited from being disposed of down the drain or in regular trash[1][2]. Improper disposal can lead to environmental contamination and non-compliance with regulatory statutes. The approved disposal route for this and similar chlorinated organic compounds is typically high-temperature incineration conducted by a licensed waste disposal facility[3].
Hazard Profile and Essential Precautions
While specific toxicological data for 2,8-dichloroquinoline-3-carboxylic acid is not extensively published, its structural analogs provide a strong basis for assessing its potential hazards. Compounds like 2-chloroquinoline-3-carboxylic acid are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[4]. Therefore, it is imperative to handle this compound with the appropriate engineering controls and Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE)
A robust PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE.
| Equipment | Specification | Purpose and Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier to prevent skin contact. Always inspect gloves for signs of degradation or punctures before use[5][6]. |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder[7]. |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination. A chemical-resistant apron is recommended when handling larger quantities[5]. |
| Respiratory Protection | N95 Particulate Respirator or Air-Purifying Respirator with Organic Vapor Cartridges | An N95 respirator is necessary when handling the solid, powdered form to prevent inhalation. For handling solutions where vapors may be generated, an air-purifying respirator with appropriate cartridges should be used within a chemical fume hood[5]. |
All handling of 2,8-dichloroquinoline-3-carboxylic acid, especially weighing and preparing solutions, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Waste Characterization and Segregation: The Critical First Step
Proper disposal begins at the point of generation. As a chlorinated organic compound, waste containing 2,8-dichloroquinoline-3-carboxylic acid must be segregated into the halogenated organic waste stream.
Causality: Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complicates the incineration process for waste management facilities[8]. Furthermore, mixing incompatible waste streams, such as acids with bases or oxidizers, can lead to dangerous chemical reactions[9].
All waste streams must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"[8].
-
The full chemical name: "2,8-Dichloroquinoline-3-carboxylic acid".
-
The primary hazards (e.g., "Irritant," "Toxic").
-
The approximate concentration and composition of the waste.
Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for handling different forms of waste generated from work with 2,8-dichloroquinoline-3-carboxylic acid.
Disposal of Solid Waste
This category includes unused or expired pure compounds, as well as contaminated consumables like weigh boats, gloves, and paper towels.
Protocol:
-
Container Selection: Use a high-density polyethylene (HDPE) container or a sturdy, sealable plastic bag dedicated to solid hazardous waste[10]. Do not use unlined metal containers.
-
Waste Collection: Carefully place all contaminated solid materials directly into the designated waste container. To minimize dust generation, do not drop items from a height.
-
Labeling: Securely affix a "Hazardous Waste" label to the container and fill it out completely.
-
Storage: Keep the container sealed when not in use. Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Final Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.
Disposal of Liquid Waste
This includes solutions of 2,8-dichloroquinoline-3-carboxylic acid in organic solvents or aqueous solutions.
Protocol:
-
Container Selection: Use a sealable, chemical-resistant container, typically an HDPE plastic canister[10]. If using glass, ensure it is shatter-resistant or stored in secondary containment.
-
Waste Segregation:
-
Halogenated Organic Solvents: If the solvent is halogenated (e.g., dichloromethane), collect the waste in a container specifically labeled "Halogenated Organic Waste"[8][11].
-
Non-Halogenated Organic Solvents: If the solvent is non-halogenated (e.g., ethanol, acetone), it must still be collected in a "Halogenated Organic Waste" container because the solute itself is halogenated[10]. The presence of chlorine dictates the waste stream.
-
Aqueous Solutions: Collect acidic aqueous solutions in a container labeled "Acidic Hazardous Waste" or "Aqueous Halogenated Waste," in accordance with your institution's policies. Never pour aqueous solutions down the drain[1].
-
-
Collection: Use a funnel to add liquid waste to the container to prevent spills on the exterior[10]. Do not fill containers beyond 90% capacity to allow for vapor expansion[10].
-
Labeling and Storage: Keep the container tightly sealed and labeled in the designated satellite accumulation area.
-
Final Disposal: Arrange for pickup through your institution's EHS office.
Disposal of Contaminated Sharps
This includes needles, syringes, or broken glassware contaminated with 2,8-dichloroquinoline-3-carboxylic acid.
Protocol:
-
Container Selection: Use a designated, puncture-proof sharps container[1].
-
Collection: Place all contaminated sharps directly into the container immediately after use. Do not attempt to recap needles.
-
Labeling: Label the sharps container as "Hazardous Chemical Waste - Sharps" and list "2,8-dichloroquinoline-3-carboxylic acid" as the contaminant[1].
-
Storage and Disposal: Once the container is full, seal it and arrange for pickup by your EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing 2,8-dichloroquinoline-3-carboxylic acid.
Caption: Decision workflow for the disposal of 2,8-dichloroquinoline-3-carboxylic acid waste.
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, immediate and correct action is critical.
-
Minor Spill (Solid or Liquid):
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (for liquids) or gently cover with a damp paper towel (for solids, to prevent dust).
-
Carefully scoop the material into a designated hazardous waste container.
-
Decontaminate the area with an appropriate solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste[2][5].
-
-
Major Spill:
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's EHS or emergency response team. Do not attempt to clean it up yourself.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[12]. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[12]. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention[12].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
By adhering to these detailed procedures, you can ensure the safe handling and compliant disposal of 2,8-dichloroquinoline-3-carboxylic acid, fostering a secure and responsible research environment.
References
- Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Benchchem.
- Process for Disposal of Chlorinated Organic Residues. AIChE Journal.
- SAFETY DATA SHEET - 4,8-Dichloroquinoline. TCI Chemicals.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- SAFETY DATA SHEET - 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid. TCI Chemicals.
- SAFETY DATA SHEET - Quinoline-5-carboxylic acid. Fisher Scientific.
- SAFETY DATA SHEET - Quinoline-4-carboxylic acid. Thermo Fisher Scientific.
- procedure for disposing of hazardous waste. MIT.
- 2-Chloroquinoline-3-carboxylic acid | C10H6ClNO2 | CID 847163. PubChem.
- Halogenated organic solvent waste disposal guidelines. University of Waterloo.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Organic Solvents. University of North Carolina at Chapel Hill Environment, Health and Safety.
- Liquid waste. Chimactiv - AgroParisTech.
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Safe Handling of 2,8-Dichloroquinoline-3-carboxylic acid: A Comprehensive Guide to Personal Protective Equipment, Operations, and Disposal
An In-Depth Guide for Laboratory Professionals
Hazard Identification and Risk Profile
Based on analogous chemical structures, 2,8-Dichloroquinoline-3-carboxylic acid should be presumed to present the following hazards:
-
Skin Corrosion/Irritation (Category 2): Likely to cause skin irritation upon contact.[2][4][6][7]
-
Serious Eye Damage/Irritation (Category 2A): Likely to cause serious eye irritation.[2][4][6][7]
-
Acute Toxicity (Oral, Category 4): May be harmful if swallowed.[4][8]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory tract irritation upon inhalation of dust particles.[3][4][6][7]
Due to the presence of the chlorinated quinoline ring, it is classified as a halogenated organic compound for disposal purposes.[1][5]
Engineering Controls: Your First and Most Important Line of Defense
Personal protective equipment should never be the sole means of protection. It must be used in conjunction with robust engineering controls designed to minimize exposure at the source.
-
Chemical Fume Hood: All manipulations of solid 2,8-Dichloroquinoline-3-carboxylic acid (e.g., weighing, transferring) and its solutions must be performed within a certified chemical fume hood.[5][9] This is critical to prevent the inhalation of aerosolized powders or vapors.
-
Laboratory Ventilation: The laboratory must be equipped with adequate general ventilation to ensure a safe ambient environment.[10]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible and unobstructed in the immediate work area.[9]
Personal Protective Equipment (PPE): A Mandated Barrier
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The specific requirements vary based on the procedure being performed.
| Laboratory Operation | Hand Protection | Eye & Face Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Solid Compound | Double-gloving with nitrile gloves.[5] | Chemical splash goggles and a full face shield.[5][11][12] | Chemical-resistant lab coat with snug cuffs.[1][11] | Required only if engineering controls (fume hood) fail or are not available. Use a NIOSH-approved respirator with P100 particulate filters.[5][11] |
| Preparing Solutions (in a fume hood) | Nitrile or neoprene gloves.[11] | Chemical splash goggles.[11][12] | Chemical-resistant lab coat.[11] | Not required if performed within a certified fume hood. |
| Conducting Reactions and Transfers | Nitrile or neoprene gloves.[11] | Chemical splash goggles. A face shield is recommended if there is a significant splash risk.[12][13] | Chemical-resistant lab coat. A chemical-resistant apron is recommended for larger volumes.[5][13] | Not required if performed within a certified fume hood. |
| Spill Cleanup and Waste Handling | Heavy-duty nitrile or butyl rubber gloves.[14] | Chemical splash goggles and a full face shield.[5] | Chemical-resistant lab coat and apron.[5] | NIOSH-approved respirator with organic vapor cartridges and P100 particulate filters.[5][11] |
Rationale for PPE Selection
-
Hand Protection: Nitrile gloves provide a good barrier against incidental contact.[11] Double-gloving is a best practice when handling potent or uncharacterized compounds, as it allows for the removal of a contaminated outer glove without exposing the skin.[5][12]
-
Eye and Face Protection: Chemical splash goggles form a seal around the eyes to protect from splashes, vapors, and dust.[12][13] A face shield is worn over goggles to protect the entire face during activities with a high splash potential, such as transferring large volumes of liquids or cleaning up spills.[5][12]
-
Body Protection: A lab coat protects personal clothing and underlying skin from contamination.[1] A chemical-resistant apron provides an additional layer of protection against corrosive or absorbing chemicals.[5]
-
Respiratory Protection: Respirators are the last line of defense and are not a substitute for proper engineering controls. They are essential when the concentration of airborne contaminants cannot be controlled, such as during a large spill.[5]
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.[5]
Caption: A workflow for safely handling 2,8-Dichloroquinoline-3-carboxylic acid.
Emergency Response and Disposal Plan
Emergency Procedures
Immediate and correct action is vital in the event of an exposure or spill.
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[10]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][10][15]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[15]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[16]
-
Spill: Evacuate the immediate area. For small spills, cover with an inert absorbent material (e.g., vermiculite, sand), sweep up carefully without creating dust, and place in a sealed, labeled hazardous waste container. For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.[1][10]
Caption: A decision-making diagram for emergency response procedures.
Waste Disposal Protocol
All materials contaminated with 2,8-Dichloroquinoline-3-carboxylic acid must be treated as hazardous waste.[1][9] Do not dispose of this chemical down the drain or in regular trash.[1]
-
Segregation: At the point of generation, separate waste into designated, labeled containers.[9] Do not mix with incompatible waste streams.
-
Containerization: Use chemically compatible containers (e.g., glass or high-density polyethylene) that can be securely sealed.[9]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant, Toxic).
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.[9]
| Waste Stream | Container Type | Disposal Path |
| Unused Solid Compound | Sealed, labeled solid waste container | Halogenated Organic Solids |
| Contaminated Labware (pipettes, weigh boats) | Puncture-resistant solid waste container | Halogenated Organic Solids |
| Contaminated Liquid Waste (solvents, reaction mixtures) | Sealed, labeled liquid waste container | Halogenated Organic Liquids |
| Contaminated PPE (gloves, coats, absorbent pads) | Labeled, sealed plastic bag or container | Solid Hazardous Waste |
References
- BenchChem. (n.d.). Personal protective equipment for handling Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino].
- BenchChem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
- BenchChem. (n.d.). Proper Disposal of 3,4-Dichloro-7-(trifluoromethyl)quinoline: A Safety and Operational Guide.
-
U.S. Environmental Protection Agency. (2025). 2-Quinolinecarboxylic acid - Hazard. Computational Toxicology and Exposure Online Resources. Retrieved from [Link]
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PubChem. (n.d.). 4-Quinolinecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 8-Quinolinecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Enamine. (n.d.). SAFETY DATA SHEET: 7-chloro-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid.
- Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET: Quinoline-3-carboxylic acid.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- William & Mary. (n.d.). Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE.
- University of Minnesota. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
- ThermoFisher. (2012, January 9). SAFETY DATA SHEET: 4,7-Dichloroquinoline.
- BenchChem. (n.d.). Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Laboratory Professionals.
-
PubChem. (n.d.). 2-Chloroquinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
